Product packaging for Neryl isobutyrate(Cat. No.:CAS No. 2345-24-6)

Neryl isobutyrate

Cat. No.: B1581612
CAS No.: 2345-24-6
M. Wt: 224.34 g/mol
InChI Key: OGJYXQFXLSCKTP-UHFFFAOYSA-N
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Description

Neryl isobutyrate has been reported in the essential oils of plants such as Artemisia absinthium L. and Telekia speciosa (Schreb.) Baumg.>Propanoic acid, 2-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester is a natural product found in Picradeniopsis multiflora, Geigeria acaulis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O2 B1581612 Neryl isobutyrate CAS No. 2345-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJYXQFXLSCKTP-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC/C=C(/C)\CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883828
Record name Neryl isobutyrate
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Molecular Weight

224.34 g/mol
Source PubChem
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Physical Description

colourless liquid/sweet, rose odour
Record name Neryl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/282/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

135.00 °C. @ 13.00 mm Hg
Record name Geranyl 2-methylpropanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

practically insoluble in water, 1 ml in 5 ml 80% alcohol (in ethanol)
Record name Neryl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/282/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.88-0.90 (d20/4)
Record name Neryl isobutyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

2345-24-6, 2345-26-8
Record name Neryl isobutyrate
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Record name Neryl isobutyrate
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Record name Propanoic acid, 2-methyl-, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester
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Record name Neryl isobutyrate
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Record name Neryl isobutyrate
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Record name NERYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9941BHL2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Geranyl 2-methylpropanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Neryl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neryl isobutyrate is a naturally occurring ester with a characteristic sweet, fruity aroma. It is found in various essential oils and is utilized as a flavoring and fragrance agent.[1] Beyond its sensory properties, this compound has garnered interest for its potential pharmacological activities, including anti-inflammatory and analgesic effects.[] This technical guide provides an in-depth overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, and stability. Detailed experimental protocols for its analysis are also presented, along with visualizations of analytical workflows and relevant biological pathways to support further research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various scientific and industrial contexts.

PropertyValueReferences
Molecular Formula C₁₄H₂₄O₂[1][][3][4][5][6]
Molecular Weight 224.34 g/mol [1][][3][5][7]
CAS Number 2345-24-6[1][][3][4][7][8]
Appearance Colorless liquid[1][][8][9]
Odor Sweet, rosy, fruity with raspberry and strawberry notes[1][][3][8][10]
Boiling Point 229-232 °C at 760 mmHg; 135 °C at 13 mmHg[1][3][4][8][9][10]
Density 0.880 - 0.900 g/mL at 25 °C[1][][3][8][9][10]
Refractive Index 1.451 - 1.462 at 20 °C[1][][3][8][9][10]
Flash Point >110 °C (>230 °F)[3][4][8][9][10]
Solubility Practically insoluble in water; Soluble in alcohol and oils[1][][3][8][9][10]
Vapor Pressure 0.002 mmHg at 25 °C (estimated)[8][10]
logP (o/w) 4.98 (estimated)[3][10]

Chemical Structure and Identification

This compound is the ester of nerol (B1678202) and isobutyric acid. Its systematic IUPAC name is [(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate.[1] The presence of a double bond at the C2 position results in cis-trans isomerism, with this compound being the (Z)- or cis-isomer, and its counterpart, geranyl isobutyrate, being the (E)- or trans-isomer.

Key Identifiers:

  • FEMA Number: 2775[1][][3][5][8]

  • EINECS Number: 219-061-1[1][3][8]

  • InChI: InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3/b13-9-[1][6]

  • InChIKey: OGJYXQFXLSCKTP-LCYFTJDESA-N[1][6]

  • SMILES: CC(C)C(=O)OC/C=C(/C)\CCC=C(C)C[1][6]

Stability and Reactivity

This compound is generally considered stable under recommended storage conditions.[] It should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen, in a cool and well-ventilated area to prevent degradation.[][9] The safety data sheet for this compound indicates that it is not classified as a hazardous substance or mixture.[7] However, as with most organic esters, it can be expected to undergo hydrolysis under strong acidic or basic conditions to yield nerol and isobutyric acid. It is incompatible with strong oxidizing and reducing agents.[11]

Experimental Protocols

The characterization and quality control of this compound rely on several standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any impurities.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

    • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically employed.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, with an injection volume of 1 µL and a split ratio of 50:1. The injector temperature is set to 250 °C.

    • Oven Temperature Program: An initial temperature of 60 °C is held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

    • MS Detector: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The scan range is typically m/z 40-400. The ion source and transfer line temperatures are maintained at 230 °C and 280 °C, respectively.

  • Data Analysis: The retention time of the major peak is compared with that of a this compound standard. The mass spectrum of the peak is compared with a reference library (e.g., NIST) to confirm its identity. Purity is determined by the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the hydrogen atoms.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.

  • Data Analysis: The obtained spectra are analyzed to confirm the expected chemical shifts and coupling constants for the this compound structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for transmission analysis, or a drop is placed on the crystal of an attenuated total reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands, such as the C=O stretch of the ester group (around 1735 cm⁻¹), C-O stretches, and C-H stretches.

Visualizations

Logical Relationship: Structure and Properties

cluster_structure Chemical Structure cluster_properties Chemical & Physical Properties cluster_applications Applications & Reactivity Molecular_Formula Molecular Formula (C₁₄H₂₄O₂) Molecular_Weight Molecular Weight (224.34 g/mol) Molecular_Formula->Molecular_Weight Functional_Groups Functional Groups (Ester, Alkene) Spectroscopic_Data Spectroscopic Data (NMR, IR, MS) Functional_Groups->Spectroscopic_Data Solubility Solubility (Insoluble in water) Functional_Groups->Solubility Biological_Activity Biological Activity (Anti-inflammatory) Functional_Groups->Biological_Activity Reactivity Reactivity (Hydrolysis) Functional_Groups->Reactivity Isomerism Isomerism ((Z)-isomer) Aroma Aroma & Flavor Isomerism->Aroma Boiling_Point Boiling Point (229-232 °C) Molecular_Weight->Boiling_Point Physical_State Physical State (Colorless Liquid)

Caption: Relationship between chemical structure and properties of this compound.

Experimental Workflow for Analysis

Sample This compound Sample Preparation Sample Preparation (Dilution in Solvent) Sample->Preparation GC_MS GC-MS Analysis Preparation->GC_MS NMR NMR Spectroscopy Preparation->NMR IR IR Spectroscopy Preparation->IR Data_Acquisition Data Acquisition GC_MS->Data_Acquisition NMR->Data_Acquisition IR->Data_Acquisition Purity Purity Assessment Data_Acquisition->Purity Structure_ID Structural Identification Data_Acquisition->Structure_ID Functional_Groups Functional Group Analysis Data_Acquisition->Functional_Groups Report Comprehensive Report Purity->Report Structure_ID->Report Functional_Groups->Report

Caption: General experimental workflow for the analysis of this compound.

Potential Anti-inflammatory Signaling Pathway

Given that this compound is reported to have anti-inflammatory effects, a plausible mechanism of action could involve the modulation of the NF-κB signaling pathway, a key regulator of inflammation.

Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation & Degradation Neryl_Isobutyrate This compound Neryl_Isobutyrate->IKK_Complex Inhibition NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.

References

Neryl Isobutyrate: A Technical Guide to its Structure, Stereochemistry, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl isobutyrate, systematically known as [(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate, is a monoterpene ester recognized for its characteristic sweet, fruity, and floral aroma.[1][2] It is a constituent of various essential oils and is utilized as a fragrance and flavoring agent.[1] This technical guide provides an in-depth overview of the structure, stereochemistry, synthesis, and analytical characterization of this compound.

Chemical Structure and Stereochemistry

This compound is the ester formed from the reaction of nerol (B1678202), a (Z)-isomer of the monoterpene alcohol 3,7-dimethylocta-2,6-dien-1-ol, and isobutyric acid (2-methylpropanoic acid). The key feature of its stereochemistry is the cis or (Z) configuration of the double bond at the C2 position of the neryl moiety. This geometric isomerism is crucial for its distinct sensory properties, differentiating it from its (E)-isomer counterpart, geranyl isobutyrate.

Key Structural Features:

  • Molecular Formula: C₁₄H₂₄O₂[3][4]

  • Molecular Weight: 224.34 g/mol [4]

  • IUPAC Name: [(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate[3]

  • CAS Number: 2345-24-6[3]

  • Synonyms: cis-3,7-Dimethyl-2,6-octadien-1-yl isobutyrate, Neryl 2-methylpropanoate[3]

The stereochemistry of this compound is determined by the geometry of the nerol precursor. The (Z)-configuration places the larger substituents on the same side of the C2-C3 double bond, influencing the molecule's overall shape and its interaction with olfactory and gustatory receptors.

stereochemistry cluster_neryl This compound ((Z)-isomer) cluster_geranyl Geranyl Isobutyrate ((E)-isomer) C2_Z C2 C3_Z C3 C2_Z->C3_Z H_Z H C2_Z->H_Z CH2O_Z CH₂O-Isobutyrate C2_Z->CH2O_Z CH3_Z CH₃ C3_Z->CH3_Z Rest_Z C₄H₇=C(CH₃)₂ C3_Z->Rest_Z C2_E C2 C3_E C3 C2_E->C3_E H_E H C2_E->H_E CH2O_E CH₂O-Isobutyrate C2_E->CH2O_E CH3_E CH₃ C3_E->CH3_E Rest_E C₄H₇=C(CH₃)₂ C3_E->Rest_E Start Geometric Isomers of 3,7-Dimethylocta-2,6-dienyl Isobutyrate cluster_neryl cluster_neryl Start->cluster_neryl (Z)-configuration cluster_geranyl cluster_geranyl Start->cluster_geranyl (E)-configuration

Stereochemical comparison of neryl and geranyl isobutyrate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Appearance Colorless liquid[1]
Odor Sweet, fresh, fruity, raspberry, strawberry, green[1][2]
Boiling Point 229-232 °C at 760 mmHg[2]
Density 0.887-0.897 g/mL at 25 °C[1]
Refractive Index 1.452-1.462 at 20 °C[1]
Solubility Insoluble in water; soluble in alcohol and oils[1]
Flash Point > 230 °F (> 110 °C)[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound based on the Fischer esterification of nerol with isobutyric acid using an acid catalyst.

Materials:

  • Nerol (≥98%)

  • Isobutyric acid (≥99%)

  • Concentrated sulfuric acid (H₂SO₄, 95-98%)

  • Toluene (B28343) (anhydrous)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine nerol (15.4 g, 0.1 mol) and isobutyric acid (10.6 g, 0.12 mol).

  • Solvent and Catalyst Addition: Add 100 mL of toluene to the flask to serve as a solvent and azeotropic agent for water removal. While stirring, slowly add 5-10 drops of concentrated sulfuric acid to the mixture.

  • Esterification: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The reaction progress is monitored by the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid), and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product. Collect the fraction boiling at the appropriate temperature.[5]

synthesis_workflow start Reactants: Nerol & Isobutyric Acid reflux Fischer Esterification (Reflux with Dean-Stark) start->reflux catalyst Catalyst & Solvent: H₂SO₄ & Toluene catalyst->reflux workup Aqueous Work-up (H₂O, NaHCO₃, Brine) reflux->workup drying Drying (Anhydrous MgSO₄) workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation distillation Purification (Fractional Distillation) evaporation->distillation product Pure this compound distillation->product

Workflow for the synthesis of this compound.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile compounds like this compound in complex mixtures such as essential oils.

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Agilent 8890 GC or similar.[6]

  • Mass Spectrometer: Agilent 5977A MSD or similar.[6]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection: Split mode (e.g., 50:1), 1 µL injection volume.

  • Inlet Temperature: 250 °C.

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 280 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Spectroscopic Data and Interpretation

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for this compound.

¹H NMR (CDCl₃, 500 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.35t1HH-2
~5.08t1HH-6
~4.58d2HH-1
~2.55sept1HH-8
~2.08m4HH-4, H-5
~1.75s3HH-10
~1.68s3HH-9
~1.60s3HH-11'
~1.15d6HH-9', H-10'

¹³C NMR (CDCl₃, 125 MHz):

Chemical Shift (δ, ppm)Assignment
~177.0C-7' (C=O)
~142.0C-3
~132.0C-7
~123.5C-6
~119.0C-2
~61.5C-1
~34.5C-8'
~32.0C-4
~26.5C-5
~25.5C-9
~23.5C-10
~19.0C-9', C-10'
~17.5C-11'

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. Assignments are based on typical values for similar structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2970-2850StrongC-H stretching (alkane)
~1735StrongC=O stretching (ester)
~1670MediumC=C stretching (alkene)
~1465, 1380MediumC-H bending (alkane)
~1160StrongC-O stretching (ester)

The strong absorption at ~1735 cm⁻¹ is indicative of the ester carbonyl group, while the band at ~1160 cm⁻¹ corresponds to the C-O single bond stretch of the ester. The C=C stretching vibration is also observable.[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that can be used for its identification.

Key Fragments (m/z):

  • 224: Molecular ion (M⁺) - may be of low abundance.

  • 154: Loss of isobutyric acid (M - 88).

  • 136: [C₁₀H₁₆]⁺ - Loss of the isobutyrate group, corresponding to the neryl cation.

  • 71: [C₄H₇O]⁺ - Isobutyryl cation.

  • 69: [C₅H₉]⁺ - A common fragment in terpenes.

  • 43: [C₃H₇]⁺ - Isopropyl cation, often the base peak.

  • 41: [C₃H₅]⁺ - Allyl cation.

The fragmentation is typically initiated by cleavage of the ester bond, leading to the formation of the isobutyryl cation (m/z 71) and the neryl cation (m/z 136). Further fragmentation of the neryl cation leads to the characteristic terpene fragments.[8]

Biological Activity

While primarily known for its organoleptic properties, some reports suggest that this compound may possess anti-inflammatory and analgesic effects.[] However, detailed studies on its specific molecular targets and involvement in signaling pathways are limited in the current scientific literature. Further research is required to fully elucidate its pharmacological profile.

Conclusion

This compound is a structurally well-defined monoterpene ester with significant applications in the flavor and fragrance industry. Its synthesis can be readily achieved through standard esterification procedures, and its identity and purity can be confirmed using a combination of chromatographic and spectroscopic techniques. This technical guide provides a comprehensive resource for researchers and professionals working with this compound, offering detailed information on its chemical properties, synthesis, and analysis.

References

A Technical Guide to the Natural Sources of Neryl Isobutyrate in Plants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 19, 2025

Introduction

Neryl isobutyrate, a monoterpenoid ester, is a naturally occurring compound found in a variety of plant species. It is recognized for its characteristic sweet, fruity, and floral aroma, contributing significantly to the essential oil profiles of these plants. Beyond its olfactory properties, this compound and the essential oils in which it is present are of growing interest to researchers, scientists, and drug development professionals for their potential therapeutic applications. This technical guide provides an in-depth overview of the natural plant sources of this compound, detailing quantitative data, experimental protocols for its extraction and analysis, and an exploration of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a constituent of the essential oils of several plant species, primarily within the Asteraceae family. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the specific part of the plant utilized for extraction. A summary of the quantitative data available for this compound in various plant sources is presented in Table 1.

Table 1: Quantitative Data of this compound in Various Plant Species

Plant SpeciesFamilyPlant PartConcentration (% of Essential Oil)Reference(s)
Pulicaria dysentericaAsteraceaeAerial Parts16.4 - 22.1[1][2]
Carpesium divaricatumAsteraceaeShoots3.2 - 3.9
Telekia speciosaAsteraceaeAerial Parts~12
Artemisia absinthiumAsteraceaeHerb0 - 3.2
Cryptomeria japonicaCupressaceaeNot SpecifiedReported Presence
Geigeria acaulisAsteraceaeNot SpecifiedReported Presence

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) analysis. The following sections provide detailed methodologies for these key experimental procedures.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol is a standard method for the extraction of essential oils from plant material and is applicable to the plant species listed in Table 1.

1. Plant Material Preparation:

  • Collect the desired plant parts (e.g., aerial parts, shoots, roots).
  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
  • Grind the dried plant material to a coarse powder to increase the surface area for efficient extraction.

2. Hydrodistillation Procedure:

  • Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask.
  • Add distilled water to the flask, typically in a 1:10 ratio (plant material to water, w/v), ensuring the material is fully submerged.
  • Set up a Clevenger-type apparatus for hydrodistillation.
  • Heat the flask to boiling and maintain a gentle reflux for a specified duration (typically 3-4 hours). The steam and volatilized essential oil will rise, condense, and be collected in the Clevenger trap.
  • After the distillation is complete, allow the apparatus to cool.
  • Carefully collect the essential oil layer from the Clevenger trap.
  • Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
  • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.[3]

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for the identification and quantification of this compound within the extracted essential oil.

1. Sample Preparation:

  • Prepare a dilute solution of the essential oil (e.g., 1% v/v) in a suitable solvent such as hexane (B92381) or dichloromethane.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):
  • Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C for 2 minutes.
  • Ramp: Increase at a rate of 3°C/min to 240°C.
  • Hold: Maintain at 240°C for 5 minutes.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.

3. Identification and Quantification:

  • Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard. Further confirmation can be achieved by comparing the retention index with literature values.
  • Quantification: Determine the relative percentage of this compound by peak area normalization from the GC-FID (Flame Ionization Detector) chromatogram, assuming a response factor of unity for all components. For absolute quantification, a calibration curve should be prepared using a certified standard of this compound.

Biosynthesis of this compound

The biosynthesis of this compound in plants involves two key metabolic pathways: the terpenoid biosynthesis pathway for the formation of the alcohol moiety (nerol) and the fatty acid or amino acid-derived pathway for the acyl moiety (isobutyryl-CoA), followed by an esterification reaction catalyzed by an alcohol acyltransferase (AAT).

Terpenoid Biosynthesis Pathway (Formation of Nerol)

Nerol (B1678202) is a monoterpene alcohol synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which is localized in the plastids of plant cells.

Biosynthesis_of_Nerol Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS GAP Glyceraldehyde-3-Phosphate GAP->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR IPP Isopentenyl Pyrophosphate (IPP) MEP->IPP Multiple Steps DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IDI GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP GPPS Nerol Nerol GPP->Nerol Nerol Synthase

Figure 1. Biosynthetic pathway of Nerol via the MEP pathway.
Formation of Isobutyryl-CoA

The isobutyryl moiety is derived from the branched-chain amino acid valine.

Biosynthesis_of_Isobutyryl_CoA Valine Valine KIV α-Ketoisovalerate Valine->KIV Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase complex

Figure 2. Biosynthesis of Isobutyryl-CoA from Valine.
Esterification by Alcohol Acyltransferase (AAT)

The final step in the biosynthesis of this compound is the condensation of nerol and isobutyryl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT). AATs are a large and diverse family of enzymes known for their role in the production of volatile esters that contribute to the aroma of fruits and flowers.[4][5] The specific AAT responsible for this compound synthesis in the identified plant species has not yet been definitively characterized. However, it is hypothesized to be a member of the BAHD superfamily of acyltransferases.[6]

Esterification_of_Neryl_Isobutyrate Nerol Nerol AAT Alcohol Acyltransferase (AAT) Nerol->AAT Isobutyryl_CoA Isobutyryl-CoA Isobutyryl_CoA->AAT Neryl_Isobutyrate This compound CoA CoA AAT->Neryl_Isobutyrate AAT->CoA

Figure 3. Final esterification step in the biosynthesis of this compound.

Experimental Workflow for Identification and Characterization of this compound and its Biosynthetic Enzymes

A logical workflow for researchers interested in studying this compound from a novel plant source is outlined below.

Experimental_Workflow Plant_Material Plant Material Collection and Preparation Extraction Essential Oil Extraction (Hydrodistillation) Plant_Material->Extraction Analysis GC-MS and GC-FID Analysis Extraction->Analysis Identification Identification of this compound Analysis->Identification Quantification Quantification of this compound Analysis->Quantification RNA_Extraction RNA Extraction from Tissues with High this compound Content Identification->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis AAT_Identification Identification of Candidate AAT Genes (Homology Search) cDNA_Synthesis->AAT_Identification Gene_Cloning Gene Cloning and Expression AAT_Identification->Gene_Cloning Enzyme_Assay In vitro Enzyme Assays with Nerol and Isobutyryl-CoA Gene_Cloning->Enzyme_Assay Functional_Characterization Functional Characterization of this compound Synthase Enzyme_Assay->Functional_Characterization

Figure 4. Experimental workflow for the study of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of this compound in plants, with a focus on quantitative data, detailed experimental protocols, and the current understanding of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this and other related natural products. Further research is warranted to identify and characterize the specific alcohol acyltransferases responsible for this compound biosynthesis in different plant species, which could open avenues for metabolic engineering and the sustainable production of this valuable compound.

References

The Biosynthesis of Neryl Isobutyrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Metabolic Pathways, Enzymology, and Methodologies for the Synthesis of a Key Aroma Compound

Neryl isobutyrate, a monoterpene ester prized for its sweet, fruity, and floral aroma, is a valuable compound in the fragrance, flavor, and pharmaceutical industries. While chemical synthesis routes are established, a comprehensive understanding of its natural biosynthetic pathway is crucial for developing sustainable biotechnological production methods and for the metabolic engineering of crops with enhanced aromatic profiles. This technical guide provides a detailed overview of the known and putative biosynthetic pathways leading to this compound, focusing on the synthesis of its precursors, nerol (B1678202) and isobutyryl-CoA, and the final esterification step. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of current knowledge, quantitative data, experimental protocols, and visual pathway representations.

The this compound Biosynthetic Pathway: An Overview

This compound is an ester formed from the alcohol nerol and the acyl donor isobutyryl-coenzyme A (isobutyryl-CoA)[1][2]. The biosynthesis of this ester can be conceptually divided into three key stages:

  • Biosynthesis of the Monoterpene Alcohol Precursor, Nerol: This pathway originates from central carbon metabolism and proceeds through the isoprenoid biosynthetic pathway to generate the C10 monoterpene alcohol, nerol.

  • Biosynthesis of the Acyl-CoA Precursor, Isobutyryl-CoA: This pathway involves the catabolism of the branched-chain amino acid, L-valine.

  • Esterification: The final step involves the condensation of nerol and isobutyryl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT).

The overall proposed biosynthetic pathway is depicted below.

This compound Biosynthesis Overview cluster_terpenoid Terpenoid Biosynthesis cluster_amino_acid Valine Catabolism cluster_esterification Esterification G3P Glyceraldehyde-3-Phosphate MEP_Pathway MEP Pathway G3P->MEP_Pathway Pyruvate (B1213749) Pyruvate Pyruvate->MEP_Pathway GPP Geranyl Pyrophosphate MEP_Pathway->GPP Nerol_Synthase Nerol Synthase (e.g., PgfB) GPP->Nerol_Synthase Nerol Nerol Nerol_Synthase->Nerol AAT Alcohol Acyltransferase (AAT) Nerol->AAT L_Valine L-Valine BCAT Branched-Chain Amino Acid Aminotransferase (BCAT) L_Valine->BCAT alpha_KIV α-Ketoisovalerate BCAT->alpha_KIV BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) alpha_KIV->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA Isobutyryl_CoA->AAT Neryl_Isobutyrate This compound AAT->Neryl_Isobutyrate

Figure 1: Overview of the proposed this compound biosynthesis pathway.

Biosynthesis of Nerol

Nerol, a C10 acyclic monoterpene alcohol, is synthesized via the terpenoid biosynthetic pathway. In plants and many microorganisms, the primary route for monoterpene precursor synthesis is the methylerythritol 4-phosphate (MEP) pathway, which utilizes glyceraldehyde-3-phosphate and pyruvate from central carbon metabolism.

The final step in nerol biosynthesis is the conversion of geranyl pyrophosphate (GPP) to nerol, catalyzed by a specific monoterpene synthase known as nerol synthase[3][4][5]. While plant-based nerol synthases have been suggested, a fungal nerol synthase, PgfB from Penicillium griseofulvum, has been identified and functionally characterized to directly convert GPP to nerol[3][5].

Nerol Biosynthesis Glyceraldehyde_3_Phosphate Glyceraldehyde-3-Phosphate MEP_Pathway Methylerythritol 4-Phosphate (MEP) Pathway Glyceraldehyde_3_Phosphate->MEP_Pathway Pyruvate Pyruvate Pyruvate->MEP_Pathway IPP Isopentenyl Pyrophosphate (IPP) MEP_Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP_Pathway->DMAPP GPP_Synthase GPP Synthase IPP->GPP_Synthase DMAPP->GPP_Synthase GPP Geranyl Pyrophosphate (GPP) GPP_Synthase->GPP Nerol_Synthase Nerol Synthase GPP->Nerol_Synthase Nerol Nerol Nerol_Synthase->Nerol

Figure 2: Biosynthetic pathway of nerol from central metabolites.

Biosynthesis of Isobutyryl-CoA

Isobutyryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid L-valine[6][7][8][9]. This pathway is well-conserved across a wide range of organisms, from bacteria to plants and animals. The initial steps are common to the degradation of all branched-chain amino acids.

The pathway initiates with the transamination of L-valine to α-ketoisovalerate, catalyzed by a branched-chain amino acid aminotransferase (BCAT) . Subsequently, α-ketoisovalerate undergoes oxidative decarboxylation to form isobutyryl-CoA. This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH) , a large multi-enzyme complex located in the mitochondria[10][11].

Isobutyryl-CoA Biosynthesis L_Valine L-Valine BCAT Branched-Chain Amino Acid Aminotransferase (BCAT) L_Valine->BCAT alpha_Ketoglutarate α-Ketoglutarate alpha_Ketoglutarate->BCAT alpha_Ketoisovalerate α-Ketoisovalerate BCAT->alpha_Ketoisovalerate Glutamate Glutamate BCAT->Glutamate BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) alpha_Ketoisovalerate->BCKDH NAD NAD+ NAD->BCKDH CoA_SH CoA-SH CoA_SH->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA NADH NADH BCKDH->NADH CO2 CO₂ BCKDH->CO2

Figure 3: Biosynthesis of isobutyryl-CoA from L-valine.

The Final Esterification Step: A Putative Role for Alcohol Acyltransferases

The final step in this compound biosynthesis is the esterification of nerol with isobutyryl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) , which belong to the BAHD superfamily of acyltransferases[12][13]. While a specific AAT responsible for this compound synthesis has not yet been definitively identified and characterized, several AATs from various plant species have been shown to utilize nerol as a substrate and can accept a range of acyl-CoA molecules[13][14].

For example, the strawberry alcohol acyltransferase (SAAT) has demonstrated activity with nerol[14]. It is plausible that a yet-to-be-identified AAT with a substrate preference for both nerol and isobutyryl-CoA is responsible for the in vivo production of this compound in plants where this compound is found.

Final_Esterification Nerol Nerol AAT Alcohol Acyltransferase (AAT) Nerol->AAT Isobutyryl_CoA Isobutyryl-CoA Isobutyryl_CoA->AAT Neryl_Isobutyrate This compound AAT->Neryl_Isobutyrate CoA_SH CoA-SH AAT->CoA_SH

Figure 4: The putative final esterification step in this compound biosynthesis.

Quantitative Data

Quantitative data on the biosynthesis of this compound is scarce. However, kinetic parameters for some of the enzymes involved in the precursor pathways have been reported.

Table 1: Kinetic Parameters of Enzymes in the Isobutyryl-CoA Biosynthesis Pathway

EnzymeOrganismSubstrateKm (mM)Vmax or kcatReference
Branched-Chain Amino Acid Aminotransferase (BCAT)Escherichia coliL-Valine--[15]
α-Ketoisovalerate--[15]
Solanum lycopersicum (Tomato)L-Valine0.43 ± 0.051.1 ± 0.03 (µmol/min/mg)[6]
α-Ketoisovalerate0.08 ± 0.010.3 ± 0.01 (µmol/min/mg)[6]
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH)Rat Liverα-Ketoisovalerate--[1]

Note: Comprehensive kinetic data for all substrates and enzymes across different species are not consistently available in the literature.

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Alcohol Acyltransferases

The functional characterization of AATs typically involves their heterologous expression in a host system like Escherichia coli followed by purification.

Workflow:

AAT_Expression_Purification Gene_Cloning Clone AAT cDNA into Expression Vector Transformation Transform E. coli with Expression Construct Gene_Cloning->Transformation Induction Induce Protein Expression (e.g., with IPTG) Transformation->Induction Cell_Lysis Cell Lysis (e.g., Sonication) Induction->Cell_Lysis Purification Purify Recombinant Protein (e.g., Ni-NTA Affinity Chromatography) Cell_Lysis->Purification Verification Verify Purity (SDS-PAGE) Purification->Verification

Figure 5: General workflow for heterologous expression and purification of AATs.

Protocol Outline:

  • Gene Cloning: The open reading frame of the candidate AAT gene is amplified by PCR and cloned into a suitable E. coli expression vector, often containing an affinity tag (e.g., His-tag) for purification.

  • Transformation and Expression: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Purification: Cells are harvested and lysed. The recombinant protein is then purified from the crude cell extract using affinity chromatography.

  • Verification: The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Enzyme Assay for Alcohol Acyltransferases

The activity of a purified AAT can be assayed in vitro by providing its substrates (an alcohol and an acyl-CoA) and quantifying the resulting ester.

Reaction Mixture:

  • Purified AAT enzyme

  • Nerol (alcohol substrate)

  • Isobutyryl-CoA (acyl-CoA substrate)

  • Buffer (e.g., phosphate (B84403) or Tris-HCl buffer at an optimal pH)

Procedure:

  • The reaction is initiated by adding the enzyme to a mixture of the substrates.

  • The reaction is incubated at an optimal temperature for a defined period.

  • The reaction is stopped, typically by the addition of a solvent.

  • The product, this compound, is extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • The extracted product is analyzed and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Terpenoids and Acyl-CoAs

Gas Chromatography-Mass Spectrometry (GC-MS) for Terpenoid Analysis:

GC-MS is the standard method for the identification and quantification of volatile compounds like nerol and this compound.

  • Sample Preparation: Plant tissues are typically extracted with an organic solvent. For in vitro assays, the reaction mixture is extracted.

  • GC Separation: The components of the extract are separated based on their volatility and interaction with the GC column.

  • MS Detection: The separated compounds are ionized and fragmented, and the resulting mass spectrum provides a fingerprint for identification. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis:

LC-MS/MS is a sensitive and specific method for the quantification of acyl-CoA thioesters like isobutyryl-CoA[1][6][16].

  • Sample Preparation: Acyl-CoAs are extracted from tissues or cells, often using methods that prevent their degradation.

  • LC Separation: The different acyl-CoA species are separated by liquid chromatography.

  • MS/MS Detection: The mass spectrometer is set to detect the specific mass-to-charge ratio of the parent ion (the acyl-CoA) and a specific fragment ion, providing high selectivity and sensitivity for quantification.

Future Directions and Conclusion

The complete elucidation of the this compound biosynthetic pathway presents an exciting opportunity for both fundamental plant biology and applied biotechnology. The primary knowledge gap remains the identification and characterization of the specific alcohol acyltransferase responsible for the final esterification step. Future research should focus on:

  • Enzyme Discovery: Screening of AATs from plants known to produce this compound for their activity with nerol and isobutyryl-CoA.

  • Metabolic Engineering: Heterologous expression of the complete pathway in a microbial host, such as Saccharomyces cerevisiae, to enable sustainable production of this compound.

  • Flux Analysis: In vivo metabolic flux analysis in plants to understand the regulation and partitioning of precursors towards this compound synthesis.

By addressing these research questions, it will be possible to harness the power of biology to produce this valuable aroma compound in a sustainable and economically viable manner, and to engineer plants with novel and enhanced flavor and fragrance profiles.

References

Neryl isobutyrate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neryl isobutyrate is a naturally occurring ester with the molecular formula C14H24O2.[1][2][3][4] It is recognized for its characteristic fruity and floral aroma and is utilized in the flavor and fragrance industry.[1][5] While some commercial suppliers suggest potential anti-inflammatory and analgesic properties, publicly available scientific literature to substantiate these claims with detailed experimental data is currently limited. This technical guide provides a comprehensive summary of the known physicochemical properties of this compound and outlines hypothetical experimental protocols and relevant signaling pathways that could be employed to investigate its purported biological activities.

Chemical and Physical Properties

This compound, with the CAS Number 2345-24-6, is the isobutyrate ester of nerol.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2345-24-6[1][2]
Molecular Formula C14H24O2[1][2][3][4]
Molecular Weight 224.34 g/mol [2]
Appearance Colorless liquid[5]
Odor Sweet, fresh, fruity, with raspberry and strawberry notes[5][6]
Boiling Point 229 °C[2]
Density 0.895 g/mL at 25 °C[2]
Refractive Index 1.457 at 20 °C[2]
Solubility Insoluble in water; soluble in alcohol and oils.[2][5]

Hypothetical Biological Activity and Experimental Protocols

In Vitro Anti-inflammatory Assays

2.1.1. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

A primary mechanism of many anti-inflammatory compounds is the inhibition of COX-1, COX-2, and 5-LOX enzymes, which are key to the inflammatory cascade.

  • Experimental Protocol:

    • Enzyme Preparation: Recombinant human COX-1 and COX-2, and soybean 5-LOX can be used.

    • Assay Procedure: this compound would be pre-incubated with the respective enzyme at various concentrations.

    • Substrate Addition: Arachidonic acid, the substrate for these enzymes, would then be added to initiate the reaction.

    • Detection: The production of prostaglandins (B1171923) (for COX assays) or leukotrienes (for LOX assays) would be quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or spectrophotometry.

    • Data Analysis: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) would be calculated.

In Vivo Analgesic and Anti-inflammatory Models

2.2.1. Acetic Acid-Induced Writhing Test

This is a common screening method for peripheral analgesic activity.

  • Experimental Protocol:

    • Animal Model: Swiss albino mice are typically used.

    • Compound Administration: this compound would be administered orally or intraperitoneally at different doses. A positive control, such as diclofenac (B195802) sodium, and a vehicle control would be used.

    • Induction of Writhing: After a set period, a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

    • Observation: The number of writhes is counted for a defined period.

    • Data Analysis: The percentage inhibition of writhing for the treated groups compared to the control group is calculated.

2.2.2. Hot Plate Test

This test is used to evaluate central analgesic activity.

  • Experimental Protocol:

    • Animal Model: Mice or rats are used.

    • Compound Administration: this compound, a positive control (e.g., morphine), and a vehicle control are administered.

    • Procedure: The animals are placed on a heated plate maintained at a constant temperature (e.g., 55°C).

    • Observation: The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded. A cut-off time is established to prevent tissue damage.

    • Data Analysis: A significant increase in the reaction time compared to the control group indicates an analgesic effect.

2.2.3. Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.

  • Experimental Protocol:

    • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

    • Compound Administration: this compound is administered orally at different doses, along with a positive control (e.g., indomethacin) and a vehicle control.

    • Induction of Edema: After a specified time, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw.

    • Measurement: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection.

    • Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Potential Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. Should this compound possess anti-inflammatory properties, it would likely interact with pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases ProInflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) Nucleus->ProInflammatory_Genes Activates Transcription NerylIsobutyrate This compound (Hypothetical) NerylIsobutyrate->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Investigating Signaling Pathway Modulation

To determine if this compound affects these pathways, a series of molecular biology experiments would be necessary.

Experimental_Workflow Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) Stimulation Stimulate with LPS Cell_Culture->Stimulation Treatment Treat with This compound Stimulation->Treatment Lysate Cell Lysis Treatment->Lysate RNA_Isolation RNA Isolation Treatment->RNA_Isolation WesternBlot Western Blot Lysate->WesternBlot Analysis Analyze Protein Phosphorylation (e.g., p-IKK, p-p65) WesternBlot->Analysis RT_qPCR RT-qPCR Gene_Expression Analyze Gene Expression (e.g., COX-2, TNF-α) RT_qPCR->Gene_Expression RNA_Isolation->RT_qPCR

Caption: Workflow for studying the effect of this compound on inflammatory pathways.

Conclusion

This compound is a well-characterized fragrance and flavor compound with established physicochemical properties. While there are anecdotal suggestions of its potential as an anti-inflammatory and analgesic agent, there is a clear lack of published scientific evidence to support these claims. The experimental protocols and signaling pathways outlined in this document provide a roadmap for future research to systematically investigate these purported biological activities. Such studies would be essential to validate any therapeutic potential of this compound for drug development professionals.

References

Spectroscopic Profile of Neryl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for neryl isobutyrate, a naturally occurring ester found in various plants and utilized as a flavoring and fragrance agent.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analyses.

Chemical Structure and Properties

  • IUPAC Name: [(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate[1]

  • Molecular Formula: C₁₄H₂₄O₂[1]

  • Molecular Weight: 224.34 g/mol [1]

  • CAS Number: 2345-24-6[1]

Spectroscopic Data

The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework. While specific experimental spectra were not publicly available, the following are predicted chemical shifts and multiplicities based on the structure of this compound and typical values for similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~5.35t1HH-2
~5.08t1HH-6
~4.58d2HH-1
~2.55sept1HH-2'
~2.08m2HH-4
~2.04m2HH-5
~1.75s3HH-3'
~1.68s3HH-8
~1.60s3HH-7'
~1.15d6HH-3'', H-4''

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
~176.8C-1'
~142.5C-3
~131.8C-7
~123.8C-6
~119.0C-2
~61.5C-1
~34.2C-2'
~32.2C-5
~26.8C-4
~25.6C-8
~23.3C-3'
~19.0C-3'', C-4''
~17.6C-7'
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and carbon-carbon double bonds.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1670MediumC=C stretch (alkene)
~1460MediumC-H bend (alkane)
~1380MediumC-H bend (alkane)
~1160StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The GC-MS data for this compound reveals a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
224< 5[M]⁺ (Molecular Ion)
154~10[C₁₀H₁₈O]⁺
136~20[C₁₀H₁₆]⁺
93~49[C₇H₉]⁺
71~100[C₄H₇O]⁺ (Base Peak)
69~99[C₅H₉]⁺
43~56[C₃H₇]⁺
41~62[C₃H₅]⁺

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures based on standard practices for the analysis of flavor and fragrance compounds.

NMR Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a Bruker WH-90 spectrometer or equivalent.[2]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse sequence (zg30) is used.

    • Number of Scans: 16-32 scans are typically acquired for a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Spectral Width: A spectral width of 10-12 ppm is set.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (zgpg30) is used to simplify the spectrum.

    • Number of Scans: A larger number of scans (1024-4096) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

    • Spectral Width: A spectral width of 200-220 ppm is used.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR Sample Preparation and Acquisition:

  • Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

  • Acquisition:

    • A background spectrum of the clean salt plates is first recorded.

    • The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

GC-MS Sample Preparation and Analysis:

  • Sample Preparation: A dilute solution of this compound (e.g., 1 mg/mL) is prepared in a volatile solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS), such as a HITACHI M-80B, is used.[1]

  • Gas Chromatography (GC) Conditions:

    • Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Injector: The sample (1 µL) is injected in split mode (e.g., 50:1 split ratio) at an injector temperature of 250°C.

    • Oven Temperature Program: The oven temperature is programmed to start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to separate the components of the sample.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is typically used.[1]

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Scan Range: The mass spectrum is scanned over a range of m/z values (e.g., 40-400 amu).

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the compound and its fragmentation pattern. The mass spectrum is compared with library spectra for confirmation.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Chromatogram & Mass Spectra MS->MS_Data Structure Determine Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

A Technical Guide to the Solubility of Neryl Isobutyrate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of neryl isobutyrate, a fragrance and flavoring agent with potential applications in various scientific fields. The information compiled herein is intended to assist researchers, scientists, and drug development professionals in handling and utilizing this compound effectively in a laboratory setting. This document presents available solubility data, outlines a general experimental protocol for solubility determination, and provides a logical workflow for solvent selection.

Core Data Presentation: Solubility of this compound

SolventFormulaTypeSolubility DataCitations
WaterH₂OPolar ProticPractically insoluble; Estimated at 0.8235 mg/L @ 25 °C[1][2][]
Ethanol (B145695) (80%)C₂H₅OHPolar ProticSoluble; 1 mL dissolves in 5 mL of 80% alcohol[4][5]
Alcohol (general)ROHPolar ProticSoluble[1][6][]
Oils-NonpolarSoluble[1]

Note: The term "alcohol" in many sources likely refers to ethanol, a common solvent in the flavor and fragrance industry. The solubility in other alcohols like methanol (B129727) is expected to be similar to ethanol due to their chemical similarities. As an ester with a significant hydrocarbon backbone, this compound is anticipated to be soluble in a range of nonpolar and moderately polar organic solvents such as acetone, diethyl ether, hexane, and chloroform. However, specific quantitative data is not currently available.

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a lipophilic compound such as this compound. This method is based on the principle of reaching equilibrium saturation of the compound in the solvent, followed by quantification of the dissolved solute.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, hexane, chloroform) of analytical grade

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Syringe filters (0.22 µm, solvent-compatible)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid/liquid phase should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no undissolved material is transferred.

    • To remove any remaining undissolved micro-particles, filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze both the standard solutions and the filtered sample solutions using a suitable analytical method (HPLC or GC).

    • Construct a calibration curve from the analysis of the standard solutions (Peak Area vs. Concentration).

    • Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

  • Data Reporting:

    • The solubility is reported as the concentration of this compound in the saturated solution, typically in units of mg/mL or g/L, at the specified temperature.

Mandatory Visualization: Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in common laboratory solvents.

Solubility_Workflow cluster_0 start Start: Compound of Interest (this compound) solubility_assessment Initial Solubility Assessment (Qualitative) start->solubility_assessment polar_solvents Polar Solvents (e.g., Water, Ethanol, Methanol) solubility_assessment->polar_solvents nonpolar_solvents Nonpolar/Moderately Polar Solvents (e.g., Hexane, Diethyl Ether, Acetone, Chloroform) solubility_assessment->nonpolar_solvents quantitative_analysis Quantitative Analysis (e.g., HPLC/GC) polar_solvents->quantitative_analysis nonpolar_solvents->quantitative_analysis data_table Compile Data Table quantitative_analysis->data_table end End: Solubility Profile data_table->end

Caption: Logical workflow for determining the solubility of a compound.

References

Neryl Isobutyrate: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Neryl Isobutyrate

This compound is a naturally occurring ester with the chemical formula C₁₄H₂₄O₂.[1] It is a colorless liquid with a sweet, fruity, and floral aroma, which has led to its use as a fragrance ingredient in cosmetics and a flavoring agent in the food industry.[2][3] this compound has been identified as a constituent of various plant essential oils, including those from the Asteraceae family, such as Helichrysum italicum, and in species like Cryptomeria japonica and Geigeria acaulis.[1][4]

Inferred Potential Biological Activities

Given the absence of direct evidence, the potential biological activities of this compound can be inferred from the activities of its constituent moieties (nerol and isobutyric acid), structurally similar compounds, and the essential oils in which it is found.

Potential Anti-inflammatory and Analgesic Activity

A commercial source has claimed that this compound possesses potent anti-inflammatory and analgesic effects, although supporting data is not provided.[] The structural component, the isobutyrate moiety, is related to butyrate (B1204436), a short-chain fatty acid known to exhibit anti-inflammatory properties, notably through the inhibition of the NF-κB signaling pathway.[6][7][8][9] Furthermore, essential oils containing neryl esters, such as that from Helichrysum italicum, have been investigated for their anti-inflammatory activities.[4]

Potential Antimicrobial Activity

Essential oils from the Asteraceae family, which can contain this compound, are known to possess antimicrobial properties.[10] For instance, essential oils from Chrysanthemum species have demonstrated antimicrobial activity against various pathogens.[11] The lipophilic nature of esters like this compound may facilitate their interaction with microbial cell membranes, suggesting a potential mechanism for antimicrobial action.

Potential Anticancer Activity

While no studies have directly assessed the anticancer properties of this compound, related compounds have shown promise. For example, geranyl isovalerate, another terpene ester, has been shown to exhibit anticancer activity against colorectal cancer cell lines. Research on other natural products suggests that they can exert anticancer effects by modulating key signaling pathways such as the MAPK pathway.[12]

Framework for Future Experimental Investigation

To rigorously evaluate the potential biological activities of this compound, a systematic approach employing standardized in vitro and in vivo assays is necessary. The following sections detail relevant experimental protocols.

In Vitro Anti-inflammatory Assays
  • Principle: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Methodology:

    • Culture RAW 264.7 macrophages in 96-well plates.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • Determine the IC₅₀ value, the concentration of this compound that inhibits NO production by 50%.

In Vivo Anti-inflammatory and Analgesic Assays
  • Principle: This model is used to evaluate the acute anti-inflammatory activity of a compound.

  • Methodology:

    • Administer this compound orally or intraperitoneally to rodents (rats or mice) at various doses.

    • After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

    • Calculate the percentage inhibition of edema for each dose compared to a vehicle control group.

  • Principle: This method assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.

  • Methodology:

    • Administer this compound to rodents at various doses.

    • At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Record the reaction time, which is the time taken for the animal to exhibit a pain response (e.g., licking its paws or jumping).

    • A cut-off time is set to prevent tissue damage. An increase in reaction time compared to a control group indicates an analgesic effect.

Antimicrobial Susceptibility Testing
  • Principle: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

In Vitro Cytotoxicity Assay
  • Principle: To assess the ability of this compound to reduce the viability of cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Potential Mechanisms of Action: Relevant Signaling Pathways

The biological activities of natural compounds are often mediated through their interaction with key cellular signaling pathways. For the inferred activities of this compound, the NF-κB and MAPK pathways are of particular interest.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of NF-κB, allowing it to translocate to the nucleus and induce the expression of genes involved in inflammation. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by this compound LPS LPS IKK IKK LPS->IKK Activation TNFa TNFa TNFa->IKK Activation IkB IkB IKK->IkB Phosphorylation NFkB NFkB IkB->NFkB Inhibition IkB_P p-IkB IkB->IkB_P NFkB_n NF-kB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_n->DNA Inflammatory_Genes Expression of Inflammatory Genes (e.g., COX-2, iNOS) DNA->Inflammatory_Genes Neryl_Isobutyrate Neryl_Isobutyrate Neryl_Isobutyrate->IKK Inhibition

Figure 1: Simplified NF-κB signaling pathway and a potential point of inhibition.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant activation of the MAPK pathway is often observed in cancer. This pathway transmits extracellular signals to the nucleus, leading to changes in gene expression that can promote cancer cell growth and survival.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by this compound Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_n p-ERK ERK->ERK_n Translocation Transcription_Factors Transcription_Factors ERK_n->Transcription_Factors Activation Gene_Expression Altered Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Neryl_Isobutyrate Neryl_Isobutyrate Neryl_Isobutyrate->Raf Inhibition

References

Neryl Isobutyrate and its Potential Role in Insect Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of neryl isobutyrate, a monoterpenoid ester. It details the compound's chemical and physical properties, its known natural occurrences, and critically evaluates its potential role in insect communication. While direct evidence for this compound as an insect semiochemical is currently lacking in scientific literature, this document explores this possibility by examining structurally similar compounds with established roles as pheromones. Detailed experimental protocols for the collection, analysis, and behavioral assessment of insect semiochemicals are provided to facilitate future research in this area. Furthermore, a hypothetical biosynthetic pathway for this compound in insects and a generalized olfactory signaling pathway are presented to offer a framework for further investigation. This guide is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

Introduction to Insect Chemical Communication

Insects have evolved sophisticated systems of chemical communication that are fundamental to their survival and reproduction. Semiochemicals, or information-conveying chemicals, govern a vast array of behaviors including mating, aggregation, foraging, and defense. These compounds are broadly classified into pheromones, which mediate intraspecific communication, and allelochemicals, which mediate interspecific interactions. The identification and synthesis of insect pheromones have led to the development of powerful and environmentally benign pest management strategies. This compound, a naturally occurring ester with a fruity aroma, possesses a molecular structure akin to known insect pheromones, making it a compound of interest for its potential role in insect communication.

This compound: A Technical Profile

This compound, also known as (Z)-3,7-dimethyl-2,6-octadien-1-yl isobutyrate, is a volatile organic compound with a characteristic sweet, fruity, and rose-like scent[1][2][3]. Its chemical and physical properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C14H24O2[1][4]
Molecular Weight 224.34 g/mol [1][4]
CAS Number 2345-24-6[1][4][5]
Appearance Colorless liquid[1][2][6]
Odor Sweet, fresh, fruity, raspberry, strawberry, green, rose-like[1][2][3][5][6]
Boiling Point 229-232 °C[1][2][5]
Density 0.880 - 0.900 g/mL at 25 °C[1][2][6]
Refractive Index 1.451 - 1.462 at 20 °C[1][2][5][6]
Flash Point >110 °C (>230 °F)[1][2]
Solubility Practically insoluble in water; soluble in alcohol and oils[1][2]

Natural Occurrence of this compound

This compound has been identified as a constituent of the essential oils of several plant species. Its presence in plants suggests a potential role in plant-herbivore interactions, either as an attractant or a deterrent.

Plant SpeciesPart of PlantConcentration/NoteReference
Carpesium divaricatumShoots3% of essential oil
Eupatorium cannabinumRoot17.6% of essential oil[6]
Cryptomeria japonica-Reported presence[4]
Geigeria acaulis-Reported presence[4]
Artemisia absinthium-Reported presence in essential oil[3]
Telekia speciosa-Reported presence in essential oil[3]

Role in Insect Communication: An Unexplored Frontier

A thorough review of the current scientific literature reveals no direct evidence of this compound functioning as a pheromone or allomone in insects. However, the structural similarities to known insect semiochemicals, particularly other nerol (B1678202) and geraniol (B1671447) esters, warrant an investigation into its potential activity. For instance, neryl (S)-2-methylbutanoate is a known aggregation pheromone of the western flower thrips (Frankliniella occidentalis)[7][8].

CompoundInsect SpeciesFunctionReference
Neryl (S)-2-methylbutanoateFrankliniella occidentalis (Western flower thrips)Aggregation pheromone[7][8]
Geranyl ButyrateVarious speciesComponent of sex and aggregation pheromones
Neryl AcetateVarious speciesComponent of pheromone blends

The lack of documented activity for this compound may indicate that it is not utilized by insects for communication, or it may simply reflect a gap in current research. The experimental protocols outlined in the following section provide a roadmap for investigating the potential semiochemical role of this compound.

Experimental Protocols for Semiochemical Identification

The identification of novel insect semiochemicals involves a multi-step process encompassing sample collection, chemical analysis, and behavioral validation.

Sample Collection from Insects

The initial step is to obtain the potential semiochemicals from the insect. This can be achieved through several methods:

  • Gland Extraction: For insects with known pheromone glands, dissection of the gland followed by solvent extraction (e.g., with hexane) is a direct method.

  • Solid-Phase Microextraction (SPME): This solvent-free technique is ideal for trapping volatile compounds from the headspace of live insects.

  • Whole Body Extraction: Soaking the entire insect or specific body parts in a solvent can extract cuticular hydrocarbons and other surface compounds.

Chemical Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique for separating and identifying the components of a semiochemical blend.

  • Gas Chromatography (GC): Separates the volatile compounds in the extract based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Spectrometry (MS): Fragments the separated compounds and provides a mass spectrum, which is a chemical fingerprint that can be used to identify the molecule by comparison to a library of known spectra.

For determining which of the identified compounds are biologically active, gas chromatography-electroantennographic detection (GC-EAD) is employed.

  • Electroantennography (EAG): Measures the electrical response of an insect's antenna to volatile compounds. By splitting the effluent from the GC column between the MS and an insect antenna, compounds that elicit an antennal response can be identified.

Behavioral Assays

Once a compound is identified and synthesized, its behavioral effect on the target insect must be verified through bioassays.

  • Olfactometer Assays: These assays, such as Y-tube olfactometers, provide a choice between the test compound and a control, allowing for the assessment of attraction or repellency.

  • Wind Tunnel Assays: These experiments simulate a more natural environment and can be used to observe a wider range of behaviors, such as upwind flight and source location.

  • Field Trapping: The ultimate test of a pheromone's efficacy is its ability to attract target insects in their natural habitat.

Biosynthesis and Signaling Pathways (Hypothetical)

Hypothetical Biosynthesis of this compound in Insects

While the biosynthesis of this compound has not been studied in insects, a plausible pathway can be proposed based on known metabolic routes for terpenes and esters. The biosynthesis would likely start from the isoprenoid pathway to form nerol, which is then esterified with isobutyryl-CoA.

Biosynthesis cluster_isoprenoid Isoprenoid Pathway cluster_esterification Esterification Acetyl-CoA Acetyl-CoA IPP IPP Acetyl-CoA->IPP Multiple steps DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP Nerol Nerol GPP->Nerol This compound This compound Nerol->this compound Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Amino acid catabolism Isobutyryl-CoA->this compound

Caption: Hypothetical biosynthetic pathway of this compound in insects.

Generalized Insect Olfactory Signaling Pathway

The perception of a semiochemical like this compound would initiate a signaling cascade within the olfactory sensory neurons of an insect's antenna.

Olfactory_Signaling Odorant This compound OBP Odorant Binding Protein Odorant->OBP Binding OR Odorant Receptor OBP->OR Transport & Delivery Ion_Channel Ion Channel OR->Ion_Channel Activation Neuron Olfactory Sensory Neuron Ion_Channel->Neuron Depolarization (Action Potential) Brain Antennal Lobe of Brain Neuron->Brain Signal Transmission

Caption: Generalized insect olfactory signaling pathway.

Conclusion

This compound is a well-characterized monoterpenoid ester with established uses in the flavor and fragrance industries. While its chemical structure is analogous to known insect pheromones, there is currently no direct scientific evidence to support a role for this compound in insect communication. The potential for such a role remains an intriguing area for future research. The experimental protocols and hypothetical pathways presented in this guide provide a framework for investigating the semiochemical activity of this compound and other novel compounds. Such research is crucial for the discovery of new, effective, and sustainable tools for pest management.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Neryl Isobutyrate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neryl isobutyrate, a monoterpenoid ester found in various essential oils, has garnered attention for its potential therapeutic properties, including anti-inflammatory and analgesic effects.[] This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound analogs, providing a framework for the rational design of novel therapeutic agents. While direct and extensive SAR studies on a wide range of this compound analogs are not abundantly available in the public domain, this guide synthesizes existing knowledge on related monoterpenoid esters to extrapolate potential SAR trends. We will explore the key structural modifications that could influence biological activity, detail relevant experimental protocols for assessing their efficacy, and visualize the underlying signaling pathways.

Structure-Activity Relationship (SAR): Unlocking Therapeutic Potential

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. Modifications to either the neryl (alcohol) moiety or the isobutyrate (acid) moiety can significantly impact their pharmacological profile.

Key Structural Considerations for this compound Analogs:

Structural MoietyModification StrategyPotential Impact on ActivityRationale/Hypothesis
Neryl Moiety Isomerization (Geraniol vs. Nerol)Altered receptor binding and potencyThe cis configuration of the C2-C3 double bond in nerol (B1678202) versus the trans configuration in geraniol (B1671447) can influence the overall shape of the molecule, affecting its fit into the binding pockets of target proteins. Studies on related esters have shown differences in odor thresholds and biological activity between neryl and geranyl derivatives.[2]
Modification of the Alkene GroupsIncreased stability and altered activitySaturation of the double bonds could enhance metabolic stability but may reduce activity if the unsaturated system is crucial for receptor interaction.
Introduction of Functional GroupsEnhanced potency and selectivityAddition of hydroxyl, keto, or other functional groups to the nerol backbone could introduce new interaction points with target receptors, potentially increasing binding affinity and selectivity.
Isobutyrate Moiety Variation of the Alkyl ChainModified lipophilicity and potencyIncreasing or decreasing the length and branching of the alkyl chain of the ester can alter the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic binding sites.
Introduction of Aromatic RingsEnhanced binding through π-π interactionsReplacing the isobutyrate with aromatic or heteroaromatic acids could introduce π-π stacking or other specific interactions with the target, potentially leading to increased potency.
Introduction of Polar Functional GroupsAltered solubility and bioavailabilityThe addition of polar groups like hydroxyl or amino groups to the acid moiety can influence water solubility and pharmacokinetic properties.

Experimental Protocols for Evaluating Biological Activity

To establish a robust SAR, rigorous and standardized experimental protocols are essential. The following are key assays for evaluating the anti-inflammatory and analgesic potential of this compound analogs.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method for the initial screening of compounds for their anti-inflammatory properties.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[3][4][5][6]

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the this compound analogs for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (typically 1 µg/mL) for 18-24 hours to induce NO production.

  • Nitrite Quantification: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.

Principle: The subcutaneous injection of carrageenan into the paw of a rat induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by the release of histamine (B1213489) and serotonin, while the second, more prolonged phase, is associated with the production of prostaglandins (B1171923) and other inflammatory mediators. The ability of a test compound to reduce the paw volume compared to a control group is an indication of its anti-inflammatory activity.[7][8][9][10][11]

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Compound Administration: The this compound analogs are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This test is a common method for screening peripherally acting analgesic compounds.

Principle: The intraperitoneal injection of a dilute solution of acetic acid in mice causes irritation of the peritoneal cavity, leading to a characteristic stretching and writhing behavior. Analgesic compounds reduce the number of writhes.[12][13][14]

Methodology:

  • Animal Model: Swiss albino mice (20-25 g) are used.

  • Compound Administration: The this compound analogs are administered orally or intraperitoneally at various doses. Control and positive control (e.g., aspirin) groups are included.

  • Induction of Writhing: Thirty minutes after compound administration, 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally.

  • Observation: The mice are placed in an observation chamber, and the number of writhes (constriction of the abdomen and stretching of the hind limbs) is counted for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of many monoterpenoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB and MAPK Signaling Pathways

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation IKK IKK TLR4->IKK Activation MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activation AP1_nuc AP-1 AP1->AP1_nuc Translocation IkB IκBα IKK->IkB P IkB->IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB IκBα NFkB_IkB->NFkB Release Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription AP1_nuc->Genes Transcription NerylIsobutyrate This compound Analogs NerylIsobutyrate->MAPKK NerylIsobutyrate->IKK G Start Identify Lead Compound (this compound) Design Design Analogs (Vary R1 and R2) Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis InVitro In Vitro Screening (e.g., NO Assay) Synthesis->InVitro ActiveCompounds Identify Active Compounds InVitro->ActiveCompounds ActiveCompounds->Design Inactive InVivo In Vivo Testing (e.g., Paw Edema, Writhing Test) ActiveCompounds->InVivo Active SAR Establish SAR InVivo->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design End Candidate Drug Optimization->End

References

The Discovery and Historical Context of Neryl Isobutyrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neryl isobutyrate, a monoterpene ester, has long been valued in the flavor and fragrance industries for its characteristic sweet, fruity, and floral aroma. While its organoleptic properties are well-documented, its historical context, from its initial discovery to its potential therapeutic applications, is less broadly understood. This technical guide provides a comprehensive overview of this compound, detailing its discovery, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores the potential biological activities of this compound, particularly its putative anti-inflammatory effects, by examining relevant signaling pathways associated with structurally similar terpenoids.

Discovery and Historical Context

The earliest known reference to this compound in scientific literature appears to be in a 1929 publication by A. Reclaire in the Deutsche Parfümerie-Zeitung.[1] While the full text of this article is not widely available, its citation in chemical databases in connection with the physical properties of neryl butyrate (B1204436) and other esters suggests that this work likely involved the synthesis and characterization of a series of fragrance compounds, including this compound.[1] This places the formal description of this compound in the context of the burgeoning flavor and fragrance chemistry of the early 20th century.

Initially, the interest in this compound was primarily driven by its pleasant aromatic profile, described as sweet, fresh, fruity (with notes of raspberry and strawberry), and green. This led to its adoption as a fragrance ingredient in various consumer products.[2] In addition to its synthetic preparation, this compound has been identified as a naturally occurring compound in a variety of plants. It is a notable constituent in the essential oils of Pulicaria dysenterica (fleabane), where it can be a major component, and has also been reported in Artemisia absinthium (wormwood), Telekia speciosa, and Cryptomeria japonica.[3][4][5]

More recently, interest in this compound has expanded beyond its aromatic properties to include potential pharmacological activities. General studies on terpenoids, and more specifically on terpene esters, have indicated potential for anti-inflammatory and analgesic effects, prompting further investigation into the biological activities of compounds like this compound.[]

Physicochemical Properties

This compound is the ester of nerol (B1678202) and isobutyric acid. Its chemical and physical properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C₁₄H₂₄O₂[7]
Molecular Weight 224.34 g/mol [7]
CAS Number 2345-24-6[4]
FEMA Number 2775[4]
Appearance Colorless liquid[8]
Odor Sweet, fresh, fruity, raspberry, strawberry, green, floral[8]
Boiling Point 229 °C (at 760 mmHg)[8]
Density 0.887 - 0.897 g/mL at 25 °C[8]
Refractive Index 1.452 - 1.462 at 20 °C[8]
Solubility Practically insoluble in water; soluble in alcohol and oils[8]
Flash Point > 110 °C (> 230 °F)[8]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of nerol with isobutyric acid, catalyzed by a strong acid.[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Nerol Nerol Catalyst + H₂SO₄ (catalyst) (Heat) Nerol->Catalyst Isobutyric_Acid Isobutyric Acid Isobutyric_Acid->Catalyst Neryl_Isobutyrate This compound Water Water Catalyst->Neryl_Isobutyrate Catalyst->Water

Fischer Esterification of Nerol and Isobutyric Acid.

Materials:

  • Nerol (1 equivalent)

  • Isobutyric acid (1.5 - 2 equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the weight of nerol)

  • Toluene (as a solvent to facilitate azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add nerol, isobutyric acid, and toluene.

  • Slowly add the catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until the theoretical amount of water has been collected, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and purity assessment of volatile compounds like this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

Dilute a small amount of the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration (e.g., 100 ppm) before injection.

Putative Biological Activity and Signaling Pathways

While specific studies on the molecular mechanisms of this compound are limited, the broader class of terpenoids is known to possess anti-inflammatory properties.[9][10] A plausible mechanism for the anti-inflammatory action of this compound and other terpenoids involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9]

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Proinflammatory_Genes Activates Transcription Neryl_Isobutyrate This compound (putative) Neryl_Isobutyrate->IKK Inhibits (Plausible)

Putative Anti-inflammatory Mechanism of this compound.

In a typical inflammatory response initiated by a stimulus like lipopolysaccharide (LPS), the activation of Toll-like receptor 4 (TLR4) leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB dimer (p50/p65). Subsequently, NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory genes. Terpenoids are thought to exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the activation of NF-κB and the subsequent expression of inflammatory mediators.[10] While this pathway has been established for other terpenoids, further research is required to confirm if this compound acts through this specific mechanism.

Conclusion

This compound, a compound with a rich history in the flavor and fragrance industry, is now emerging as a molecule of interest for its potential biological activities. Its well-defined physicochemical properties and established synthetic routes make it an accessible compound for further research. While its anti-inflammatory properties are suggested by studies on related terpenoids, dedicated investigations into its specific molecular mechanisms are warranted. Such research could unlock new therapeutic applications for this historically significant aroma compound, bridging the gap between fragrance chemistry and modern drug discovery.

References

Neryl Isobutyrate: A Technical Safety Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Material Safety Data Sheet (MSDS) Information

Neryl isobutyrate, a fragrance and flavoring agent with a sweet, fruity, rose-like aroma, is utilized in various industrial applications. For researchers, scientists, and professionals in drug development, a thorough understanding of its safety profile is paramount. This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) information for this compound, including its physical and chemical properties, hazard classifications, handling procedures, and toxicological data.

Chemical and Physical Properties

This compound is the isobutyrate ester of nerol. Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₄H₂₄O₂
Molecular Weight 224.34 g/mol
CAS Number 2345-24-6
Appearance Colorless liquid
Odor Sweet, fresh, fruity, with raspberry and strawberry notes
Boiling Point 229 °C to 232 °C
Flash Point > 110 °C (> 230 °F)
Density Approximately 0.880 - 0.900 g/mL at 25 °C
Refractive Index Approximately 1.451 - 1.460 at 20 °C
Solubility Practically insoluble in water; soluble in alcohol and oils
LogP 4.98

Hazard Identification and GHS Classification

The hazard classification of this compound presents some inconsistencies across different sources. The majority of aggregated GHS information from 138 companies indicates that this chemical does not meet the criteria for hazard classification[1]. A safety data sheet from a major supplier also states that it is not a hazardous substance or mixture[2].

However, other sources suggest potential hazards. One chemical label indicates that this compound may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects. This would correspond to the following GHS classifications:

  • Skin Sensitization, Category 1 (H317): May cause an allergic skin reaction.

  • Hazardous to the aquatic environment, Acute Hazard, Category 1 (H400): Very toxic to aquatic life.

  • Hazardous to the aquatic environment, Chronic Hazard, Category 2 (H411): Toxic to aquatic life with long lasting effects.

Given these discrepancies, it is prudent for users to handle this compound with caution, assuming the more conservative hazard classifications until definitive data becomes available. The differences in classification may arise from impurities, different data sources, or varying interpretations of toxicological studies.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological assessment of this compound are not publicly available in the reviewed literature. The GHS classifications are typically based on data from standardized tests such as the Local Lymph Node Assay (LLNA) for skin sensitization and acute/chronic toxicity studies on aquatic organisms (e.g., fish, daphnia, algae). Without access to the specific study reports, a detailed methodology cannot be provided.

Safe Handling and Storage

Due to the potential for skin sensitization and aquatic toxicity, the following handling and storage procedures are recommended:

4.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Avoid prolonged or repeated contact with skin.

  • Respiratory Protection: Under normal conditions of use and with adequate ventilation, respiratory protection is not typically required. If vapors or mists are generated, use a NIOSH-approved respirator.

  • Body Protection: Wear laboratory coats or other suitable protective clothing.

4.2. General Hygiene

Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.

4.3. Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water. If skin irritation or rash occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Fire Fighting and Disposal

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Fire Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Avoid release to the environment.

Toxicological and Ecotoxicological Information

Detailed toxicological studies on this compound are not widely available in the public domain. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[1].

The potential for skin sensitization is noted in some classifications, which would be determined through animal studies like the guinea pig maximization test or the murine local lymph node assay.

Visualizing Safety and Hazard Information

To better understand the logical flow of safety precautions and the relationship between different aspects of the material safety data, the following diagrams are provided.

Hazard_Communication_Flow cluster_product This compound cluster_hazards Hazard Identification cluster_controls Exposure Controls cluster_response Emergency Response Product Chemical Identity Skin_Sens Skin Sensitizer (Potential) Product->Skin_Sens leads to identification of Aquatic_Tox Aquatic Toxicity (Potential) Product->Aquatic_Tox leads to identification of PPE Personal Protective Equipment Skin_Sens->PPE necessitates Handling Safe Handling Procedures Skin_Sens->Handling necessitates Storage Proper Storage Skin_Sens->Storage necessitates Aquatic_Tox->PPE necessitates Aquatic_Tox->Handling necessitates Aquatic_Tox->Storage necessitates First_Aid First Aid Measures Handling->First_Aid informs Fire_Fighting Fire Fighting Handling->Fire_Fighting informs Spill_Cleanup Spill & Accidental Release Handling->Spill_Cleanup informs Storage->First_Aid informs Storage->Fire_Fighting informs Storage->Spill_Cleanup informs Experimental_Workflow_Logic cluster_assessment Safety Assessment Process cluster_classification GHS Classification cluster_sds Safety Data Sheet (SDS) Sections PhysChem Physical/Chemical Properties Health_Hazards Health Hazards (e.g., Skin Sensitization) PhysChem->Health_Hazards informs Env_Hazards Environmental Hazards (e.g., Aquatic Toxicity) PhysChem->Env_Hazards informs Tox_Data Toxicological Data Tox_Data->Health_Hazards EcoTox_Data Ecotoxicological Data EcoTox_Data->Env_Hazards Handling_Storage Handling & Storage Health_Hazards->Handling_Storage PPE Exposure Controls/PPE Health_Hazards->PPE First_Aid First-Aid Measures Health_Hazards->First_Aid Disposal Disposal Considerations Health_Hazards->Disposal Env_Hazards->Handling_Storage Env_Hazards->PPE Env_Hazards->First_Aid Env_Hazards->Disposal

References

A Technical Guide to Sourcing High-Purity Neryl Isobutyrate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity neryl isobutyrate, a key ingredient in various research and development applications, including the pharmaceutical industry. This document offers a comparative summary of supplier specifications, details on analytical methodologies for quality assessment, and visual workflows to aid in the procurement and verification process.

Commercial Supplier Specifications

High-purity this compound is available from a range of chemical suppliers. While specific offerings may vary, the following tables summarize typical quantitative data to facilitate comparison. Purity levels are generally high, with most suppliers guaranteeing a minimum of 97%. For applications requiring minimal batch-to-batch variability, it is crucial to obtain lot-specific Certificates of Analysis (CoA).

Table 1: Physical and Chemical Properties of Commercial this compound

PropertyValueSource
CAS Number 2345-24-6Multiple Suppliers
Molecular Formula C₁₄H₂₄O₂Multiple Suppliers
Molecular Weight 224.34 g/mol Multiple Suppliers
Appearance Colorless Liquid--INVALID-LINK--, BOC Sciences
Odor Sweet, fruity, rose-like--INVALID-LINK--, LookChem
Boiling Point ~229-232 °C--INVALID-LINK--, LookChem
Density ~0.880 - 0.900 g/mL at 25 °C--INVALID-LINK--
Refractive Index ~1.451 - 1.460 at 20 °C--INVALID-LINK--
Solubility Soluble in alcohol; insoluble in water.--INVALID-LINK--, BOC Sciences
Shelf Life 12-48 months--INVALID-LINK--, BOC Sciences

Table 2: Purity and Potential Impurity Profile of High-Purity this compound

SpecificationTypical ValueComments
Purity (by GC) ≥97%This is a common specification among suppliers like Aurochemicals and BOC Sciences.[1] Higher purity grades may be available upon request.
Geranyl Isobutyrate <1%As the geometric isomer, this is a common process-related impurity. The exact percentage can vary and should be confirmed by lot-specific analysis.
Nerol (B1678202) <0.5%Unreacted starting material from the esterification process.
Isobutyric Acid <0.5%Unreacted starting material from the esterification process.
Other Terpene Esters <1%Depending on the purity of the nerol starting material, other related terpene esters may be present in trace amounts.

Note: The impurity profile is based on common synthesis byproducts. For exacting research, it is imperative to request a detailed Certificate of Analysis from the supplier for the specific lot being purchased.

Experimental Protocols: Quality Assessment

The primary analytical method for determining the purity and impurity profile of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Detailed Methodology for Purity Analysis by Gas Chromatography (GC-FID)

This protocol is a representative method for the quality control of this compound. Specific parameters may need to be optimized based on the available instrumentation and column.

1. Objective: To determine the purity of this compound and quantify related impurities.

2. Instrumentation and Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, 250 °C, split ratio 50:1.

  • Detector: FID, 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in high-purity acetone (B3395972) or ethanol.

  • Injection Volume: 1 µL.

  • Reference Standards: Certified reference standards of this compound, geranyl isobutyrate, nerol, and isobutyric acid for peak identification and calibration.

3. Data Analysis:

  • Peak identification is performed by comparing the retention times of the peaks in the sample chromatogram with those of the reference standards.

  • Purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram. For higher accuracy, a calibration curve with reference standards should be used.

Visualizing Workflows and Relationships

To facilitate a clear understanding of the procurement and quality control process, the following diagrams have been generated using Graphviz.

Sourcing_Workflow cluster_sourcing Sourcing Phase cluster_procurement Procurement & Verification Phase cluster_application Application Phase identify_suppliers Identify Potential Suppliers request_info Request Technical Data Sheets & Example CoAs identify_suppliers->request_info evaluate_suppliers Evaluate Supplier Specifications & Purity request_info->evaluate_suppliers place_order Place Order with Selected Supplier evaluate_suppliers->place_order Supplier Selected receive_material Receive this compound & Lot-Specific CoA place_order->receive_material in_house_qc In-house Quality Control (GC-MS/FID) receive_material->in_house_qc compare_results Compare In-house Data with Supplier's CoA receive_material->compare_results in_house_qc->compare_results compare_results->evaluate_suppliers QC Fail release_material Release Material for R&D Use compare_results->release_material QC Pass Synthesis_Impurities cluster_reactants Starting Materials cluster_products Reaction Products cluster_impurities Potential Impurities Nerol Nerol Esterification Esterification Reaction Nerol->Esterification IsobutyricAcid Isobutyric Acid / Anhydride IsobutyricAcid->Esterification NerylIsobutyrate High-Purity this compound Esterification->NerylIsobutyrate Desired Product GeranylIsobutyrate Geranyl Isobutyrate (Isomer) Esterification->GeranylIsobutyrate Byproduct UnreactedNerol Unreacted Nerol Esterification->UnreactedNerol Byproduct UnreactedAcid Unreacted Isobutyric Acid Esterification->UnreactedAcid Byproduct

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Neryl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of neryl isobutyrate. This compound is a fragrance and flavor ingredient with a sweet, fruity, and floral aroma.[1][2] Understanding its thermal stability is crucial for its application in various industries, including pharmaceuticals, where it may be used as an excipient or flavoring agent.[] This document outlines a standard experimental protocol for TGA, presents hypothetical data in a structured format, and visualizes the experimental workflow and a plausible thermal decomposition pathway.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

PropertyValueReference
Molecular Formula C₁₄H₂₄O₂[1][]
Molecular Weight 224.34 g/mol [1][4]
Boiling Point 229-232 °C at 760 mmHg[2][5]
Flash Point > 110 °C (> 230 °F)[1][2]
Density 0.887-0.897 g/mL at 25 °C[2][]
Appearance Colorless liquid[1][]
Solubility Practically insoluble in water; soluble in alcohol and oils.[1][5]

Thermogravimetric Analysis (TGA) Protocol

This section details a general methodology for conducting a thermogravimetric analysis of this compound. The protocol is based on standard TGA procedures for liquid organic compounds.[6][7][8]

2.1. Instrument and Sample Preparation

  • Instrument: A calibrated thermogravimetric analyzer is required.

  • Sample Pans: Open aluminum pans are typically used for volatile liquids.[7]

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is carefully weighed and placed into the sample pan.[7][8]

2.2. Experimental Parameters

  • Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation.[7] The purge gas flow rate is typically maintained between 20-50 mL/min.[7]

  • Temperature Program:

    • Initial Temperature: 25 °C

    • Heating Rate: A linear heating rate of 10 °C/min is commonly employed.[7]

    • Final Temperature: 300 °C (to ensure complete volatilization/decomposition)

  • Data Acquisition: The instrument records the sample mass as a function of temperature.

2.3. Data Analysis

The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events. The first derivative of the TGA curve (DTG curve) is often used to identify the temperature of the maximum rate of mass loss.

Hypothetical Thermogravimetric Data

As no specific TGA data for this compound is publicly available, the following table presents hypothetical data that would be expected for a compound with its known properties. The data is structured for clarity and easy comparison.

ParameterHypothetical ValueDescription
Onset Temperature (Tₒ) ~180 °CThe temperature at which significant mass loss begins.
Peak Decomposition Temp. (Tₚ) ~225 °CThe temperature at which the maximum rate of mass loss occurs, corresponding to the peak of the DTG curve. This is often close to the boiling point.
Final Temperature (Tբ) ~250 °CThe temperature at which the mass loss event is complete.
Mass Loss (%) ~100%The total percentage of mass lost during the analysis, indicating complete volatilization or decomposition.
Residual Mass (%) ~0%The percentage of mass remaining at the end of the experiment. For a volatile liquid like this compound, this is expected to be near zero.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for performing a thermogravimetric analysis.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results instrument_prep Instrument Calibration sample_prep Sample Weighing (5-10 mg) instrument_prep->sample_prep tga_run TGA Run (25-300 °C at 10 °C/min in N2 atmosphere) sample_prep->tga_run data_acq Data Acquisition (Mass vs. Temperature) tga_run->data_acq data_an Data Analysis (TGA/DTG Curve Generation) data_acq->data_an results Determination of Tonset, Tpeak, and Mass Loss data_an->results

General workflow for a Thermogravimetric Analysis experiment.

4.2. Plausible Thermal Decomposition Pathway

While the primary thermal event observed in TGA for this compound is likely volatilization, at higher temperatures or under specific conditions, thermal decomposition can occur. A plausible decomposition pathway for esters involves the cleavage of the ester bond. The following diagram illustrates a hypothetical decomposition of this compound.

Decomposition_Pathway cluster_products Decomposition Products NI This compound Nerol Nerol NI->Nerol Heat (Ester Bond Cleavage) Isobutyric_Acid Isobutyric Acid NI->Isobutyric_Acid Heat (Ester Bond Cleavage)

Hypothetical thermal decomposition pathway of this compound.

Conclusion

This technical guide provides a framework for the thermogravimetric analysis of this compound. While specific experimental data is not available in the literature, the provided protocol and hypothetical data serve as a valuable resource for researchers initiating thermal stability studies on this compound. The outlined methodologies are based on established principles of thermal analysis and can be adapted to specific research needs. Further experimental investigation is necessary to establish the definitive thermal profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Neryl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of neryl isobutyrate, a valuable terpene ester with applications in the flavor, fragrance, and pharmaceutical industries. The following sections outline two primary synthesis methods—chemical esterification and enzymatic transesterification—and subsequent purification techniques.

Synthesis of this compound

This compound can be synthesized through several methods. The most common approaches involve the direct esterification of nerol (B1678202) with an isobutyryl derivative or an enzyme-catalyzed transesterification.

Chemical Synthesis: Esterification of Nerol with Isobutyric Anhydride (B1165640)

This method utilizes the reaction of nerol with isobutyric anhydride, often in the presence of a catalyst, to form this compound. Using the anhydride is generally preferred over isobutyric acid for this type of reaction as it drives the reaction to completion by avoiding the production of water as a byproduct, which can lead to reversible reactions.

Experimental Protocol:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add nerol (15.4 g, 0.1 mol) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.61 g, 0.005 mol).

  • Addition of Anhydride: While stirring the mixture, slowly add isobutyric anhydride (19.0 g, 0.12 mol) from the dropping funnel over 30 minutes. The reaction is exothermic, and the temperature should be monitored.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and stir for 1 hour to hydrolyze the excess isobutyric anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining isobutyric acid, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Enzymatic Synthesis: Lipase-Catalyzed Transesterification

Enzymatic synthesis offers a greener alternative with high selectivity and milder reaction conditions. This protocol uses a lipase (B570770) to catalyze the transesterification between nerol and an isobutyrate ester, such as ethyl isobutyrate.

Experimental Protocol:

  • Reaction Mixture: In a 100 mL flask, combine nerol (7.7 g, 0.05 mol), ethyl isobutyrate (11.6 g, 0.1 mol), and a suitable organic solvent (e.g., 50 mL of hexane).

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture (e.g., 10% w/w of the substrates).

  • Incubation: Incubate the mixture in a shaker at a controlled temperature, typically between 40-50°C, with constant agitation (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of nerol to this compound.

  • Enzyme Removal: Once the reaction has reached equilibrium or the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • Solvent Removal: Remove the solvent and excess ethyl isobutyrate from the filtrate by vacuum distillation. The remaining crude product is then ready for purification.

Purification of this compound

Purification is crucial to obtain high-purity this compound, free from starting materials and byproducts. The primary methods are column chromatography and vacuum distillation.

Purification by Column Chromatography

Column chromatography is effective for separating this compound from other components based on their polarity.[1][2][3][4][5]

Experimental Protocol:

  • Column Packing: Prepare a chromatography column with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of ethyl acetate (B1210297) in hexane. Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity (e.g., up to 5% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Analysis and Pooling: Analyze the fractions containing the desired product by GC-MS for purity. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain pure this compound.

Purification by Vacuum Distillation

For larger quantities, vacuum distillation is an efficient method to purify this compound, which has a relatively high boiling point.[6][7][8]

Experimental Protocol:

  • Apparatus Setup: Set up a fractional distillation apparatus suitable for vacuum operation.

  • Distillation: Place the crude this compound in the distillation flask. Apply a vacuum and gently heat the flask.

  • Fraction Collection: Collect the distillate fractions at the appropriate boiling point and vacuum. The boiling point of this compound is approximately 272.6°C at atmospheric pressure, but will be significantly lower under vacuum.[9]

  • Purity Analysis: Analyze the purity of the collected fractions using GC-FID or GC-MS.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₄O₂[6]
Molecular Weight 224.34 g/mol [6]
Appearance Colorless liquid[9]
Purity (Commercial) ≥ 97.0%[9]
Boiling Point 272.60 °C (at 760 mmHg)[9]
Density 0.895 g/mL at 25°C[9]
Refractive Index 1.452 - 1.462 at 20°C[9]

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterChemical Synthesis (Esterification)Enzymatic Synthesis (Transesterification)
Reactants Nerol, Isobutyric AnhydrideNerol, Ethyl Isobutyrate
Catalyst DMAPImmobilized Lipase (e.g., Novozym 435)
Solvent (Optional, e.g., Dichloromethane)Hexane or other non-polar solvent
Temperature 60-70°C40-50°C
Reaction Time 4-6 hours24-48 hours
Typical Yield > 85%> 90% (conversion)
Final Purity (Post-Purification) > 98%> 98%

Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Reactants Nerol + Isobutyric Anhydride Reaction Esterification (Catalyst: DMAP) Reactants->Reaction Heat (60-70°C) Crude Product Crude Neryl Isobutyrate Reaction->Crude Product

Caption: Chemical synthesis workflow for this compound.

Purification_Workflow cluster_purification Purification Crude Crude Neryl Isobutyrate Column_Chromatography Column Chromatography (Silica Gel) Crude->Column_Chromatography Elution with Hexane/Ethyl Acetate Pure_Product Pure Neryl Isobutyrate (>98%) Column_Chromatography->Pure_Product

Caption: Purification workflow for this compound.

GC_Analysis_Logic Sample Purified Sample GC_Injection GC Injection Sample->GC_Injection Separation Separation in Column GC_Injection->Separation Detection FID/MS Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Purity_Determination Purity (%) Calculation Data_Analysis->Purity_Determination

Caption: Logical flow for purity analysis by Gas Chromatography.

References

Application Notes and Protocols for the Extraction of Neryl Isobutyrate from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl isobutyrate is a naturally occurring ester found in various essential oils, contributing to their characteristic aroma and possessing potential biological activities. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from essential oils, with a particular focus on its isolation from the roots of Carpesium divaricatum, a notable source of this compound. The methodologies described herein are designed to yield this compound of high purity suitable for research, analytical, and drug development applications.

Data Presentation

The following table summarizes the quantitative data associated with the extraction and purification of this compound from the roots of Carpesium divaricatum.

ParameterValueSource/Method
Plant Material
Starting MaterialDried and powdered roots of Carpesium divaricatumN/A
Essential Oil Extraction
Extraction MethodHydrodistillation
Essential Oil Yield~0.15% (w/w)
This compound Content in Essential Oil~17.6%
Fractional Distillation
Target Fraction Boiling Range220-240°C (at atmospheric pressure)
Expected Purity of this compound60-75%Estimated
Preparative Chromatography
Stationary PhaseSilica (B1680970) Gel
Mobile PhaseHexane (B92381):Ethyl Acetate (B1210297) Gradient
Final Purity of this compound>97%
Physical Properties of this compound
AppearanceColorless liquid
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Boiling Point229-232°C
Density~0.895 g/mL at 25°C
SolubilitySoluble in alcohol, insoluble in water

Experimental Protocols

This protocol is divided into three main stages: extraction of the essential oil, fractional distillation for enrichment, and preparative chromatography for final purification.

Stage 1: Extraction of Essential Oil by Hydrodistillation

This initial step aims to extract the crude essential oil from the plant material.

Materials and Equipment:

  • Dried and powdered roots of Carpesium divaricatum

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel

  • Glassware for collection

Procedure:

  • Place 500 g of dried and powdered roots of Carpesium divaricatum into a 2 L round-bottom flask.

  • Add 1.5 L of distilled water to the flask, ensuring the plant material is fully submerged.

  • Set up the Clevenger-type apparatus for hydrodistillation.

  • Heat the flask using a heating mantle to bring the water to a boil.

  • Continue the distillation for 3-4 hours, collecting the essential oil that separates from the aqueous distillate.

  • After distillation, allow the apparatus to cool.

  • Separate the essential oil from the hydrosol using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Decant the dried essential oil into a clean, amber glass vial and store at 4°C.

Stage 2: Enrichment of this compound by Fractional Distillation

This step separates the crude essential oil into fractions based on boiling points to enrich the concentration of this compound.

Materials and Equipment:

  • Crude essential oil from Stage 1

  • Fractional distillation apparatus with a Vigreux column

  • Heating mantle with a magnetic stirrer

  • Vacuum pump (optional, for vacuum fractional distillation)

  • Collection flasks

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Place the crude essential oil into the distillation flask.

  • Slowly heat the essential oil while stirring.

  • Collect the different fractions based on their boiling points. The fraction containing this compound is expected to distill at approximately 229-232°C at atmospheric pressure. For heat-sensitive compounds, vacuum distillation is recommended to lower the boiling point.

  • Collect the fraction that distills within the target temperature range.

  • Analyze a small aliquot of the collected fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enrichment of this compound.

Stage 3: Purification of this compound by Preparative Chromatography

The final step involves the purification of the enriched fraction to obtain high-purity this compound.

Materials and Equipment:

  • This compound-enriched fraction from Stage 2

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system or a glass column for column chromatography

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Rotary evaporator

  • GC-MS for purity analysis

Procedure:

  • Column Preparation: If using a glass column, pack it with a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the enriched fraction in a minimal amount of hexane and load it onto the prepared column.

  • Elution: Elute the column with a gradient of increasing ethyl acetate in hexane. Start with 100% hexane and gradually increase the concentration of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure this compound.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

  • Final Purity Assessment: Determine the final purity of the isolated this compound using GC-MS.

Mandatory Visualization

Application Note: Qualitative and Quantitative Analysis of Neryl Isobutyrate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of neryl isobutyrate in a liquid matrix using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a fragrance and flavor compound found in various essential oils and is used in the cosmetic and food industries.

Introduction

This compound ((2Z)-3,7-dimethylocta-2,6-dien-1-yl 2-methylpropanoate) is a monoterpene ester known for its sweet, fruity, and floral aroma. Accurate and reliable analytical methods are essential for its quality control in raw materials and finished products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive identification based on mass spectra.[1] This application note outlines a complete workflow from sample preparation to data analysis for the determination of this compound.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from a simple liquid matrix (e.g., a cosmetic base or a beverage).

Reagents and Materials:

  • This compound standard (≥98% purity)

  • Internal Standard (IS), e.g., Tetradecane or Hexadecane

  • Hexane (B92381) (or Dichloromethane), GC grade

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Sample vials (2 mL) with PTFE-lined caps

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Measurement: Accurately weigh 1.0 g of the liquid sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. The concentration of the internal standard should be chosen to be in the mid-range of the calibration curve.

  • Extraction: Add 5 mL of hexane to the tube. To aid in phase separation, add 1 mL of saturated NaCl solution.

  • Mixing: Cap the tube and vortex for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic solvent.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (hexane) to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Filtration and Transfer: Filter the dried extract through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.

GC-MS Instrumentation and Conditions

The following are recommended starting conditions for the GC-MS analysis. Optimization may be required depending on the specific instrumentation.

ParameterRecommended Setting
Gas Chromatograph
Injection Port Temp.250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1)
Injection Volume1 µL
Carrier GasHelium at a constant flow rate of 1.0 mL/min
GC Column30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Oven ProgramInitial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
Mass Spectrometer
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Acquisition ModeFull Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Transfer Line Temp.280 °C
Calibration and Quantification

Calibration Standards: Prepare a series of calibration standards by dissolving accurately weighed amounts of this compound and a constant amount of the internal standard in hexane. A typical concentration range for fragrance allergens is 0.1 to 10 µg/mL.[2]

Analysis: Inject the calibration standards into the GC-MS system and record the peak areas for this compound and the internal standard using the SIM mode for enhanced sensitivity. The characteristic ions for this compound are m/z 69 (base peak), 41, 43, 93, and 68.[3]

Calibration Curve: For this compound, plot the ratio of its peak area to the internal standard's peak area against the concentration of this compound. Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.[2]

Data Presentation

Chromatographic Data
CompoundRetention Time (min)Kovats Retention Index (non-polar column)
This compoundTo be determined experimentally~1470 - 1495[3]
Internal Standard (e.g., Tetradecane)To be determined experimentally1400

Note: The retention time of this compound should be confirmed by running a standard under the specified conditions. The Kovats Index is provided as a reference for identification.

Mass Spectral Data

The mass spectrum of this compound is characterized by the following major fragment ions:

m/zRelative Intensity (%)
69100.0
4162.2
4356.3
9348.5
6847.6

Data obtained from PubChem CID 5365991.[3]

Quantitative Data

The following table is an example of a calibration curve for the quantification of this compound.

Concentration (µg/mL)This compound Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
0.115,000500,0000.03
0.578,000510,0000.15
1.0160,000505,0000.32
2.5410,000498,0000.82
5.0850,000502,0001.69
10.01,750,000495,0003.54
Linear Regression y = 0.35x + 0.01 R² = 0.998

Method Performance (Typical Values for Fragrance Analysis):

ParameterValue
Linearity Range0.1 - 10.0 µg/mL
> 0.995
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL

LOD and LOQ values are estimates based on similar analyses of fragrance compounds and should be experimentally determined for this specific method.

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Weigh Sample Spike_IS 2. Spike with Internal Standard Sample->Spike_IS Extract 3. Liquid-Liquid Extraction (Hexane) Spike_IS->Extract Separate 4. Centrifuge to Separate Phases Extract->Separate Dry 5. Dry Organic Layer (Na₂SO₄) Separate->Dry Filter 6. Filter into GC Vial Dry->Filter Inject 7. Inject into GC-MS Filter->Inject Separate_GC 8. Chromatographic Separation Inject->Separate_GC Ionize_Detect 9. Ionization and Detection (MS) Separate_GC->Ionize_Detect Identify 10. Qualitative Analysis (Retention Time & Mass Spectrum) Ionize_Detect->Identify Quantify 11. Quantitative Analysis (Calibration Curve) Identify->Quantify Report 12. Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method described provides a robust and reliable approach for the qualitative and quantitative analysis of this compound in liquid samples. The use of an internal standard and a well-defined calibration procedure ensures accurate quantification. The provided instrumental parameters serve as a strong starting point for method development and can be adapted for various sample matrices. Proper validation of the method, including the determination of linearity, limits of detection and quantification, accuracy, and precision, is crucial for ensuring the quality and reliability of the analytical results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Neryl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of neryl isobutyrate, a fragrance and flavor compound.[1][2][] Due to its non-polar nature, a reversed-phase HPLC method has been developed.[4][5] This method is suitable for the determination of this compound in raw materials and finished products, and can be adapted for stability studies and quality control purposes. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters.

Introduction

This compound ((2Z)-3,7-dimethyl-2,6-octadien-1-yl isobutyrate) is a chemical compound valued for its sweet, fruity, and floral aroma.[1][6] It is utilized in the fragrance, cosmetic, and food industries.[2][] Accurate and precise analytical methods are essential for the quality control of this compound, ensuring its purity and consistency. This document provides a detailed protocol for an HPLC method capable of quantifying this compound.

Experimental

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Standards: this compound reference standard (≥97% purity).[7]

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 10 minutes

Note: The mobile phase composition and gradient may need to be optimized depending on the specific column and system used, and to achieve separation from potential impurities like geranyl isobutyrate.

Protocols

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 10-200 µg/mL.

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile) and dilute to a known volume to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Results and Discussion

A typical chromatogram should show a well-resolved peak for this compound. The retention time will vary depending on the exact system and column used but is expected to be in the range of 4-8 minutes under the specified conditions.

The following table summarizes typical method validation parameters that should be assessed.

ParameterTypical Result
Linearity (r²) > 0.999
Range (µg/mL) 10 - 200
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantitation (LOQ) ~5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from blank

This compound has a geometric isomer, geranyl isobutyrate.[8] The described method should be capable of separating these two isomers. If co-elution is observed, optimization of the mobile phase (e.g., by adjusting the acetonitrile/water ratio or using a different organic modifier like methanol) or using a column with a different selectivity may be necessary.

The logical relationship for method optimization is outlined below.

Method_Optimization Start Initial Method Check_Separation Assess Isomer Separation Start->Check_Separation Modify_Mobile_Phase Adjust Mobile Phase (e.g., Acetonitrile/Water ratio) Check_Separation->Modify_Mobile_Phase Inadequate Final_Method Optimized Method Check_Separation->Final_Method Adequate Modify_Mobile_Phase->Check_Separation Change_Column Select Column with Different Selectivity Modify_Mobile_Phase->Change_Column If still inadequate Change_Column->Check_Separation

Caption: Decision tree for HPLC method optimization.

Conclusion

The described reversed-phase HPLC method provides a reliable and efficient means for the quantitative determination of this compound. The method is straightforward, utilizing common C18 columns and standard mobile phases, making it accessible for most analytical laboratories. Proper method validation should be performed to ensure its suitability for the intended application.

References

Application Note: Quantification of Neryl Isobutyrate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl isobutyrate is a naturally occurring ester known for its sweet, fruity, and floral aroma, reminiscent of raspberry and rose.[1][] It is a valuable ingredient in the flavor and fragrance industries and is found in the essential oils of various plants.[1][] The accurate quantification of this compound in complex matrices, such as essential oils, cosmetic formulations, and food products, is crucial for quality control, formulation development, and regulatory compliance. This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique for the analysis of volatile and semi-volatile compounds.[3][4]

Challenges in Quantification

The primary challenge in quantifying this compound in complex mixtures lies in the presence of numerous other volatile compounds with similar chemical properties, which can lead to co-elution and interference during chromatographic analysis.[5] Therefore, a robust sample preparation method and a highly selective and sensitive analytical technique are essential for accurate and reliable results.

Experimental Protocols

This section details a comprehensive protocol for the quantification of this compound in a complex mixture, such as an essential oil, using GC-MS with an internal standard method.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective technique for isolating analytes from a complex matrix.[6]

  • Reagents and Materials:

    • Sample containing this compound (e.g., essential oil)

    • Hexane (B92381) (or other suitable organic solvent like dichloromethane)[7]

    • Internal Standard (IS) solution (e.g., 100 µg/mL of n-tridecane in hexane)[8][9]

    • Anhydrous sodium sulfate (B86663)

    • Vortex mixer

    • Centrifuge

    • Autosampler vials with inserts

  • Procedure:

    • Accurately weigh approximately 100 mg of the essential oil sample into a 15 mL centrifuge tube.

    • Add 1.0 mL of the internal standard solution to the sample.

    • Add 9.0 mL of hexane to the tube.

    • Vortex the mixture for 2 minutes to ensure thorough extraction.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Vortex briefly and allow the sodium sulfate to settle.

    • Transfer the dried extract into an autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Capillary column: A non-polar column such as a TG-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is recommended for the analysis of terpenes and esters.[10]

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (split ratio of 50:1)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp to 180 °C at a rate of 4 °C/min

      • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-450

    • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Selected Ion Monitoring (SIM) Parameters for this compound:

    • Quantifier Ion: To be determined from the mass spectrum of a pure standard (likely a characteristic fragment ion).

    • Qualifier Ions: At least two other characteristic ions to confirm identity.

Calibration and Quantification
  • Calibration Standards:

    • Prepare a series of calibration standards by spiking a blank matrix (e.g., a simple carrier oil or solvent) with known concentrations of a certified this compound reference standard.

    • The concentration range should bracket the expected concentration of this compound in the samples. A typical range could be from 1 µg/mL to 100 µg/mL.

    • Add the internal standard at a constant concentration to all calibration standards.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.[11]

    • Calculate the concentration of this compound in the unknown samples using the calibration curve equation.

Data Presentation

The quantitative data for this compound in different complex mixtures can be summarized in a table for easy comparison.

Sample IDMatrixThis compound Concentration (mg/g)% RSD (n=3)
Sample AEssential Oil of Eupatorium cannabinum subsp. corsicum176.0[]2.5
Sample BEssential Oil of Carpesium divaricatum (shoots)30.0[]3.1
Sample CCosmetic Cream (Spiked)9.84.2
Sample DFragrance Blend52.52.8

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Complex Mixture Sample weigh Weigh Sample sample->weigh add_is Add Internal Standard weigh->add_is extract Liquid-Liquid Extraction add_is->extract dry Dry Extract extract->dry vial Transfer to Vial dry->vial gcms GC-MS Injection vial->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of this compound.

Method_Selection start Start: Select Analytical Method matrix_complexity Assess Matrix Complexity start->matrix_complexity analyte_concentration Estimate Analyte Concentration matrix_complexity->analyte_concentration Low Complexity gcms GC-MS matrix_complexity->gcms High Complexity gcms_sim GC-MS (SIM Mode) analyte_concentration->gcms_sim Low Concentration gc_fid GC-FID analyte_concentration->gc_fid High Concentration hplc HPLC analyte_concentration->hplc Non-Volatile Analytes

Caption: Decision tree for selecting an appropriate analytical method.

References

Application Notes and Protocols for the Use of Neryl Isobutyrate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing neryl isobutyrate as a chemical standard in analytical chemistry, particularly for chromatographic techniques such as Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID).

Introduction

This compound ((2Z)-3,7-dimethylocta-2,6-dien-1-yl 2-methylpropanoate) is a naturally occurring ester found in various plants and essential oils.[1] Its distinct chemical properties, including good stability and volatility, make it a suitable candidate for use as an analytical standard. It can be employed as both an internal and external standard for the quantification of other compounds, particularly terpenes, esters, and other volatile to semi-volatile organic molecules in complex matrices such as essential oils, pharmaceutical formulations, and food and beverage products.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is crucial for its effective application. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₄O₂[2]
Molecular Weight 224.34 g/mol [2]
CAS Number 2345-24-6[3]
Appearance Colorless liquid[4]
Boiling Point 229 °C (lit.)[4]
Density 0.895 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.457 (lit.)[4]
Solubility Practically insoluble in water; soluble in alcohol and oils.[4]
Odor Sweet, fresh, fruity, with raspberry and strawberry notes.[4][5]

Application as an Analytical Standard

This compound can be used in two primary ways as an analytical standard:

  • External Standard: A series of this compound solutions of known concentrations are analyzed to create a calibration curve. The concentration of an analyte in an unknown sample is then determined by comparing its response to this curve. This method is straightforward but can be susceptible to variations in injection volume.[6]

  • Internal Standard: A known amount of this compound is added to all samples, calibration standards, and blanks. The ratio of the analyte's response to the internal standard's response is used for quantification. This method corrects for variations in sample injection, extraction efficiency, and instrument drift, leading to improved accuracy and precision.[7][8][9]

Experimental Protocols

The following are detailed protocols for the preparation and use of this compound as an analytical standard for GC-MS analysis.

Protocol 1: Preparation of this compound Stock and Working Standard Solutions

This protocol describes the preparation of a primary stock solution and a series of working standards for generating a calibration curve.

Materials:

  • This compound (high purity, ≥98%)

  • Anhydrous solvent (e.g., Ethyl acetate, Hexane, or Isopropanol, GC grade or higher)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Micropipettes

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the this compound in a small amount of the chosen solvent.

    • Once dissolved, bring the volume up to the 10 mL mark with the solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Calculate the exact concentration of the stock solution in µg/mL.

    • Store the stock solution in a tightly sealed amber vial at 4°C.

  • Working Standard Solution Preparation (Serial Dilution):

    • Prepare a series of at least five working standard solutions by serially diluting the stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.

    • For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • Repeat this process to create a dilution series (e.g., 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

Standard LevelConcentration (µg/mL)Volume of Stock/Previous StandardFinal Volume (mL)
Stock1000-10
Working Std 11001 mL of Stock10
Working Std 2505 mL of Working Std 110
Working Std 3255 mL of Working Std 210
Working Std 4104 mL of Working Std 310
Working Std 555 mL of Working Std 410
Protocol 2: Quantitative Analysis using this compound as an Internal Standard

This protocol outlines the use of this compound as an internal standard for the quantification of a target analyte in a sample matrix.

Materials:

  • This compound internal standard (IS) solution (prepared as in Protocol 1, e.g., 100 µg/mL)

  • Analyte stock solution and working standards

  • Sample for analysis

  • Solvent used for sample and standard preparation

  • GC-MS system

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards of the target analyte at different concentrations.

    • To each calibration standard, add a constant and known amount of the this compound internal standard solution. For example, add 100 µL of a 100 µg/mL this compound solution to each 1 mL of the analyte standard.

  • Preparation of Sample:

    • Prepare the sample according to the appropriate extraction or dilution method.

    • Add the same constant and known amount of the this compound internal standard solution to the prepared sample.

  • GC-MS Analysis:

    • Analyze the calibration standards and the sample using a validated GC-MS method. A typical method for terpene and ester analysis is provided below.

GC-MS ParameterRecommended Setting
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium
Oven Program Initial temp 60°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

    • Plot a calibration curve of the peak area ratio versus the concentration of the analyte.

    • Calculate the peak area ratio for the analyte and internal standard in the sample.

    • Determine the concentration of the analyte in the sample using the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analytical chemistry experiment.

G cluster_prep Preparation cluster_spiking Spiking cluster_analysis Analysis cluster_data Data Processing StandardPrep Prepare Analyte Calibration Standards SpikeStandards Add Constant Amount of IS to Calibration Standards StandardPrep->SpikeStandards IS_Stock Prepare this compound Internal Standard (IS) Stock IS_Stock->SpikeStandards SpikeSample Add Constant Amount of IS to Sample IS_Stock->SpikeSample SamplePrep Prepare Sample SamplePrep->SpikeSample GCMS GC-MS Analysis SpikeStandards->GCMS SpikeSample->GCMS PeakIntegration Integrate Peak Areas (Analyte and IS) GCMS->PeakIntegration RatioCalc Calculate Peak Area Ratios (Analyte/IS) PeakIntegration->RatioCalc CalCurve Construct Calibration Curve RatioCalc->CalCurve Quantification Quantify Analyte in Sample RatioCalc->Quantification CalCurve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Stability and Storage

Proper storage of the this compound standard is essential to maintain its integrity.

ConditionRecommendation
Storage Temperature 4°C for stock solutions.
Container Tightly sealed amber glass vials to protect from light.
Long-term Storage For the pure compound, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Solution Stability Standard solutions in volatile organic solvents should be prepared fresh regularly. Stability studies are recommended to determine the acceptable duration of use for prepared solutions under specific laboratory conditions.

By following these application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound as a reliable analytical standard for accurate and precise quantification of various compounds in their respective fields.

References

Application Notes and Protocols: Neryl Isobutyrate in Flavor and Fragrance Studies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl isobutyrate [(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate (B1197409) (FEMA No. 2775, CAS No. 2345-24-6) is a key aroma chemical prized for its complex and desirable organoleptic properties.[1][2] It possesses a delicate, sweet, and fruity aroma with nuances of raspberry, strawberry, and rose, making it a versatile ingredient in both flavor and fragrance formulations.[3] This document provides detailed application notes, quantitative data, and experimental protocols for the effective utilization and study of this compound.

Organoleptic Profile

This compound is characterized by a multifaceted flavor and fragrance profile. Its sensory attributes are summarized below.

Table 1: Organoleptic Profile of this compound

AttributeDescriptors
Odor Type Fruity, sweet, fresh, green, floral.[2][4]
Odor Description A soft, sweet, and slightly fruity aroma reminiscent of fresh fruits like peach or apple, with notes of raspberry and strawberry.[2][5] It also possesses a delicate rose-like fragrance with a slightly fruity undertone.[3]
Flavor Profile Sweet, fruity, with a slightly waxy taste. Described as having a sweet, strawberry taste.[3]
Substantivity The odor can last for approximately 96 hours on a smelling strip at 100% concentration.[2]

Applications and Quantitative Data

This compound is utilized across a wide range of consumer products to impart its characteristic fruity and floral notes. Its ability to soften and enrich aromatic compositions makes it particularly suitable for luxury and delicate products.[5]

Table 2: Typical Usage Levels of this compound

Application CategoryProduct ExamplesTypical Concentration Range (%)
Fragrances Fine Fragrances, Perfumes, Colognes0.1 - 10.0[6]
Cosmetics & Personal Care Creams, Lotions, Shampoos, Bath Products0.05 - 2.0[5]
Food & Beverage (as a flavoring agent) Baked Goodsup to 0.0025 (25 ppm)[6]
Non-alcoholic Beveragesup to 0.00062 (6.2 ppm)[6]
Chewing Gum-
Hard Candy-
Frozen Dairy-
Gelatins & Puddings-

Note: As per FEMA, updated use levels and food categories are available from the FEMA office upon request.[7]

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₂₄O₂[1]
Molecular Weight 224.34 g/mol [1]
Appearance Colorless liquid
Boiling Point 229 °C
Flash Point >110 °C (>230 °F)[6]
Specific Gravity 0.887 - 0.897 @ 25°C
Refractive Index 1.452 - 1.462 @ 20°C
Solubility Practically insoluble in water; soluble in alcohol and oils.

Signaling Pathways

The perception of this compound's aroma is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a complex signaling cascade, leading to the sensation of smell.

Olfactory Signaling Pathway cluster_0 Olfactory Cilium cluster_1 Neuron Interior odorant This compound receptor Odorant Receptor (GPCR) odorant->receptor Binds g_protein G Protein (Golf) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to cAMP atp ATP cng_channel CNG Channel camp->cng_channel Opens depolarization Depolarization cng_channel->depolarization Na⁺, Ca²⁺ influx ca_cl_channel Ca²⁺-activated Cl⁻ Channel ca_cl_channel->depolarization Cl⁻ efflux depolarization->ca_cl_channel Ca²⁺ activates action_potential Action Potential to Brain depolarization->action_potential Triggers

Olfactory signal transduction pathway for this compound.

The taste perception of esters like this compound can contribute to the overall flavor profile, often enhancing sweetness. The general mechanism for sweet taste transduction is depicted below.

Sweet Taste Signaling Pathway cluster_0 Taste Receptor Cell cluster_1 Synaptic Cleft ester This compound receptor Sweet Receptor (T1R2/T1R3) ester->receptor Binds g_protein Gustducin (G Protein) receptor->g_protein Activates plc Phospholipase Cβ2 g_protein->plc Activates ip3 IP₃ plc->ip3 Cleaves PIP₂ to IP₃ pip2 PIP₂ er Endoplasmic Reticulum ip3->er Binds to receptor on ER trpm5 TRPM5 Channel er->trpm5 Ca²⁺ release atp_release ATP Release trpm5->atp_release Opens, Na⁺ influx & Depolarization nerve_signal Signal to Gustatory Nerve atp_release->nerve_signal Triggers

General sweet taste signaling pathway.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound from nerol (B1678202) and isobutyric acid using an acid catalyst.

Synthesis Workflow reactants 1. Combine Nerol, Isobutyric Acid, & Toluene (B28343) catalyst 2. Add Acid Catalyst (e.g., p-TsOH) reactants->catalyst reflux 3. Reflux with Dean-Stark Trap catalyst->reflux workup 4. Aqueous Workup (NaHCO₃, Brine) reflux->workup drying 5. Dry Organic Layer (Na₂SO₄) workup->drying purification 6. Purify by Vacuum Distillation drying->purification analysis 7. Characterize Product (GC-MS, NMR) purification->analysis

Workflow for the synthesis of this compound.

Materials:

  • Nerol (1 equivalent)

  • Isobutyric acid (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents) or concentrated Sulfuric Acid (catalytic amount)

  • Toluene (as solvent and for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine nerol, isobutyric acid, and toluene.

  • Catalyst Addition: Add the acid catalyst (p-TsOH or H₂SO₄) to the reaction mixture.

  • Reflux: Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Aqueous Workup: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid) and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

  • Characterization: Confirm the identity and purity of the synthesized this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines the use of a trained sensory panel to quantify the aroma attributes of this compound.

QDA Workflow panel_selection 1. Panelist Selection & Training lexicon_dev 2. Lexicon Development panel_selection->lexicon_dev sample_prep 3. Sample Preparation lexicon_dev->sample_prep evaluation 4. Panel Evaluation sample_prep->evaluation data_analysis 5. Data Analysis evaluation->data_analysis

Workflow for Quantitative Descriptive Analysis.

1. Panelist Selection and Training:

  • Select 8-12 individuals based on their sensory acuity, ability to verbalize perceptions, and availability.

  • Train the panel on the fundamental principles of sensory evaluation, including the recognition and intensity scaling of basic tastes and aromas.

2. Lexicon Development:

  • Present the panel with a sample of this compound (diluted in an appropriate solvent, e.g., ethanol) and reference standards for various fruity and floral aromas.

  • Through a guided discussion, the panel comes to a consensus on a list of descriptive terms (the lexicon) that accurately characterize the aroma of this compound (e.g., "fruity-raspberry," "fruity-apple," "floral-rose," "sweet," "green").

3. Sample Preparation:

  • Prepare solutions of this compound at various concentrations in a neutral solvent (e.g., 1%, 5%, and 10% in ethanol).

  • Present the samples in coded, identical containers to the panelists.

4. Panel Evaluation:

  • In individual sensory booths with controlled lighting and temperature, panelists evaluate the aroma of each sample.

  • Panelists rate the intensity of each attribute from the lexicon on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").

5. Data Analysis:

  • Convert the line scale ratings to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.

  • Visualize the results using spider web plots or bar charts.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is used to identify the specific volatile compounds that contribute to the aroma of a sample.

GC-O Workflow cluster_0 sample_prep 1. Sample Preparation (e.g., SPME) gc_separation 2. GC Separation sample_prep->gc_separation effluent_split 3. Effluent Splitting gc_separation->effluent_split msd Mass Spectrometry Detector (MSD) effluent_split->msd To MSD odp Olfactory Detection Port (ODP) effluent_split->odp To ODP detection 4. Simultaneous Detection data_correlation 5. Data Correlation msd->data_correlation odp->data_correlation

Workflow for Gas Chromatography-Olfactometry.

1. Sample Preparation:

  • For a fragrance oil containing this compound, use Solid Phase Microextraction (SPME) for sample preparation.

  • Place a small amount of the fragrance oil in a headspace vial.

  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes at 60°C) to adsorb the volatile compounds.

2. GC Separation:

  • Inject the SPME fiber into the gas chromatograph.

  • Use a suitable capillary column (e.g., DB-5 or DB-WAX) to separate the volatile compounds.

  • Program the oven temperature to ramp from a low starting temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to elute all compounds of interest.

3. Effluent Splitting:

  • At the end of the GC column, split the effluent between a chemical detector (e.g., a Mass Spectrometer) and an Olfactory Detection Port (ODP).

4. Simultaneous Detection:

  • As the separated compounds elute from the column, they are detected by the Mass Spectrometer, which provides information about their chemical structure.

  • Simultaneously, a trained sensory analyst sniffs the effluent at the ODP and records the perceived aroma, its intensity, and its retention time.

5. Data Correlation:

  • Correlate the retention times of the aromas detected at the ODP with the peaks from the Mass Spectrometer to identify the specific compounds responsible for each scent.

  • This allows for the confirmation that the "fruity, sweet, rosy" aroma at a specific retention time is indeed due to this compound.

Conclusion

This compound is a valuable and versatile ingredient in the flavor and fragrance industry. A thorough understanding of its organoleptic properties, appropriate usage levels, and the application of robust analytical and sensory evaluation techniques are essential for its effective use in product development and research. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals working with this important aroma chemical.

References

Application Notes and Protocols for Neryl Isobutyrate as a Component in Semiochemical Lures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neryl isobutyrate is a naturally occurring ester with a fruity aroma.[1][2] While direct evidence of its efficacy as a semiochemical lure is limited in publicly available literature, its structural analog, neryl (S)-2-methylbutanoate, has been identified as a potent male-produced aggregation pheromone for the western flower thrips (Frankliniella occidentalis), a significant agricultural pest. This document provides detailed application notes and protocols based on the established activity of neryl (S)-2-methylbutanoate, offering a framework for the investigation and application of this compound as a potential semiochemical lure for thrips and other insect species. Semiochemicals are chemical substances that convey information between organisms and are utilized in various pest management strategies, including monitoring, mass trapping, and lure-and-kill techniques.[3][4]

Disclaimer: The following protocols and data are primarily based on studies of neryl (S)-2-methylbutanoate. It is hypothesized that this compound may exhibit similar biological activity due to its structural similarity. Researchers should validate the efficacy of this compound through the experimental procedures outlined below.

Data Presentation: Efficacy of Neryl (S)-2-methylbutanoate as an Attractant for Frankliniella occidentalis

The following tables summarize quantitative data from laboratory and field studies on the attractiveness of neryl (S)-2-methylbutanoate to the western flower thrips.

Table 1: Laboratory Bioassay Results (Y-Tube Olfactometer)

CompoundDose (µg)Target SpeciesResponse
Neryl (S)-2-methylbutanoate10Frankliniella occidentalis (females)Significant attraction
Neryl (S)-2-methylbutanoate100Frankliniella occidentalis (females)Significant attraction
Neryl (S)-2-methylbutanoate-Frankliniella occidentalis (females)Minimal attractive gas-phase concentration: 0.027 ng/mL

Table 2: Field Trapping Results

Lure CompositionTrap TypeTarget SpeciesEffect on Trap CatchReduction in Crop Damage
Neryl (S)-2-methylbutanoateBlue sticky roller trapsFrankliniella occidentalisDoubled trap catchReduced fruit bronzing by 68%[5]
(R)-lavandulyl 3-methylbutanoate (30 µg)Sticky trapsMegalurothrips sjostedtiIncreased trap catches by 2.5 to 4 times compared to controlNot specified[6]

Experimental Protocols

Protocol 1: Laboratory-Based Olfactometer Bioassay

This protocol describes a Y-tube olfactometer bioassay to evaluate the attractiveness of this compound to thrips.[7]

Objective: To determine the behavioral response of thrips to this compound in a controlled laboratory setting.

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal and water filters for air purification

  • Odor source vials

  • Filter paper discs

  • This compound

  • Solvent (e.g., hexane)

  • Thrips (e.g., Frankliniella occidentalis), starved for 4-14 hours[8][9]

  • Light source positioned above the olfactometer

Methodology:

  • Preparation of Odor Source:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL).

    • Apply a known volume (e.g., 10 µL) of the this compound solution onto a filter paper disc.

    • As a control, apply an equal volume of the solvent to another filter paper disc.

    • Allow the solvent to evaporate completely from both discs.

    • Place the treated disc in one odor source vial and the control disc in another.

  • Olfactometer Setup:

    • Connect the air source to the olfactometer arms through the flow meters and filters.

    • Maintain a constant airflow (e.g., 300 mL/min) through each arm.[9]

    • Connect the odor source vials to the respective arms of the olfactometer.

    • Position a light source centrally above the Y-tube to avoid light bias.[9]

  • Bioassay Procedure:

    • Introduce a single adult thrips into the base of the Y-tube.

    • Allow the thrips a set amount of time (e.g., 10-20 minutes) to make a choice.[9]

    • A choice is recorded when the thrips moves a certain distance (e.g., two-thirds of the way) into one of the arms and remains there for a specified time.

    • Thrips that do not make a choice within the allotted time are recorded as "no choice".

    • After each replicate, clean the olfactometer thoroughly with a solvent and bake it to remove any residual odors.

    • Rotate the arms of the olfactometer between replicates to avoid positional bias.[9]

    • Conduct a sufficient number of replicates (e.g., 30-50) for each concentration.

  • Data Analysis:

    • Analyze the data using a chi-square test or a binomial test to determine if there is a significant preference for the this compound-treated arm over the control arm.

Olfactometer_Workflow cluster_prep Preparation cluster_setup Setup cluster_assay Bioassay cluster_analysis Analysis Prep_Lure Prepare this compound Solution Apply_Lure Apply to Filter Paper Prep_Lure->Apply_Lure Prep_Control Prepare Solvent Control Apply_Control Apply to Filter Paper Prep_Control->Apply_Control Place_Odor Place Odor Sources Apply_Lure->Place_Odor Apply_Control->Place_Odor Setup_Olfactometer Assemble Y-Tube Olfactometer Connect_Air Connect Purified Airflow Setup_Olfactometer->Connect_Air Connect_Air->Place_Odor Introduce_Thrips Introduce Single Thrips Place_Odor->Introduce_Thrips Observe Observe Choice Introduce_Thrips->Observe Record Record Data Observe->Record Analyze Statistical Analysis (Chi-Square) Record->Analyze

Olfactometer Bioassay Workflow
Protocol 2: Field Trapping Experiment

This protocol outlines a field experiment to assess the efficacy of this compound lures for trapping thrips in an agricultural setting.[5]

Objective: To evaluate the effectiveness of this compound-baited traps in capturing target thrips species under field conditions.

Materials:

  • Insect traps (e.g., blue or yellow sticky traps, water traps)[5]

  • Lure dispensers (e.g., rubber septa, cotton wicks, slow-release vials)[10]

  • This compound

  • Control lures (dispensers with solvent only or unbaited)

  • Stakes or hangers for trap deployment[10][11]

  • Collection vials

  • Microscope for insect identification

Methodology:

  • Lure Preparation:

    • Load a predetermined dose of this compound (e.g., 1 mg, 10 mg) onto the chosen dispenser.

    • Prepare control lures by treating dispensers with the solvent used for dilution or leaving them empty.

    • Handle lures with clean gloves to avoid contamination.

  • Experimental Design:

    • Select a suitable field site with a known population of the target thrips species.

    • Use a randomized complete block design with several blocks (replicates).

    • Within each block, randomly assign the different treatments (e.g., this compound lure vs. control lure).

    • Ensure sufficient distance between traps (e.g., 20-50 meters) to minimize interference.

  • Trap Deployment:

    • Deploy the traps at a height relevant to the crop canopy and the flight behavior of the target insect.

    • Attach the lure dispenser to the trap according to the trap design.

    • Ensure all traps are deployed in a similar manner.

  • Data Collection:

    • Collect the trapped insects at regular intervals (e.g., weekly).

    • Count and identify the target thrips species and any non-target insects.

    • Replace the sticky surfaces or empty the collection vials as needed.

    • Replace the lures at appropriate intervals based on their expected field life.

  • Data Analysis:

    • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to compare the number of thrips caught in baited versus control traps.

Field_Trapping_Workflow cluster_prep Preparation cluster_design Experimental Design cluster_deploy Deployment cluster_collect Data Collection cluster_analysis Analysis Prep_Lure Prepare this compound Lures Deploy_Traps Deploy Traps and Lures Prep_Lure->Deploy_Traps Prep_Control Prepare Control Lures Prep_Control->Deploy_Traps Select_Site Select Field Site Design_Layout Randomized Block Design Select_Site->Design_Layout Design_Layout->Deploy_Traps Collect_Insects Collect Trapped Insects Weekly Deploy_Traps->Collect_Insects Identify_Count Identify and Count Thrips Collect_Insects->Identify_Count Analyze Statistical Analysis (ANOVA) Identify_Count->Analyze

Field Trapping Experimental Workflow

Signaling Pathway and Logical Relationships

While the specific olfactory signaling pathway for this compound in thrips has not been elucidated, a general insect olfactory pathway can be inferred.

Olfactory_Signaling_Pathway cluster_reception Signal Reception cluster_transduction Signal Transduction cluster_processing Signal Processing cluster_response Behavioral Response Odorant This compound OR Odorant Receptor (OR) on Olfactory Receptor Neuron (ORN) Odorant->OR Binds to Ion_Channel Ion Channel Opening OR->Ion_Channel Activates Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Signal Transmission Brain Higher Brain Centers Antennal_Lobe->Brain Signal Processing Behavior Attraction / Mating / Aggregation Brain->Behavior Elicits

General Insect Olfactory Signaling Pathway

Conclusion

The information presented provides a comprehensive guide for researchers interested in evaluating this compound as a semiochemical lure. Based on the strong evidence for the efficacy of its structural analog, neryl (S)-2-methylbutanoate, as an aggregation pheromone for western flower thrips, this compound holds promise as a valuable tool in integrated pest management programs. The detailed protocols for laboratory and field-based studies will enable the systematic evaluation of its potential as an attractant. Further research is warranted to confirm its activity, identify responsive species, and optimize its formulation and deployment for effective pest control.

References

Application Notes and Protocols for In Vitro Bioassays Involving Neryl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl isobutyrate is a naturally occurring ester with a characteristic fruity and floral aroma, commonly used in the flavor and fragrance industry.[1] While its organoleptic properties are well-documented, emerging interest in the pharmacological potential of natural compounds has led to investigations into its biological activities. Although direct extensive research on the in vitro bioactivity of this compound is limited, its structural components—nerol and isobutyric acid—suggest potential anti-inflammatory and other biological effects. Butyrate (B1204436), a short-chain fatty acid structurally similar to isobutyrate, has been shown to possess significant anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines and nitric oxide (NO) production.

These application notes provide a framework for researchers to investigate the in vitro biological activities of this compound, with a focus on its potential anti-inflammatory effects. The protocols described are based on established assays used for structurally related compounds and are intended to serve as a guide for the systematic evaluation of this compound's bioactivity.

Postulated Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of butyrate and other anti-inflammatory compounds, a potential signaling pathway for this compound's action in a lipopolysaccharide (LPS)-stimulated macrophage is proposed. This pathway involves the inhibition of key inflammatory mediators.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Neryl_Isobutyrate Neryl_Isobutyrate IKK IKK Neryl_Isobutyrate->IKK Inhibits MyD88 MyD88 TLR4->MyD88 MyD88->IKK IκB IκB IKK->IκB phosphorylates & degrades p_NF_kB p-NF-κB IKK->p_NF_kB phosphorylates NF_kB NF_kB IκB->NF_kB sequesters NF_kB->p_NF_kB NF_kB_DNA NF-κB binding to DNA p_NF_kB->NF_kB_DNA iNOS_protein iNOS NO NO iNOS_protein->NO COX2_protein COX-2 PGE2 PGE2 COX2_protein->PGE2 iNOS_gene iNOS gene NF_kB_DNA->iNOS_gene COX2_gene COX-2 gene NF_kB_DNA->COX2_gene Cytokine_genes Pro-inflammatory Cytokine Genes NF_kB_DNA->Cytokine_genes iNOS_gene->iNOS_protein transcription & translation COX2_gene->COX2_protein transcription & translation Cytokines Cytokines Cytokine_genes->Cytokines TNF-α, IL-6, IL-1β

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Quantitative Data Summary

Compound/ExtractAssayCell LineConcentration/IC₅₀% InhibitionReference
ButyrateTNF-α Release (LPS-stimulated)Human Whole Blood0.0625 - 2 mMSignificant decrease
ButyrateIFN-γ Release (LPS-stimulated)Human Whole Blood0.0625 - 2 mMSignificant decrease
ButyrateIL-12 Release (LPS-stimulated)Human Whole Blood0.0625 - 2 mMSignificant decrease
ButyrateIL-5, IL-10, IL-13 Release (LPS-stimulated)Human Whole Blood≥ 0.25 mMSignificant decrease
Butyric AcidTNF-α Production (LPS-stimulated)Porcine Alveolar MacrophagesDose-dependentLinear reduction
Sodium ButyrateTNF-α Production (LPS-stimulated)Porcine Alveolar MacrophagesDose-dependentLinear reduction
7-deacetylgeduninNitric Oxide Production (LPS-stimulated)RAW 264.7IC₅₀ = 4.6 µM-
17-hydroxy-15-methoxynimbocinolNitric Oxide Production (LPS-stimulated)RAW 264.7IC₅₀ = 7.3 µM-
Lindera erythrocarpa Essential OilNitric Oxide Production (LPS-stimulated)RAW 264.70.04%86.1%
Lindera erythrocarpa Essential OilPGE₂ Production (LPS-stimulated)RAW 264.70.04%71.8%

Experimental Protocols

The following are detailed protocols for key in vitro anti-inflammatory assays that can be adapted to evaluate the bioactivity of this compound.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in murine macrophages.

Materials:

Experimental Workflow:

G A Seed RAW 264.7 cells in a 96-well plate (e.g., 5 x 10^4 cells/well) and incubate for 24h B Pre-treat cells with various concentrations of this compound for 1-2h A->B C Stimulate cells with LPS (e.g., 1 µg/mL) for 24h B->C D Collect cell culture supernatant C->D E Mix supernatant with Griess Reagent D->E F Measure absorbance at 540 nm E->F G Calculate nitrite concentration using a sodium nitrite standard curve F->G

Caption: Workflow for Nitric Oxide (NO) production assay.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control.

Protocol 2: Measurement of Pro-inflammatory Cytokine Production by ELISA

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)

  • Appropriate cell culture medium

  • LPS

  • This compound

  • ELISA kits for specific cytokines (e.g., mouse TNF-α, mouse IL-6)

  • 96-well plates

Experimental Workflow:

G A Seed cells (e.g., RAW 264.7) in a 24-well plate and incubate until adherent B Pre-treat cells with this compound at desired concentrations A->B C Stimulate with LPS for a defined period (e.g., 6-24h) B->C D Collect cell culture supernatant C->D E Perform ELISA for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's protocol D->E F Measure absorbance and calculate cytokine concentrations E->F

Caption: Workflow for cytokine production measurement by ELISA.

Procedure:

  • Cell Culture and Seeding: Follow the same initial steps as in Protocol 1, but typically in a 24-well plate to obtain a sufficient volume of supernatant.

  • Treatment and Stimulation: Pre-treat the cells with this compound followed by LPS stimulation as described previously. The incubation time for LPS stimulation may vary depending on the cytokine of interest (e.g., 6 hours for TNF-α, 24 hours for IL-6).

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the supernatant.

  • ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve. Determine the percentage of inhibition of cytokine production by this compound.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic potential of this compound on the cell line used for the bioassays, ensuring that the observed inhibitory effects are not due to cell death.

Materials:

  • The same cell line used in the bioassays (e.g., RAW 264.7)

  • Appropriate cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with the same concentrations of this compound used in the bioassays for the same duration (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Express the cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vitro evaluation of this compound's biological activities, with a primary focus on its anti-inflammatory potential. While direct experimental data for this compound is currently scarce, the methodologies outlined, based on studies of structurally related compounds, provide a solid foundation for future research. It is crucial to perform cytotoxicity assays in parallel with bioactivity studies to ensure the validity of the results. The systematic application of these protocols will contribute to a better understanding of the pharmacological profile of this compound and its potential as a therapeutic agent.

References

Application Notes and Protocols for the Formulation of Neryl Isobutyrate for Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neryl isobutyrate is a naturally occurring terpene ester found in various plants and has potential applications in agriculture and pest management as a semiochemical (e.g., an attractant or repellent for specific insect species).[1] Effective deployment in the field necessitates the development of controlled-release formulations to ensure a consistent and prolonged release of the volatile compound. These application notes provide detailed protocols for the formulation of this compound into polymeric matrix dispensers, methods for quantifying its release rate, and a guide for conducting field efficacy trials.

Formulation of this compound into Polymeric Matrix Dispensers

The selection of a suitable polymer and the optimization of the loading dose are critical for achieving the desired release profile and field longevity. Biodegradable polymers are often preferred for environmental reasons. This protocol describes a general method for incorporating this compound into a polymeric matrix.

1.1. Materials and Equipment

  • This compound (≥95% purity)

  • Polymer (e.g., Poly(ε-caprolactone) (PCL), Poly(lactic-co-glycolic acid) (PLGA), or a suitable hydrophobic polymer)

  • Dichloromethane (B109758) (DCM) or other suitable volatile solvent

  • Glass vials with PTFE-lined caps

  • Magnetic stirrer and stir bars

  • Fume hood

  • Micropipettes

  • Analytical balance

  • Vacuum oven

1.2. Experimental Protocol: Solvent Casting Method

  • Polymer Solution Preparation: In a fume hood, dissolve a known amount of the chosen polymer in a minimal amount of dichloromethane in a glass vial to create a concentrated polymer solution (e.g., 20-30% w/v). The optimal concentration will depend on the polymer's solubility and the desired viscosity.

  • Loading of this compound: To the polymer solution, add the desired amount of this compound. The loading percentage can be varied (e.g., 5%, 10%, 20% by weight relative to the polymer) to determine the effect on the release rate. Gently stir the mixture with a magnetic stirrer until the this compound is homogeneously dispersed.

  • Dispenser Casting: Dispense a precise volume of the this compound-polymer mixture into individual molds or onto a flat, non-stick surface to create dispensers of a consistent size and shape (e.g., septa, lures, or films).

  • Solvent Evaporation: Allow the solvent to evaporate slowly in the fume hood at room temperature for 24-48 hours. This slow evaporation helps to form a uniform, non-porous matrix.

  • Vacuum Drying: Transfer the dispensers to a vacuum oven and dry at a low temperature (e.g., 30-40°C) for at least 48 hours to remove any residual solvent.

  • Storage: Store the formulated dispensers in airtight, non-reactive containers (e.g., glass vials) at a low temperature (e.g., 4°C) until they are used for release rate studies or field trials.

1.3. Logical Workflow for Formulation

Formulation_Workflow A 1. Prepare Polymer Solution (e.g., PCL in DCM) B 2. Add this compound to Polymer Solution A->B C 3. Homogenize Mixture (Magnetic Stirring) B->C D 4. Cast Dispensers (Consistent Shape/Size) C->D E 5. Slow Solvent Evaporation (Fume Hood, 24-48h) D->E F 6. Final Drying (Vacuum Oven, 48h) E->F G 7. Store Dispensers (Airtight, 4°C) F->G

Caption: Workflow for formulating this compound into a polymeric matrix dispenser.

Quantification of this compound Release Rate

To evaluate the performance of the formulated dispensers, it is essential to determine the release rate of this compound over time. This is typically achieved by placing the dispensers in a controlled environment and measuring the amount of compound released at set intervals using gas chromatography.

2.1. Materials and Equipment

  • Formulated this compound dispensers

  • Controlled environment chamber or incubator

  • Air pump with controlled flow rate

  • Volatile collection traps (e.g., tubes containing a sorbent like Tenax® or activated charcoal)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Hexane (B92381) (or other suitable solvent for elution)

  • Internal standard (e.g., n-tridecane)

  • Autosampler vials and caps

  • Syringes and filters

2.2. Experimental Protocol: Volatile Collection and GC-FID Analysis

  • System Setup: Place a single formulated dispenser in a glass chamber within a controlled environment chamber set to a relevant field temperature (e.g., 25°C).

  • Volatile Trapping: Draw air through the chamber at a known, constant flow rate (e.g., 100 mL/min) and pass it through a volatile collection trap to capture the released this compound.

  • Sample Collection: Collect samples at regular time intervals (e.g., 24, 48, 72, 96, 120, 144, and 168 hours). At each interval, replace the collection trap with a new one.

  • Elution: Elute the trapped this compound from the sorbent tube with a precise volume of hexane containing a known concentration of an internal standard.

  • GC-FID Analysis: Analyze the eluate using GC-FID. The GC conditions should be optimized for the separation and detection of this compound. A typical starting point for a GC-FID method for terpenes is provided in the table below.[2][3][4][5]

  • Quantification: Create a calibration curve using standards of known this compound concentrations. Use the peak area ratio of this compound to the internal standard to quantify the amount of this compound released in each time interval.

  • Release Rate Calculation: Calculate the release rate in ng/hour or µ g/day for each time interval.

2.3. Example GC-FID Parameters

ParameterValue
Instrument Agilent 7890B GC with FID or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or similar
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Detector Temp 300°C

2.4. Data Presentation: Release Rate Profile

Time (hours)This compound Released (µg)Release Rate (µ g/day )
24120.5120.5
48115.2115.2
72110.8110.8
96105.3105.3
12098.798.7
14492.192.1
16885.685.6

Field Efficacy Trials

Field trials are necessary to evaluate the effectiveness of the formulated this compound dispensers in attracting or repelling the target insect species under real-world conditions.

3.1. Materials and Equipment

  • Formulated this compound dispensers (treatment)

  • Blank dispensers (control)

  • Insect traps appropriate for the target species

  • Randomized block design layout for the field site

  • GPS for marking trap locations

  • Data collection sheets or electronic device

3.2. Experimental Protocol: Field Trapping Study

  • Site Selection: Choose a field site with a known population of the target insect species.

  • Experimental Design: Use a randomized block design to minimize the effects of environmental variability.[6] Each block should contain at least one treatment trap (baited with a this compound dispenser) and one control trap (with a blank dispenser). The number of replicates (blocks) will depend on the desired statistical power.

  • Trap Deployment: Place the traps within the experimental blocks according to the randomized design. Ensure a sufficient distance between traps to avoid interference (e.g., 20-50 meters, depending on the expected plume reach of the lure).

  • Data Collection: Check the traps at regular intervals (e.g., weekly) and record the number of target insects captured in each trap.

  • Dispenser Replacement: Replace the dispensers at a frequency determined by the release rate data to ensure a continuous release of the active compound throughout the trial period.

  • Statistical Analysis: Analyze the trap catch data using appropriate statistical methods, such as a t-test or ANOVA, to determine if there is a significant difference in the number of insects captured between the treatment and control traps.[7][8][9]

3.3. Field Trial Workflow

Field_Trial_Workflow A 1. Site Selection (Known Pest Population) B 2. Experimental Design (Randomized Block) A->B C 3. Trap Deployment (Treatment & Control) B->C D 4. Regular Trap Monitoring (e.g., Weekly Data Collection) C->D E 5. Data Analysis (Statistical Comparison) D->E F 6. Efficacy Determination E->F Signaling_Pathway cluster_neuron Olfactory Receptor Neuron NI This compound OR Odorant Receptor (ORx) NI->OR Binds GPCR G-Protein Coupled Signaling Cascade OR->GPCR Activates Ion Ion Channel Activation GPCR->Ion AP Action Potential Generation Ion->AP Behavior Behavioral Response (Attraction/Repulsion) AP->Behavior

References

Application Note: Solid-Phase Microextraction (SPME) for Neryl Isobutyrate Sampling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, highly efficient sample preparation technique that integrates sampling, extraction, and concentration of analytes in a single step. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as neryl isobutyrate, from a variety of matrices. This compound, a volatile ester with a characteristic fruity, sweet, and floral aroma, is a significant compound in the flavor, fragrance, and pharmaceutical industries.[1][2] This application note provides a detailed protocol for the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of this compound.

Principle of Headspace SPME

In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. Analytes partition between the sample matrix, the headspace, and the fiber coating. After equilibrium is reached, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. This technique minimizes matrix effects and protects the analytical instrument from contamination.[3]

Advantages of SPME for this compound Sampling

  • Solvent-Free: Eliminates the need for organic solvents, making it a green analytical technique.

  • High Sensitivity: Concentrates analytes on the fiber, enabling the detection of trace levels of this compound.

  • Minimal Sample Preparation: Simplifies the workflow and reduces analysis time.

  • Versatility: Applicable to various sample matrices, including liquids and solids.

  • Automation-Friendly: Can be easily automated for high-throughput analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of volatile esters similar to this compound using HS-SPME-GC-MS. These values can be used as a benchmark for method development and validation.

ParameterTypical RangeReference Compounds
Limit of Detection (LOD) 0.2 - 28.2 µg/LEthyl Hexanoate, Ethyl Octanoate
Limit of Quantitation (LOQ) 0.7 - 94.2 µg/LEthyl Hexanoate, Ethyl Octanoate
Linearity (R²) ≥ 0.99Volatile Esters
Repeatability (RSD) < 15%Phthalate Esters
Reproducibility (RSD) < 20%Phthalate Esters

Note: The specific LOD, LOQ, and linearity for this compound must be determined experimentally during method validation.

Experimental Protocol: HS-SPME-GC-MS of this compound

This protocol outlines the steps for the sampling and analysis of this compound from a liquid matrix.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range analysis of volatile compounds, including esters.[4][5]

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Heater/Agitator: To maintain a constant temperature and ensure efficient partitioning of this compound into the headspace.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms or equivalent).

  • This compound Standard: For calibration and identification.

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.

  • Internal Standard (optional): A compound with similar chemical properties to this compound but not present in the sample (e.g., a deuterated analog or a different ester with a distinct retention time).

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis GC-MS Analysis A Place 5 mL of sample into a 20 mL vial B Add 1.5 g of NaCl (Salting-out) A->B C Spike with Internal Standard (optional) B->C D Seal the vial C->D E Place vial in heater/agitator (e.g., 60°C for 15 min) D->E F Expose SPME fiber to headspace E->F G Retract fiber after equilibration F->G H Introduce fiber into GC injection port G->H I Thermal Desorption (e.g., 250°C for 2 min) H->I J Chromatographic Separation and Mass Spectrometric Detection I->J

Caption: Experimental workflow for this compound sampling using HS-SPME.

Step-by-Step Procedure
  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL SPME vial.

    • Add approximately 1.5 g of NaCl to the sample. The addition of salt increases the ionic strength of the aqueous phase, which can enhance the partitioning of polar and some organic volatiles into the headspace.

    • If an internal standard is used, spike the sample with a known concentration.

    • Immediately seal the vial with the PTFE/silicone septa screw cap.

  • Headspace Extraction:

    • Place the sealed vial into the heater/agitator.

    • Incubation/Equilibration: Incubate the sample at an optimized temperature (e.g., 60°C) for a specific duration (e.g., 15 minutes) with agitation (e.g., 250 rpm). This allows the volatile compounds, including this compound, to partition into the headspace and reach equilibrium.[6][7]

    • Extraction: After the equilibration period, expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) to allow for the adsorption of the analytes onto the fiber coating.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC (typically set at 250°C).

    • Desorb the analytes from the fiber for a set time (e.g., 2 minutes) in splitless mode to ensure the complete transfer of the analytes to the GC column.

    • The GC oven temperature program should be optimized to achieve good separation of this compound from other volatile compounds. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

    • The mass spectrometer should be operated in full scan mode to acquire mass spectra for compound identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

Optimization of SPME Parameters

For optimal results, it is crucial to optimize the following parameters for your specific application:

  • Fiber Coating: The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For a broad range of esters, a DVB/CAR/PDMS fiber is often a good starting point.[5]

  • Extraction Temperature and Time: Higher temperatures generally decrease the equilibration time but can also affect the partitioning coefficient. The extraction time should be sufficient to allow for equilibrium or at least a consistent pre-equilibrium state to be reached.[6][7]

  • Salt Addition: The effect of salt addition should be evaluated as it can either enhance or reduce the extraction efficiency depending on the analyte and matrix.

  • Sample Volume and Headspace Volume: Maintaining a consistent ratio of sample volume to headspace volume is crucial for reproducible results.

Data Analysis and Interpretation

  • Qualitative Analysis: this compound can be identified by comparing its mass spectrum and retention time with that of a pure standard. The mass spectrum of this compound will show characteristic fragment ions.[8]

  • Quantitative Analysis: Quantification is typically performed using an external standard calibration curve. A series of standards with known concentrations of this compound are analyzed using the optimized HS-SPME-GC-MS method. A calibration curve is then constructed by plotting the peak area of this compound against its concentration. The concentration of this compound in the unknown sample can then be determined from this curve. The use of an internal standard is recommended to correct for variations in extraction efficiency and injection volume.

Conclusion

HS-SPME coupled with GC-MS is a powerful and efficient technique for the sampling and analysis of this compound in various matrices. By carefully optimizing the experimental parameters, researchers can achieve high sensitivity, accuracy, and reproducibility. This application note provides a solid foundation for developing and implementing a robust analytical method for this compound in research, quality control, and drug development settings.

References

Anwendungsbeschreibung und Protokolle zur Derivatisierung von Nerylisobutyrat zur verbesserten Detektion

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Diese Anwendungsbeschreibung beschreibt eine detaillierte Methode zur Derivatisierung von Nerylisobutyrat, um dessen Nachweis und Quantifizierung mittels Gaschromatographie-Massenspektrometrie (GC-MS) zu verbessern. Nerylisobutyrat, ein Terpenester, der in ätherischen Ölen vorkommt und in der Duft- und Lebensmittelindustrie verwendet wird, kann aufgrund seiner chemischen Eigenschaften eine Herausforderung für die direkte Analyse darstellen. Die hier beschriebene Methode basiert auf einer zweistufigen Reaktion: Zunächst wird Nerylisobutyrat durch eine basische Hydrolyse (Verseifung) in seine Bestandteile Nerol (ein Terpenalkohol) und Isobuttersäure gespalten. Anschließend werden diese Hydrolyseprodukte durch Silylierung derivatisiert. Dieser Prozess wandelt die polaren Hydroxyl- und Carboxylgruppen in flüchtigere und thermisch stabilere Trimethylsilyl (TMS)-Derivate um, was zu einer verbesserten chromatographischen Auflösung, symmetrischeren Peakformen und einer signifikant erhöhten Nachweisempfindlichkeit führt.

Einleitung

Die genaue Quantifizierung von Terpenestern wie Nerylisobutyrat ist in der Qualitätskontrolle von Duftstoffen, Lebensmitteln und in der metabolomischen Forschung von entscheidender Bedeutung. Die direkte GC-MS-Analyse von solchen Verbindungen kann jedoch durch unzureichende Flüchtigkeit und mögliche thermische Zersetzung im Injektor oder auf der Säule beeinträchtigt werden. Die Derivatisierung ist eine chemische Modifikationstechnik, die angewendet wird, um die analytischen Eigenschaften eines Analyten zu verbessern.[1][2] Für die GC-Analyse zielt die Derivatisierung darauf ab, die Flüchtigkeit zu erhöhen, die Polarität zu verringern und die thermische Stabilität zu verbessern.[1][2]

Die in diesem Protokoll beschriebene Methode der Verseifung gefolgt von Silylierung ist ein robuster Ansatz zur Überwindung dieser analytischen Hürden. Die Verseifung spaltet die Esterbindung und setzt den Alkohol (Nerol) und die Carbonsäure (Isobuttersäure) frei.[3][4][5] Beide Produkte enthalten aktive Wasserstoffatome in ihren funktionellen Gruppen (-OH und -COOH), die anschließend durch eine Silylierungsreaktion mit einem Trimethylsilyl (TMS)-Rest ersetzt werden.[6][7][8] Als Silylierungsmittel wird N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) in Verbindung mit einem Katalysator, Trimethylchlorsilan (TMCS), verwendet, was eine effiziente Derivatisierung gewährleistet.[6] Die resultierenden TMS-Derivate sind deutlich flüchtiger und stabiler und ermöglichen so eine präzisere und empfindlichere GC-MS-Analyse.[9]

Experimentelle Protokolle

Protokoll 1: Verseifung von Nerylisobutyrat

Dieses Protokoll beschreibt die basische Hydrolyse von Nerylisobutyrat zu Nerol und dem Natriumsalz der Isobuttersäure.

Reagenzien & Materialien:

  • Nerylisobutyrat-Standard

  • Methanol (MeOH), wasserfrei

  • Natriumhydroxid (NaOH)-Lösung (2 M in deionisiertem Wasser)

  • Salzsäure (HCl), 1 M

  • Diethylether oder Hexan (GC-Qualität)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Reaktionsgefäße (2 mL) mit Schraubverschluss

  • Heizblock oder Wasserbad

  • Vortexmischer

  • Zentrifuge

Vorgehensweise:

  • Eine bekannte Menge Nerylisobutyrat (z. B. 1 mg) in ein 2-mL-Reaktionsgefäß einwiegen.

  • 500 µL Methanol und 500 µL der 2 M NaOH-Lösung hinzufügen.

  • Das Gefäß fest verschließen und für 1 Stunde bei 60 °C im Heizblock oder Wasserbad inkubieren. Die Lösung gelegentlich mischen.[10]

  • Die Reaktion durch Abkühlen des Gefäßes auf Raumtemperatur stoppen.

  • Die Lösung vorsichtig mit 1 M HCl ansäuern, bis ein pH-Wert von ca. 2 erreicht ist. Dies überführt das Natriumisobutyrat in die freie Isobuttersäure. Den pH-Wert mit pH-Papier überprüfen.[10]

  • Die Hydrolyseprodukte mit 1 mL Diethylether oder Hexan extrahieren. Kräftig für 30 Sekunden vortexen und anschließend zur Phasentrennung zentrifugieren (2 Minuten bei 2000 x g).

  • Die obere organische Phase vorsichtig in ein sauberes Gefäß überführen. Den Extraktionsschritt wiederholen, um die Ausbeute zu maximieren.

  • Die vereinigten organischen Extrakte über wasserfreiem Natriumsulfat trocknen, um Wasserspuren zu entfernen.

  • Den Extrakt unter einem leichten Stickstoffstrom zur Trockne eindampfen. Der Rückstand enthält Nerol und Isobuttersäure und ist bereit für die Derivatisierung.

Protokoll 2: Silylierung von Nerol und Isobuttersäure

Dieses Protokoll beschreibt die Umwandlung der Hydroxyl- und Carboxylgruppen in ihre TMS-Derivate.

Reagenzien & Materialien:

  • Getrockneter Rückstand aus Protokoll 1

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)

  • Pyridin oder Acetonitril (wasserfrei, GC-Qualität)

  • Reaktionsgefäße (2 mL) mit Schraubverschluss

  • Heizblock

  • Vortexmischer

Vorgehensweise:

  • Sicherstellen, dass der aus der Verseifung gewonnene Rückstand vollständig trocken ist. Feuchtigkeit kann das Silylierungsreagenz zersetzen.[6]

  • Den Rückstand in 100 µL wasserfreiem Pyridin oder Acetonitril lösen.

  • 100 µL BSTFA + 1 % TMCS-Reagenz hinzufügen. Ein Überschuss des Reagenzes ist für eine vollständige Reaktion wichtig.[6]

  • Das Gefäß sofort fest verschließen und für 30 Sekunden vortexen.

  • Das Reaktionsgemisch für 60 Minuten bei 70 °C im Heizblock inkubieren, um eine vollständige Derivatisierung sicherzustellen.[8]

  • Das Gefäß auf Raumtemperatur abkühlen lassen. Die Probe ist nun derivatisiert und bereit für die GC-MS-Analyse.

  • Die Analyse sollte idealerweise innerhalb von 24 Stunden erfolgen, da Silylderivate hydrolyseempfindlich sein können.

Datenpräsentation

Die Derivatisierung führt zu einer signifikanten Verbesserung der Nachweisgrenzen (LOD) und Quantifizierungsgrenzen (LOQ) sowie zu einer verbesserten Peakform, was sich in einer geringeren Peakbreite widerspiegelt.

Tabelle 1: Vergleich der analytischen Parameter vor und nach der Derivatisierung

AnalytZustandRetentionszeit (min)Peakbreite (Basis, min)LOD (µg/mL)LOQ (µg/mL)
NerylisobutyratNicht derivatisiert12.50.251.55.0
NerolNicht derivatisiert10.20.30 (Tailing)1.03.5
IsobuttersäureNicht derivatisiert5.80.45 (starkes Tailing)2.07.0
Nerol-TMSDerivatisiert9.50.100.10.3
Isobuttersäure-TMSDerivatisiert6.50.080.20.6

Hinweis: Die in der Tabelle dargestellten Daten sind repräsentative, hypothetische Werte, die auf typischen Ergebnissen für die GC-MS-Analyse von Terpenen und organischen Säuren basieren, um die erwartete Verbesserung zu veranschaulichen.[11][12][13]

Visualisierung des Arbeitsablaufs

Das folgende Diagramm illustriert den gesamten experimentellen Arbeitsablauf von der Probenvorbereitung bis zur GC-MS-Analyse.

experimental_workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse start Nerylisobutyrat Probe saponification Verseifung (NaOH, MeOH, 60°C) start->saponification Schritt 1 acidification Ansäuerung (HCl, pH 2) saponification->acidification Schritt 2 extraction Extraktion (Diethylether) acidification->extraction Schritt 3 drying Trocknung (N2-Strom) extraction->drying Schritt 4 hydrolysis_products Hydrolyseprodukte (Nerol + Isobuttersäure) drying->hydrolysis_products silylation Silylierung (BSTFA + 1% TMCS, 70°C) hydrolysis_products->silylation Schritt 5 derivatized_sample Derivatisierte Probe (TMS-Derivate) silylation->derivatized_sample Schritt 6 gcms_analysis GC-MS Analyse derivatized_sample->gcms_analysis Schritt 7 data_processing Datenauswertung (Quantifizierung) gcms_analysis->data_processing Schritt 8

Abbildung 1: Experimenteller Arbeitsablauf zur Derivatisierung.

Schlussfolgerung

Die vorgestellte Methode der Verseifung mit anschließender Silylierung bietet ein effektives und zuverlässiges Verfahren zur Analyse von Nerylisobutyrat mittels GC-MS. Durch die Umwandlung in TMS-Derivate werden die chromatographischen Eigenschaften der Analyten erheblich verbessert, was zu einer gesteigerten Empfindlichkeit und Genauigkeit führt. Dieses Protokoll ist für Forscher in der pharmazeutischen Entwicklung, der Lebensmittelchemie und der Naturstoffanalyse von großem Nutzen, die eine präzise Quantifizierung von Terpenestern in komplexen Matrices durchführen müssen.

References

Application Note: Interpreting the Mass Spectrum of Neryl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Neryl isobutyrate is a monoterpene ester naturally found in various plants and essential oils, such as those from Eupatorium cannabinum and Cryptomeria japonica.[1][] It is recognized for its sweet, fruity, and floral aroma, making it a valuable compound in the flavor and fragrance industries.[3][4] Accurate identification and structural elucidation of such volatile compounds are critical in quality control, natural product discovery, and metabolomics. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for this purpose, providing reproducible fragmentation patterns that act as a molecular fingerprint.[5][6] This document provides a detailed guide to interpreting the EI mass spectrum of this compound, including a summary of its key fragment ions and a standard protocol for its analysis.

2.0 Mass Spectral Data of this compound

The mass spectrum of this compound is characterized by several key fragment ions resulting from the high-energy electron ionization process. The molecular ion (M+) peak at m/z 224, corresponding to the molecular weight of the compound (C₁₄H₂₄O₂), is often of very low intensity or entirely absent in EI spectra of terpenes and their derivatives, which tend to fragment readily.[7][8] The most significant peaks in the spectrum are summarized below.

Table 1: Principal Mass Spectral Peaks for this compound (EI-MS)

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Putative Fragment Ion/Structure
69 100 (Base Peak) [C₅H₉]⁺
41 62.2 [C₃H₅]⁺
43 56.3 [C₃H₇]⁺
93 48.5 [C₇H₉]⁺
68 47.6 [C₅H₈]⁺

Data sourced from GC-MS analysis using an EI-B instrument.[1]

3.0 Interpretation of the Fragmentation Pattern

The fragmentation of this compound in an EI source is dictated by the stability of the resulting carbocations and neutral losses. The ester functional group and the terpene backbone are the primary sites of fragmentation.

  • Base Peak at m/z 69: This peak is characteristic of many isoprenoid compounds. It corresponds to the stable C₅H₉⁺ ion, likely formed by cleavage of the C-C bond between the two isoprene (B109036) units that constitute the neryl moiety.[9]

  • Fragment at m/z 43: This prominent peak represents the highly stable isopropyl cation, [CH(CH₃)₂]⁺. It is formed following the cleavage of the ester bond, which initially produces an isobutyryl acylium ion ([C₄H₇O]⁺, m/z 71). This acylium ion then readily loses a neutral carbon monoxide (CO) molecule (mass 28) to yield the fragment at m/z 43.

  • Fragment at m/z 93: This is another common fragment in the mass spectra of monoterpenes, often corresponding to a C₇H₉⁺ ion formed through complex rearrangements and fragmentation of the ten-carbon neryl backbone.[9]

  • Fragment at m/z 41: This peak is attributed to the allyl cation [C₃H₅]⁺, a very stable and common small fragment in mass spectrometry that arises from various secondary fragmentation pathways of larger ions.[9]

  • Fragment at m/z 68: This ion likely corresponds to a C₅H₈⁺ structure, which could be formed by the loss of a single hydrogen atom from the m/z 69 ion or via a retro-Diels-Alder reaction from a cyclized intermediate of the neryl cation.

The relationships between the parent molecule and its primary fragments are visualized in the fragmentation pathway diagram below.

G cluster_main cluster_frags cluster_intermediate M This compound (M) m/z 224 Neryl_cation [Neryl Group]⁺ m/z 137 M->Neryl_cation - C₄H₇O₂˙ Acylium_ion [Isobutyryl Group]⁺ m/z 71 M->Acylium_ion - C₁₀H₁₇˙ f69 [C₅H₉]⁺ m/z 69 (Base Peak) f41 [C₃H₅]⁺ m/z 41 f69->f41 - C₂H₄ f43 [C₃H₇]⁺ m/z 43 f93 [C₇H₉]⁺ m/z 93 Neryl_cation->f69 - C₅H₈ Neryl_cation->f93 - C₃H₈ Acylium_ion->f43 - CO

Figure 1: Proposed fragmentation pathway of this compound under Electron Ionization (EI).

4.0 Experimental Protocol for GC-MS Analysis

This section details a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

4.1 Instrumentation

  • A Gas Chromatograph equipped with a capillary column coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[10]

4.2 Materials and Reagents

  • Sample: this compound standard or essential oil sample containing the analyte.

  • Solvent: High-purity hexane (B92381) or ethyl acetate (B1210297) for sample dilution.

  • Carrier Gas: Helium (99.999% purity or higher).

4.3 GC-MS Conditions

  • GC Column: HP-5MS or equivalent (5% Phenyl Methyl Siloxane), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Injector: Split/Splitless type, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 5 °C/minute.

    • Hold: Maintain 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.[1]

  • Mass Scan Range: m/z 40 - 450.

  • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).

4.4 Sample Preparation

  • Prepare a stock solution of this compound (if using a standard) at 1 mg/mL in hexane.

  • Create a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL.

  • If analyzing an essential oil, dilute the oil 1:100 (v/v) in hexane.

  • Transfer the final solution to a 2 mL autosampler vial.

4.5 Data Acquisition and Analysis

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the conditions specified above.

  • Identify the peak corresponding to this compound based on its retention time.

  • Compare the acquired mass spectrum with a reference library (e.g., NIST, Wiley) and the data presented in this note for confirmation.

G start Start prep Sample Preparation (Dilution in Hexane) start->prep inject GC Injection (1 µL) prep->inject separate Chromatographic Separation (Capillary Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Data Acquisition (TIC and Mass Spectra) analyze->detect interpret Data Interpretation (Library Search & Fragmentation Analysis) detect->interpret end End interpret->end

Figure 2: General experimental workflow for the GC-MS analysis of this compound.

The EI mass spectrum of this compound provides a distinct fragmentation pattern that allows for its confident identification. The base peak at m/z 69 and other significant fragments at m/z 43, 93, and 41 are highly characteristic of its terpene ester structure. By using the standardized GC-MS protocol provided, researchers can reliably acquire high-quality mass spectra for this compound and interpret the resulting data to confirm its presence and structure in various matrices.

References

Application Notes and Protocols for Dose-Response Experiments with Neryl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl isobutyrate is a naturally occurring ester found in various plants, recognized for its pleasant fruity and floral aroma.[1][2] Beyond its use in the fragrance and flavor industries, preliminary research suggests that this compound may possess anti-inflammatory and analgesic properties.[3] These characteristics make it a compound of interest for further investigation in drug discovery and development, particularly for inflammatory conditions.

These application notes provide detailed protocols for conducting dose-response experiments to evaluate the anti-inflammatory and cytotoxic effects of this compound in vitro. The protocols are designed to be comprehensive and adaptable for researchers in academic and industrial settings.

Data Presentation: Dose-Response of this compound

The following tables summarize hypothetical quantitative data from dose-response experiments with this compound. This data is representative of a moderately potent natural anti-inflammatory compound and serves as a template for presenting experimental findings.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

This compound (µM)Nitric Oxide (NO) Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
18.2 ± 1.55.1 ± 1.14.3 ± 0.9
525.6 ± 3.118.9 ± 2.515.7 ± 2.2
1048.9 ± 4.240.3 ± 3.835.1 ± 3.1
2575.3 ± 5.568.7 ± 4.960.4 ± 4.5
5088.1 ± 3.982.4 ± 3.276.8 ± 3.9
10092.5 ± 2.889.6 ± 2.185.3 ± 2.7
IC₅₀ (µM) 10.5 12.8 15.2

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Cytotoxicity of this compound on RAW 264.7 Macrophages

This compound (µM)Cell Viability (%)
199.1 ± 1.2
598.5 ± 1.5
1097.8 ± 1.9
2595.2 ± 2.3
5092.6 ± 2.8
10088.3 ± 3.5
20075.4 ± 4.1
40052.1 ± 4.8
CC₅₀ (µM) >400

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity Assay

This protocol details the procedure to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group (cells treated with vehicle but not LPS).

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant for the measurement of NO and cytokines.

Measurement of Nitric Oxide (NO):

  • Transfer 100 µL of the collected supernatant to a new 96-well plate.

  • Add 100 µL of Griess reagent to each well and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the NO concentration using a standard curve prepared with sodium nitrite.

Measurement of TNF-α and IL-6:

  • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate, and a substrate.[5][6]

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.[7]

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxicity of this compound on RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 24 hours.

  • MTT Addition: After the 24-hour incubation, add 10 µL of MTT solution to each well.[8]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability: Express the cell viability as a percentage of the vehicle-treated control group.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Assays

nfkb_mapk_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->pro_inflammatory_genes Induces Transcription Neryl_Isobutyrate This compound Neryl_Isobutyrate->IKK Inhibits TAK1 TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activate JNK->AP1 Activate ERK->AP1 Activate AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus Translocates pro_inflammatory_genes2 Pro-inflammatory Genes AP1_nucleus->pro_inflammatory_genes2 Induces Transcription Neryl_Isobutyrate2 This compound Neryl_Isobutyrate2->TAK1 Inhibits TLR4_mapk->TAK1

Anti-inflammatory Signaling Pathways

References

Application Notes and Protocols for the Statistical Analysis of Neryl Isobutyrate Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl isobutyrate is a naturally occurring monoterpenoid ester found in various essential oils. Preliminary studies and anecdotal evidence suggest that this compound possesses potent anti-inflammatory and analgesic properties, making it a person of interest for further investigation in drug development. This document provides a framework for the statistical analysis of hypothetical experimental data on this compound, along with detailed protocols for relevant assays. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the data presented here is illustrative and based on typical results for similar terpenoids. These notes are intended to serve as a guide for researchers designing and interpreting experiments to evaluate the therapeutic potential of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to assess the anti-inflammatory and analgesic effects of this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound on Lipopolysaccharide (LPS)-Stimulated Macrophages

Treatment GroupConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)COX-2 Expression (relative to control)
Vehicle Control -0 ± 2.10 ± 3.51.00 ± 0.05
This compound 115.3 ± 4.212.8 ± 3.90.85 ± 0.04
1045.7 ± 5.140.2 ± 4.80.52 ± 0.06
5078.2 ± 6.371.5 ± 5.90.21 ± 0.03
Positive Control (Dexamethasone) 1092.5 ± 3.888.9 ± 4.10.11 ± 0.02

Table 2: In Vivo Analgesic Activity of this compound in a Formalin-Induced Pain Model in Mice

Treatment GroupDose (mg/kg)Paw Licking Time (s) - Early PhasePaw Licking Time (s) - Late Phase
Vehicle Control -65.2 ± 5.8110.5 ± 8.2
This compound 1050.1 ± 4.985.3 ± 7.1
5032.7 ± 3.555.8 ± 6.4
10018.9 ± 2.830.2 ± 4.5
Positive Control (Morphine) 510.3 ± 2.115.7 ± 3.3

Experimental Protocols

In Vitro Anti-inflammatory Assay: Measurement of Cytokine Inhibition and COX-2 Expression in Macrophages

Objective: To determine the in vitro anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6) and the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (B1670325) (positive control)

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western Blotting (primary and secondary antibodies for COX-2 and β-actin)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (1, 10, 50 µM) or dexamethasone (10 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatants for cytokine analysis by ELISA.

    • Lyse the cells to extract total protein for Western blot analysis.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • COX-2 Expression (Western Blot):

    • Determine the total protein concentration in the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against COX-2 and β-actin (loading control).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.

  • Statistical Analysis: Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's).

In Vivo Analgesic Assay: Formalin-Induced Pain Model

Objective: To evaluate the analgesic effects of this compound in a model of inflammatory pain.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Morphine (positive control)

  • Formalin solution (2.5% in saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.

  • Drug Administration: Administer this compound (10, 50, 100 mg/kg), morphine (5 mg/kg), or vehicle orally 60 minutes before the formalin injection.

  • Induction of Pain: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after the injection, place the mice individually in observation chambers. Record the total time (in seconds) spent licking the injected paw during two distinct phases:

    • Early phase (neurogenic pain): 0-5 minutes post-injection.

    • Late phase (inflammatory pain): 15-30 minutes post-injection.

  • Statistical Analysis: Analyze the data for each phase separately using one-way ANOVA followed by a suitable post-hoc test.

Analytical Chemistry: Quantification of this compound in Biological Matrices

Objective: To quantify the concentration of this compound in plasma or tissue samples for pharmacokinetic studies.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms)

  • Helium (carrier gas)

  • This compound standard

  • Internal standard (e.g., bornyl acetate)

  • Organic solvents (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add the internal standard.

    • Add 500 µL of hexane and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (Helium)

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

  • Quantification and Statistical Analysis: Construct a calibration curve using known concentrations of this compound. Determine the concentration in the samples by interpolating from the calibration curve. Perform statistical analysis as required for the pharmacokinetic study.

Signaling Pathways and Experimental Workflows

Hypothetical Anti-inflammatory Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB_inactive NF-κB (p65/p50) (Inactive) IkappaB->NFkappaB_inactive Inhibits NFkappaB_active NF-κB (p65/p50) (Active) NFkappaB_inactive->NFkappaB_active Translocates NerylIsobutyrate This compound NerylIsobutyrate->IKK Inhibits NerylIsobutyrate->NFkappaB_active Inhibits Nuclear Translocation COX2_protein COX-2 Protein COX2_mRNA COX-2 mRNA COX2_mRNA->COX2_protein Translation DNA DNA NFkappaB_active->DNA Binds to Promoter Regions DNA->COX2_mRNA Transcription Cytokine_mRNA Pro-inflammatory Cytokine mRNA (TNF-α, IL-6) DNA->Cytokine_mRNA Transcription Cytokine_protein Secreted Cytokines (TNF-α, IL-6) Cytokine_mRNA->Cytokine_protein

Caption: Hypothetical NF-κB signaling pathway for the anti-inflammatory action of this compound.

Experimental Workflow for In Vitro Anti-inflammatory Assessment

G start Start: Seed RAW 264.7 Macrophages pretreatment Pre-treat with this compound or Controls start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis elisa ELISA for TNF-α and IL-6 supernatant_collection->elisa western_blot Western Blot for COX-2 cell_lysis->western_blot data_analysis Data Analysis and Statistical Comparison elisa->data_analysis western_blot->data_analysis end End: Determine Anti-inflammatory Efficacy data_analysis->end

Caption: Workflow for assessing the in vitro anti-inflammatory effects of this compound.

Hypothetical Analgesic Signaling Pathway of this compound

G cluster_neuron Nociceptive Neuron cluster_cns Central Nervous System TRPV1 TRPV1 Channel Calcium_Influx Ca²⁺ Influx TRPV1->Calcium_Influx Inflammatory_Mediators Inflammatory Mediators (e.g., Protons, Bradykinin) Inflammatory_Mediators->TRPV1 Activate NerylIsobutyrate This compound NerylIsobutyrate->TRPV1 Antagonizes Depolarization Depolarization Calcium_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Perception Pain Perception Action_Potential->Pain_Perception Signal Transmission

Caption: Hypothetical analgesic mechanism of this compound via TRPV1 antagonism.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Neryl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of neryl isobutyrate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are Fischer-Speier esterification and enzyme-catalyzed esterification.

  • Fischer-Speier Esterification: This classic method involves the reaction of nerol (B1678202) (an alcohol) with isobutyric acid (a carboxylic acid) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and typically requires heating. To drive the equilibrium towards the product, an excess of one reactant (usually the less expensive one) is used, and the water formed as a byproduct is removed.

  • Enzyme-Catalyzed Esterification: This method utilizes lipases as biocatalysts to facilitate the reaction between nerol and an acyl donor (e.g., isobutyric acid or an isobutyrate ester for transesterification). This "green chemistry" approach offers high selectivity, milder reaction conditions (lower temperature), and often results in a product with a more natural scent profile.

Q2: What is the typical odor profile of this compound?

A2: this compound is known for its sweet, fresh, and fruity aroma, often with notes of raspberry and strawberry.

Q3: What are the main applications of this compound?

A3: this compound is primarily used as a fragrance and flavoring agent in the cosmetics, perfume, and food industries. It is also a component of some essential oils.

Q4: What are the key safety precautions to consider during the synthesis of this compound?

A4: When performing Fischer esterification, it is crucial to handle strong acid catalysts like concentrated sulfuric acid with care as they are highly corrosive. Both nerol and isobutyric acid can be irritants, and appropriate personal protective equipment (PPE), such as gloves, goggles, and a lab coat, should be worn. The reaction should be carried out in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Equilibrium Limitation 1. Increase the molar ratio of one reactant. Use a significant excess of either nerol or isobutyric acid (typically the less expensive reagent). A 2 to 5-fold excess is a good starting point. 2. Remove water as it forms. Use a Dean-Stark apparatus during the reaction to azeotropically remove water. Alternatively, molecular sieves can be added to the reaction mixture.Fischer esterification is a reversible reaction. According to Le Chatelier's principle, removing a product (water) or increasing the concentration of a reactant will shift the equilibrium towards the formation of the ester, thereby increasing the yield.
Insufficient Catalyst Increase the amount of acid catalyst. The catalyst concentration is typically 1-5 mol% of the limiting reactant. If the reaction is slow or the yield is low, a slight increase in catalyst concentration may be beneficial.The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. An insufficient amount of catalyst will result in a slow reaction rate.
Low Reaction Temperature Increase the reaction temperature. Ensure the reaction is heated to reflux to provide sufficient activation energy for the reaction to proceed at a reasonable rate.Esterification is a relatively slow process at room temperature. Heating the reaction mixture increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.
Reaction Time Too Short Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction has reached completion or equilibrium.Esterification reactions can take several hours to reach equilibrium. Stopping the reaction prematurely will result in a lower yield.
Issue 2: Low Yield in Enzyme-Catalyzed Esterification

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Sub-optimal Enzyme Screen different lipases. The choice of lipase (B570770) can significantly impact the yield. Lipases from Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia are commonly used for ester synthesis.Different lipases exhibit varying substrate specificities and stability under different reaction conditions. An empirical screening of commercially available lipases is recommended to identify the most effective one for this compound synthesis.
Incorrect Molar Ratio Optimize the molar ratio of nerol to the acyl donor. While a 1:1 molar ratio is the stoichiometric ideal, an excess of one reactant can sometimes improve the yield. However, a large excess of the alcohol (nerol) can sometimes inhibit the enzyme.The optimal molar ratio depends on the specific enzyme and reaction conditions. It is a critical parameter to optimize for maximizing the yield.
Inappropriate Temperature Optimize the reaction temperature. Lipases have an optimal temperature range for activity, typically between 30°C and 60°C. Temperatures that are too high can lead to enzyme denaturation and loss of activity.The reaction rate generally increases with temperature up to the enzyme's optimum. Beyond this point, the enzyme's structure begins to break down, leading to a rapid decrease in activity.
Poor Mixing Increase the agitation speed. Adequate mixing is crucial in heterogeneous biocatalytic systems to overcome mass transfer limitations.Inadequate mixing can result in poor diffusion of the substrates to the active sites of the immobilized enzyme, limiting the overall reaction rate.
Presence of Inhibitors Ensure the purity of reactants. Impurities in the nerol or isobutyric acid could inhibit the lipase.Some compounds can act as enzyme inhibitors, reducing the catalytic efficiency of the lipase.
Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Incomplete Reaction Ensure the reaction has gone to completion. Before starting the work-up, confirm the absence of starting materials using TLC or GC.Unreacted nerol and isobutyric acid will need to be removed during purification, complicating the process.
Emulsion Formation during Extraction Add brine (saturated NaCl solution) during the aqueous wash. Brine increases the ionic strength of the aqueous phase, which can help to break emulsions.Emulsions can form during the liquid-liquid extraction process, making it difficult to separate the organic and aqueous layers.
Residual Acid Catalyst Neutralize the reaction mixture before extraction. Carefully add a saturated solution of sodium bicarbonate to the cooled reaction mixture to neutralize the acid catalyst.The acid catalyst must be removed to prevent hydrolysis of the ester during storage and to avoid interference with subsequent purification steps.
Similar Boiling Points of Product and Impurities Use fractional distillation or column chromatography. If simple distillation is insufficient, fractional distillation can provide better separation of components with close boiling points. For high purity, column chromatography on silica (B1680970) gel is an effective method.This compound has a relatively high boiling point, and impurities may have similar volatilities, making separation by simple distillation challenging.

Experimental Protocols

Fischer-Speier Esterification of this compound

Materials:

  • Nerol

  • Isobutyric acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add nerol, a 2-fold molar excess of isobutyric acid, and a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of reactants).

  • Add toluene to the flask to act as the azeotroping agent.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, or until TLC/GC analysis indicates the consumption of the limiting reactant.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash with brine to aid in layer separation.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Enzyme-Catalyzed Synthesis of this compound

Materials:

  • Nerol

  • Isobutyric acid or vinyl isobutyrate

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (optional, e.g., hexane (B92381) or a solvent-free system can be used)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a temperature-controlled shaker flask, combine nerol and a slight molar excess of isobutyric acid (e.g., 1:1.2).

  • If using a solvent, add it to the flask. For a solvent-free system, proceed without a solvent.

  • Add the immobilized lipase (typically 5-10% by weight of the total reactants).

  • If not using an acyl donor that produces a non-aqueous byproduct (like vinyl isobutyrate), add activated molecular sieves to remove the water produced.

  • Incubate the mixture at the optimal temperature for the chosen lipase (e.g., 40-50°C) with constant agitation (e.g., 150-200 rpm).

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC.

  • Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and reused.

  • If a solvent was used, remove it under reduced pressure.

  • The resulting crude this compound can be further purified by vacuum distillation if necessary.

Data Presentation

The following tables present illustrative data on how different parameters can affect the yield of this compound synthesis. The data for enzymatic synthesis is based on studies of the closely related neryl acetate (B1210297) and should be considered as a starting point for optimization.

Table 1: Effect of Molar Ratio on this compound Yield (Fischer Esterification)

Molar Ratio (Nerol:Isobutyric Acid)Reaction Time (h)Yield (%)
1:18~65
1:28~80
1:38~90
1:58>95

Table 2: Effect of Temperature on this compound Yield (Enzymatic Synthesis with Lipase)

Temperature (°C)Reaction Time (h)Relative Yield (%)
302460
402485
5024100
602470

Table 3: Effect of Enzyme Loading on this compound Yield (Enzymatic Synthesis)

Enzyme Loading (% w/w)Reaction Time (h)Relative Yield (%)
21250
51280
1012100
1512100

Visualizations

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation RCOOH Isobutyric Acid H_plus H+ Protonated_RCOOH Protonated Isobutyric Acid RCOOH->Protonated_RCOOH + H+ ROH Nerol Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate1 + Nerol Tetrahedral_Intermediate2 Protonated Tetrahedral Intermediate Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Proton Transfer Protonated_Ester Protonated this compound Tetrahedral_Intermediate2->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H+ Water H₂O H_plus2 H+ Lipase_Catalyzed_Transesterification cluster_workflow Lipase-Catalyzed Transesterification Workflow Reactants Nerol + Vinyl Isobutyrate Reactants Mixing Mixing with Immobilized Lipase Solvent (optional) Reactants->Mixing Incubation Incubation Temperature & Agitation Control Mixing->Incubation Separation Separation Filtration of Lipase Incubation->Separation Purification Purification Solvent Removal & Vacuum Distillation Separation->Purification Recycle {Recycled Lipase} Separation->Recycle Reuse Product Pure this compound Purification->Product

Troubleshooting peak tailing of neryl isobutyrate in GC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography (GC)

Topic: Troubleshooting Peak Tailing of Neryl Isobutyrate

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing peak tailing of this compound in Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is GC peak tailing and why is it a problem for my this compound analysis?

A1: In an ideal chromatogram, a peak should be symmetrical with a Gaussian shape.[1] Peak tailing is a distortion where the peak's trailing edge is drawn out, creating an asymmetrical shape.[2][3] This is problematic because it can decrease the resolution between closely eluting peaks, reduce peak height, and lead to inaccurate peak integration and quantification.[1][3][4] For a compound like this compound, this can compromise the accuracy and reliability of your analytical results.

Q2: What are the primary causes of peak tailing for a compound like this compound?

A2: Peak tailing in GC is broadly caused by two categories of issues: chemical interactions and physical disruptions.[5]

  • Chemical Interactions (Activity): This is the most common cause for specific compounds.[6] It involves unwanted, reversible adsorption of the analyte onto "active sites" within the GC system.[5][7] These sites are often exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, column, or packing material.[6][8] While this compound is a relatively non-polar ester, its oxygen atoms can still interact with highly active sites.

  • Physical Disruptions (Flow Path Problems): These issues create turbulence or unswept volumes in the carrier gas flow path, causing all peaks in the chromatogram to tail.[5][9] Common causes include improper column installation (incorrect depth in the inlet or detector), a poor column cut, or system leaks.[4][9][10]

  • Contamination and Column Issues: Buildup of non-volatile residue from samples in the inlet or at the head of the column can create active sites or obstruct the flow path.[2][9][10] Degradation of the column's stationary phase can also lead to tailing.[2]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1][11]

Q3: How can I quickly diagnose the root cause of the peak tailing?

A3: A critical first step is to examine your chromatogram closely.

  • If most or all peaks are tailing: The problem is likely a physical disruption in the flow path.[5][9] This points towards issues like an improper column installation, a system leak, or severe contamination at the inlet.

  • If only this compound or a few specific peaks are tailing: The cause is more likely chemical activity.[5][9] This suggests that your analyte is interacting with active sites in the inlet liner or on the column itself.

A helpful diagnostic test is to inject a non-polar, non-active compound like a light hydrocarbon (e.g., methane (B114726) or hexane). This type of compound should not tail unless there is a significant flow path problem.[7][12]

Q4: Is this compound particularly prone to peak tailing?

A4: this compound is an ester with the chemical formula C₁₄H₂₄O₂.[13][] It has a relatively high boiling point of around 229-232°C.[15][16] While its long hydrocarbon chain makes it largely non-polar, the ester functional group contains oxygen atoms that can participate in hydrogen bonding with active silanol sites in the GC system. Therefore, if the system is not sufficiently inert (e.g., due to a contaminated liner or a degraded column), this compound can exhibit peak tailing.

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing.

Guide 1: Addressing Inlet System Activity and Contamination

Q: My this compound peak shape has degraded over a series of injections. Where should I start troubleshooting?

A: The inlet is the most common source of GC problems, especially when performance degrades over time.[10] This is a classic sign of contamination buildup from non-volatile sample matrix, which creates active sites.[10][17]

Solution: Perform routine inlet maintenance.

  • Replace the Inlet Liner: The liner is the first point of contact for the sample and is a common site of contamination.[10] Replace it with a fresh, deactivated liner.

  • Replace the Septum: Septa can shed particles into the liner, creating active sites.[17]

  • Inspect and Clean the Inlet: If tailing persists after replacing the liner and septum, the inlet itself may be contaminated and require cleaning.

Guide 2: Diagnosing and Resolving Column Issues

Q: I've performed full inlet maintenance, but the peak tailing persists. Could my column be the problem?

A: Yes, if the inlet is clean and inert, the column is the next most likely source of the problem.[18] Contamination can build up at the front of the column, or the stationary phase itself may be damaged.

Solution:

  • Trim the Column: Carefully cut 10-20 cm from the inlet end of the column.[4] This removes the section most likely to be contaminated with non-volatile residue or to have a damaged stationary phase.[2][6]

  • Condition the Column: After trimming and reinstalling, condition (bake out) the column according to the manufacturer's instructions to remove any volatile contaminants.[2]

  • Evaluate Column Health: If trimming and conditioning do not resolve the tailing, the stationary phase may be irreversibly damaged. In this case, the column must be replaced.

Guide 3: Verifying System Integrity and Method Parameters

Q: I have a new column and a clean inlet, but all my peaks, including this compound, are tailing. What should I check?

A: When all peaks tail, it strongly indicates a physical problem in the system's flow path.[5] This can be caused by poor installation or leaks.

Solution:

  • Check the Column Cut: Ensure the column has a clean, 90-degree cut. A ragged or angled cut can create turbulence.[4] Use a magnifying lens to inspect the cut.

  • Verify Column Installation: Confirm the column is installed at the correct depth in both the inlet and the detector, as specified by the instrument manufacturer.[4][10] Incorrect positioning creates dead volume, which leads to tailing.[6][10]

  • Perform a Leak Check: Use an electronic leak detector to check all fittings and connections, especially around the inlet septum nut and column fittings. Leaks can disrupt the stability of the carrier gas flow.

Data Presentation

The table below summarizes key parameters and components for troubleshooting peak tailing.

Parameter / ComponentRecommended Action / SettingRationale for this compound Analysis
Inlet Liner Use a deactivated, single taper liner with glass wool.Deactivation minimizes active silanol sites that can interact with the ester. Glass wool helps trap non-volatile residues from the sample matrix.[10]
Inlet Temperature 250 °C (or as per validated method)Must be hot enough to ensure complete and rapid vaporization of this compound (B.P. ~230°C) without causing thermal degradation.[15]
Initial Oven Temperature For splitless injection, set ~20°C below the boiling point of the sample solvent.[4]A lower initial temperature allows the sample to focus in a tight band at the head of the column, preventing peak broadening and tailing.
Column Trimming Remove 10-20 cm from the inlet end.Removes accumulated non-volatile contaminants and active sites without significantly altering retention times.[4]
Column Installation Follow instrument manufacturer's guidelines for insertion depth (e.g., 4-6 mm above the ferrule for Agilent inlets).[10]Correct placement prevents dead volumes and flow path disruptions that cause indiscriminate peak tailing.[10]

Experimental Protocols

Protocol 1: Performing Inlet Maintenance (Liner and Septum Replacement)
  • Cool the System: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C).

  • Turn Off Gases: Turn off the carrier gas flow at the instrument or gas cylinder.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum using forceps and replace it with a new one. Re-tighten the nut until it is finger-tight, then turn an additional quarter-turn with a wrench. Do not overtighten.

  • Remove Liner: Carefully remove the inlet liner, which may contain a sealing O-ring.

  • Install New Liner: Insert a new, deactivated liner and ensure any O-rings are correctly seated.

  • Reassemble and Leak Check: Reassemble the inlet, restore carrier gas flow, and perform an electronic leak check around the septum nut.

Protocol 2: GC Column Trimming and Installation
  • Cool System and Remove Column: Follow steps 1 and 2 from Protocol 1. Carefully loosen the column nut at the inlet and gently pull the column out.

  • Perform a Clean Cut: Using a ceramic scoring wafer, score the column at the desired length (e.g., 15 cm from the end). Gently flex the column to break it cleanly at the score mark.

  • Inspect the Cut: Use a small magnifier to ensure the cut is clean, flat, and at a 90° angle to the column wall.[4] If not, repeat the cut.

  • Install Column: Slide a new nut and ferrule onto the column. Insert the column into the inlet to the depth specified by your instrument manufacturer.

  • Tighten Fittings: While maintaining the correct column position, finger-tighten the column nut. Then, use a wrench to tighten it by a half to three-quarters of a turn.

  • Restore Gas and Leak Check: Restore carrier gas flow and thoroughly check for leaks around the new fitting.

Mandatory Visualization

The following diagrams illustrate key concepts in troubleshooting peak tailing.

Troubleshooting_Workflow start Observe Peak Tailing for this compound diag Examine Chromatogram: All Peaks Tailing? start->diag chem_path No (Specific Peaks Tail) diag->chem_path phys_path Yes (All Peaks Tail) diag->phys_path inlet_maint Perform Inlet Maintenance (Replace Liner, Septum) chem_path->inlet_maint check_install Check Column Installation (Cut, Depth, Fittings) phys_path->check_install check1 Tailing Resolved? inlet_maint->check1 trim_col Trim 10-20 cm from Column Inlet check1->trim_col No end_ok Problem Solved check1->end_ok Yes check2 Tailing Resolved? trim_col->check2 replace_col Replace Column check2->replace_col No check2->end_ok Yes replace_col->end_ok check3 Tailing Resolved? check_install->check3 leak_check Perform System Leak Check check3->leak_check No check3->end_ok Yes check4 Tailing Resolved? leak_check->check4 check4->end_ok Yes end_expert Consult Expert check4->end_expert No

Caption: A logical workflow for troubleshooting GC peak tailing.

Chemical_Interactions cluster_0 Normal Partitioning (Symmetrical Peak) cluster_1 Secondary Adsorption (Tailing Peak) analyte1 Neryl Isobutyrate phase1 Stationary Phase analyte1->phase1 Rapid, Reversible Partitioning analyte2 Neryl Isobutyrate phase2 Stationary Phase analyte2->phase2 Normal Partitioning active_site Active Site (-Si-OH) analyte2->active_site Strong Adsorption (Delayed Elution)

Caption: Chemical interactions leading to peak tailing.

References

Technical Support Center: Neryl Isobutyrate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks during the chromatographic analysis of neryl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution and how do I identify it in my this compound analysis?

A1: Peak co-elution happens when two or more different compounds elute from the chromatography column at the same time, resulting in a single, merged, or distorted peak.[1][2] This is a common issue with this compound, which often co-elutes with its geometric isomer, geranyl isobutyrate, due to their similar chemical structures and physical properties.[3][4] Accurate identification and quantification are compromised when peaks co-elute.[1][2]

You can identify co-elution through several methods:

  • Visual Peak Shape Inspection : The most direct sign of co-elution is an asymmetrical peak. Look for indicators like a "shoulder" on the peak or excessive tailing.[2] While a perfectly symmetrical peak doesn't guarantee purity, an asymmetrical one strongly suggests an underlying issue.

  • Mass Spectrometry (MS) Analysis : If you are using a Gas Chromatography-Mass Spectrometry (GC-MS) system, you can confirm co-elution by examining the mass spectra across the peak's profile.[5] By taking spectra from the ascending part, the apex, and the descending part of the peak, you can check for inconsistencies.[2][5] If the peak is pure, the mass spectra should be identical; if they differ, it confirms that multiple compounds are present.[2]

  • Use of Diode Array Detectors (DAD) : For High-Performance Liquid Chromatography (HPLC) systems, a diode array detector can perform a "peak purity" analysis by collecting multiple UV spectra across the peak.[1][2] If the spectra are not identical, co-elution is indicated.[1]

Start Observe Chromatographic Peak CheckShape Is the peak symmetrical? Start->CheckShape Symmetrical Peak appears pure, but co-elution can still occur. CheckShape->Symmetrical Yes Asymmetrical Asymmetrical Peak (Shoulder or Tailing) Indicates probable co-elution. CheckShape->Asymmetrical No UseMS Using GC-MS? Symmetrical->UseMS Asymmetrical->UseMS ExamineSpectra Examine Mass Spectra Across the Peak Profile UseMS->ExamineSpectra Yes NoMS Consider alternative detection methods if available. UseMS->NoMS No SpectraMatch Are the spectra identical? ExamineSpectra->SpectraMatch Confirmed Co-elution Confirmed SpectraMatch->Confirmed No Pure Peak is Likely Pure SpectraMatch->Pure Yes

Caption: Workflow for identifying peak co-elution.

Q2: My this compound peak is co-eluting with an impurity, likely geranyl isobutyrate. What are the first troubleshooting steps?

A2: A systematic approach is crucial for efficiently resolving co-eluting peaks. The goal is to manipulate the three factors that control chromatographic resolution: efficiency (N) , selectivity (α) , and retention factor (k) .[6][7] Start with simple adjustments to your Gas Chromatography (GC) method before making more significant changes like replacing the column.[8]

Initial Steps:

  • Optimize Oven Temperature Program : This is often the easiest and most effective first step.

    • Lower the Initial Temperature : A lower starting temperature can improve the separation of early-eluting, volatile compounds like terpene esters.

    • Reduce the Ramp Rate : A slower temperature ramp (e.g., from 10°C/min to 3-5°C/min) gives compounds more time to interact with the stationary phase, which can significantly improve resolution, although it will increase the total run time.[6][9]

  • Adjust Carrier Gas Flow Rate (Linear Velocity) :

    • Ensure you are operating at the optimal linear velocity for your carrier gas (Helium or Hydrogen).[7] Deviating from the optimum can decrease efficiency and worsen resolution. Hydrogen generally allows for faster optimal linear velocities and can improve efficiency.[9]

Q3: I've optimized my temperature program, but the peaks are still not resolved. What's the next step?

A3: If temperature and flow rate adjustments are insufficient, the next step is to focus on changing the selectivity (α) of your system. This involves altering the chemical interactions between the analytes and the stationary phase.

  • Change the Stationary Phase : This is the most powerful way to alter selectivity.[10] Since this compound and geranyl isobutyrate are geometric isomers, a column with a different polarity is likely to provide the necessary separation.

    • Standard Non-Polar Phases : Columns like DB-5MS (5% phenyl-methylpolysiloxane) are commonly used for general terpene analysis but may not resolve these specific isomers.[11][12]

    • Intermediate to Polar Phases : Consider switching to a more polar stationary phase, such as a wax column (polyethylene glycol) or a phase with a higher phenyl content (e.g., 35-50% phenyl-methylpolysiloxane).[12] These phases can offer different interaction mechanisms.

    • Chiral Stationary Phases : For separating stereoisomers, chiral columns containing cyclodextrin (B1172386) derivatives (e.g., beta-cyclodextrin) are highly effective.[13][14] These columns are specifically designed to separate molecules with subtle structural differences.[14]

Troubleshooting and Optimization Workflow

G Start Co-elution of this compound and Isomer Detected Step1 Step 1: Modify Temperature Program Start->Step1 Step1_Details • Lower initial temperature • Decrease ramp rate (e.g., 3-5°C/min) Step1->Step1_Details Check1 Resolution Achieved? Step1->Check1 Step2 Step 2: Adjust Carrier Gas Linear Velocity Check1->Step2 No Success Baseline Separation Achieved Check1->Success Yes Step2_Details • Set flow to optimal rate for carrier gas (e.g., ~30-40 cm/s for He) • Consider switching to Hydrogen for higher efficiency Step2->Step2_Details Check2 Resolution Achieved? Step2->Check2 Step3 Step 3: Change GC Column (Alter Selectivity) Check2->Step3 No Check2->Success Yes Step3_Details • Switch to a more polar stationary phase (e.g., WAX) • Use a specialized chiral column (e.g., beta-cyclodextrin (B164692) based) Step3->Step3_Details Check3 Resolution Achieved? Step3->Check3 Step4 Step 4: Modify Column Dimensions (Increase Efficiency) Check3->Step4 No Check3->Success Yes Step4_Details • Use a longer column (e.g., 60m instead of 30m) • Use a narrower internal diameter (e.g., 0.18mm) Step4->Step4_Details Failure Further Method Development Required (e.g., 2D-GC, different technique) Step4->Failure

Caption: Systematic troubleshooting guide for resolving co-eluting peaks.

Data Presentation: Impact of GC Parameter Adjustments

The following tables summarize how changing key GC parameters can affect the resolution of this compound and its isomers.

Table 1: Effect of GC Oven and Carrier Gas Parameters on Resolution

ParameterChangeEffect on ResolutionEffect on Analysis TimeRationale
Oven Temperature Decrease Initial Temp.Increase IncreaseImproves focusing of volatile analytes on the column head.
Decrease Ramp RateSignificant Increase Significant IncreaseIncreases analyte interaction time with the stationary phase, enhancing separation.[15]
Carrier Gas Optimize Linear VelocityIncrease VariableMaximizes column efficiency (N), leading to sharper peaks.[6]
Switch He to H₂Increase DecreaseHydrogen is more efficient at higher linear velocities, allowing for faster runs without sacrificing resolution.[9]

Table 2: GC Column Selection Guide for Terpene Isomer Separation

Column TypeStationary PhasePolaritySelectivity MechanismBest For
Standard 5% Phenyl-Methylpolysiloxane (e.g., DB-5, TG-5MS)Non-PolarBoiling Point / van der WaalsGeneral screening of terpenes and volatile compounds.[12]
Intermediate Polarity 50% Phenyl-MethylpolysiloxaneIntermediateπ-π interactions, DipoleSeparating aromatic compounds and isomers with different polarities.
Polar Polyethylene Glycol (WAX)PolarHydrogen Bonding, DipoleCompounds with polar functional groups; can alter elution order of isomers.
Chiral Derivatized Cyclodextrin (e.g., Heptakis-β-CD)ChiralInclusion Complexation, Steric FitBaseline separation of enantiomers and geometric isomers like neryl/geranyl isobutyrate.[13][14]

Experimental Protocols

Protocol 1: Optimized GC-MS Method for Separation of Neryl and Geranyl Isobutyrate

This protocol provides a starting point for separating this compound from its common co-eluting isomer, geranyl isobutyrate. Further optimization may be required based on your specific sample matrix and instrumentation.

1. Sample Preparation:

  • Dilute the essential oil or sample extract in a suitable solvent (e.g., ethanol, hexane, or acetone) to a final concentration of approximately 100-1000 µg/mL.[12]

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove particulates.

2. GC-MS Instrumentation and Conditions:

  • GC System : Agilent 7890B or equivalent.[11]

  • MS Detector : 5977A MSD or equivalent.

  • Column : Chiral stationary phase, e.g., Heptakis(2,3-di-O-acetyl-6-tert-butyldimethylsilyl)-beta-CD (DIAC-6-TBDS-beta-CD) (30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[11]

  • Inlet : Split mode with a split ratio of 20:1.

  • Inlet Temperature : 250°C.

  • Injection Volume : 1 µL.

3. Oven Temperature Program:

  • Initial Temperature: 60°C, hold for 2 minutes.

  • Ramp 1: Increase at 3°C/min to 150°C.

  • Ramp 2: Increase at 10°C/min to 240°C, hold for 5 minutes.

4. Mass Spectrometer Parameters:

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Source Temperature : 230°C.

  • Quadrupole Temperature : 150°C.

  • Scan Range : m/z 40-350.

5. Data Analysis:

  • Identify this compound and geranyl isobutyrate based on their retention times and comparison of their mass spectra to a reference library (e.g., NIST).

  • The key fragment ions for isobutyrate esters often include m/z 43 (isobutyryl group) and 69 (terpene fragment).[16]

  • Ensure the resolution (Rs) between the this compound and geranyl isobutyrate peaks is >1.5 for accurate quantification.

References

Technical Support Center: Optimization of Neryl Isobutyrate Extraction Parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the extraction of neryl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources of this compound?

A1: this compound is a naturally occurring ester found in the essential oils of various aromatic plants. Notable sources include Rose-scented geranium (Pelargonium graveolens) and plants from the Carpesium genus, such as Carpesium divaricatum.[1][2][3] It contributes to the characteristic fruity and floral aroma of these plants.

Q2: Which extraction methods are suitable for this compound?

A2: Several methods can be employed to extract this compound, primarily as a component of essential oils. The most common techniques include:

  • Steam Distillation: A widely used method for extracting volatile compounds from plant materials.[1][4][5]

  • Hydrodistillation: Similar to steam distillation, but the plant material is in direct contact with boiling water.[2][6][7]

  • Solvent Extraction: This method uses organic solvents to dissolve the essential oil from the plant matrix.[6][8]

  • Supercritical Fluid Extraction (SFE): A more modern technique that uses supercritical fluids, typically carbon dioxide, as the solvent.[9][10]

The choice of method can significantly impact the yield and chemical profile of the extracted essential oil.[7]

Q3: How does the condition of the plant material affect extraction yield?

A3: The state of the plant material is a critical factor.[11] Both fresh and dried plant materials can be used, and the choice may depend on the specific plant and desired final product.[12] The particle size of the plant material also plays a role; grinding the material can increase the surface area and improve extraction efficiency, but it can also lead to the loss of some volatile components.[12][13]

Q4: What analytical techniques are used to identify and quantify this compound in an extract?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for identifying and quantifying this compound and other volatile components in an essential oil extract.[1][14][15][16] This technique separates the individual compounds in the mixture and provides information about their molecular structure, allowing for precise identification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Inappropriate extraction method selected.- Suboptimal extraction parameters (e.g., time, temperature, pressure).- Poor quality or improper preparation of plant material.- Inefficient solvent for extraction.- Experiment with different extraction techniques (e.g., steam distillation vs. solvent extraction).- Optimize extraction parameters using a systematic approach like Response Surface Methodology (RSM).[17]- Ensure plant material is harvested at the optimal time and properly dried/ground.[11][12]- Test a range of solvents with varying polarities for solvent extraction.[8]
Degradation of this compound - Excessive heat during extraction (e.g., high temperature in steam distillation or solvent extraction).- Prolonged extraction time.- this compound is an ester and can be susceptible to hydrolysis, especially in the presence of water at high temperatures.- Carefully control the temperature during distillation.[4]- Reduce the extraction time to the minimum necessary for efficient extraction.[18]- For sensitive compounds, consider using methods that operate at lower temperatures, such as supercritical fluid extraction (SFE).[9]
Co-extraction of Undesirable Compounds - Lack of selectivity in the chosen extraction method/solvent.- Plant material contains other compounds with similar chemical properties.- For solvent extraction, use a solvent with higher selectivity for esters.- Employ fractionation techniques after the initial extraction to separate this compound from other components.- Supercritical fluid extraction (SFE) can offer high selectivity by adjusting pressure and temperature.[9]
Inaccurate Quantification by GC-MS - Improper calibration of the GC-MS instrument.- Co-elution of this compound with other compounds.- Degradation of the compound in the injector port.- Use a certified reference standard of this compound for accurate calibration.- Optimize the GC temperature program and select an appropriate column to improve separation.- Ensure the injector temperature is not excessively high.

Data Presentation: Comparison of Extraction Methods

The following table presents a summary of typical parameters and expected outcomes for different extraction methods based on general principles of essential oil extraction. Specific values for this compound may vary depending on the plant source and experimental setup.

Extraction Method Key Parameters Typical this compound Yield (Relative) Purity of this compound in Essential Oil (Relative) Advantages Disadvantages
Steam Distillation - Distillation Time- Steam Flow Rate- Particle Size of Plant MaterialModerateModerate- Relatively simple and cost-effective.- Avoids the use of organic solvents.- High temperatures can cause degradation of thermolabile compounds.[4]- Can lead to hydrolysis of esters.
Hydrodistillation - Distillation Time- Water to Material Ratio- Particle Size of Plant MaterialModerateModerate- Simple setup.- Good for small-scale extractions.- Direct contact with boiling water can increase the risk of hydrolysis and degradation of esters.[2]
Solvent Extraction - Solvent Type- Extraction Time- Temperature- Solid-to-Solvent RatioHighVariable (depends on solvent)- Can achieve higher yields than distillation methods.- Can be performed at lower temperatures.- Potential for solvent residue in the final product.- Requires an additional step to remove the solvent.[19]- Solvents can be flammable and toxic.[8]
Supercritical Fluid Extraction (SFE) - Pressure- Temperature- CO2 Flow Rate- Co-solvent (optional)HighHigh- High selectivity and purity.- Solvent-free final product.- Low operating temperatures prevent degradation.[9]- High initial equipment cost.- Requires more technical expertise to operate.

Experimental Protocols

Steam Distillation

This protocol is a general guideline for the extraction of essential oil containing this compound from Pelargonium graveolens leaves.

Materials:

  • Fresh or air-dried Pelargonium graveolens leaves

  • Steam distillation apparatus (Clevenger-type)

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Weigh a known amount of plant material (e.g., 100 g). If using dried leaves, they can be coarsely ground.

  • Place the plant material in the distillation flask of the Clevenger apparatus.

  • Add a sufficient amount of distilled water to the flask, ensuring the plant material is adequately covered.

  • Set up the steam distillation apparatus as per the manufacturer's instructions.

  • Begin heating the flask. The steam generated will pass through the plant material, carrying the volatile essential oils with it.

  • The steam and essential oil vapor will condense in the condenser and collect in the graduated collection tube.

  • Continue the distillation for a predetermined time (e.g., 3 hours).[7] The optimal time should be determined experimentally.

  • Once the distillation is complete, carefully collect the separated essential oil layer.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed glass vial in a cool, dark place.

Solvent Extraction

This protocol provides a general method for solvent extraction of essential oils.

Materials:

  • Dried and powdered Pelargonium graveolens leaves

  • Organic solvent (e.g., hexane, ethanol, or ethyl acetate)

  • Soxhlet extraction apparatus or a flask for maceration

  • Rotary evaporator

  • Filter paper

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure (Soxhlet Extraction):

  • Weigh a known amount of dried and powdered plant material (e.g., 50 g).

  • Place the powdered material in a thimble and insert it into the Soxhlet extractor.

  • Fill the round-bottom flask with the chosen solvent.

  • Assemble the Soxhlet apparatus and begin heating the solvent.

  • Allow the extraction to proceed for a set number of cycles or a specific duration (e.g., 6-8 hours).

  • After extraction, cool the apparatus and collect the solvent containing the extract.

  • Remove the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

  • The crude extract can be further purified if necessary.

Procedure (Maceration):

  • Place a known amount of powdered plant material in a sealed flask.

  • Add a specific volume of the chosen solvent (e.g., 1:10 solid-to-solvent ratio).

  • Agitate the mixture at room temperature for a defined period (e.g., 24-48 hours).

  • Filter the mixture to separate the extract from the solid plant material.

  • Remove the solvent from the filtrate using a rotary evaporator.

Mandatory Visualizations

Experimental_Workflow_Steam_Distillation start Start: Plant Material (Pelargonium graveolens) prep Material Preparation (Drying/Grinding) start->prep distillation Steam Distillation (Clevenger Apparatus) prep->distillation condensation Condensation distillation->condensation separation Phase Separation (Oil and Water) condensation->separation drying Drying of Essential Oil (Anhydrous Na2SO4) separation->drying analysis GC-MS Analysis drying->analysis end End: this compound Quantification analysis->end

Caption: Workflow for this compound Extraction using Steam Distillation.

Experimental_Workflow_Solvent_Extraction start Start: Plant Material (Pelargonium graveolens) prep Material Preparation (Drying and Powdering) start->prep extraction Solvent Extraction (Soxhlet or Maceration) prep->extraction filtration Filtration (Separation of Plant Debris) extraction->filtration solvent_removal Solvent Removal (Rotary Evaporator) filtration->solvent_removal crude_extract Crude Essential Oil solvent_removal->crude_extract analysis GC-MS Analysis crude_extract->analysis end End: this compound Quantification analysis->end

Caption: Workflow for this compound Extraction using Solvent Extraction.

References

Preventing isomerization of neryl isobutyrate during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of neryl isobutyrate to geranyl isobutyrate during analytical testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its isomerization to geranyl isobutyrate a concern?

A1: this compound is the cis-isomer of the monoterpene ester 3,7-dimethyl-2,6-octadien-1-yl isobutyrate. It is a valuable compound in the flavor and fragrance industry, known for its sweet, fruity, and floral aroma. Its trans-isomer, geranyl isobutyrate, possesses a different aroma profile. The isomerization from the cis (neryl) to the trans (geranyl) form can significantly alter the sensory properties and potentially the biological activity of a product, leading to inconsistencies in quality and efficacy. Therefore, accurate quantification of the specific isomeric composition is critical.

Q2: What are the primary factors that induce the isomerization of this compound?

A2: The isomerization of this compound to its more stable trans-isomer, geranyl isobutyrate, is primarily triggered by two main factors during analysis:

  • Heat: this compound is thermally labile. High temperatures, particularly those encountered in the injection port of a gas chromatograph, can provide the energy needed to overcome the activation barrier for the cis-trans isomerization.

  • Acidic Conditions: The presence of acidic sites, either in the sample matrix, on the chromatographic column, or on the glass liner of the GC inlet, can catalyze the isomerization reaction.

Minimizing exposure to both heat and acidic environments is crucial for maintaining the isomeric integrity of this compound during analysis.

Troubleshooting Guides

Troubleshooting Isomerization during Gas Chromatography (GC) Analysis

Issue: You are observing a higher than expected peak for geranyl isobutyrate and a correspondingly lower peak for this compound in your GC analysis.

Solution: The most likely cause is thermally or catalytically induced isomerization in the GC inlet. The following troubleshooting steps and optimized GC protocol are recommended.

GC_Troubleshooting start Isomerization Observed in GC check_injector_temp Check GC Injector Temperature start->check_injector_temp temp_high Is temperature > 200 °C? check_injector_temp->temp_high reduce_temp Lower injector temperature (e.g., 150-180 °C) temp_high->reduce_temp Yes check_liner Inspect Inlet Liner temp_high->check_liner No reduce_temp->check_liner liner_active Is the liner old or potentially acidic? check_liner->liner_active replace_liner Replace with a new, deactivated liner liner_active->replace_liner Yes consider_cold_injection Consider 'Cold Injection' Techniques liner_active->consider_cold_injection No replace_liner->consider_cold_injection reanalyze Re-analyze Sample consider_cold_injection->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved

Caption: Troubleshooting workflow for this compound isomerization in GC.

ParameterStandard GCRecommended "Cool" GC MethodRationale
Injection Technique Split/SplitlessCool On-Column or PTV Minimizes thermal stress on the analyte by injecting into a cool environment.
Injector Temperature 250 °C150 - 180 °C Reduces the thermal energy available for isomerization.
Inlet Liner Standard Glass WoolDeactivated, Baffled Liner Minimizes active sites that can catalyze isomerization.
Oven Program Isothermal or fast rampStart at a low temperature (e.g., 40-50°C)Prevents analyte degradation before separation.
Carrier Gas HeliumHelium-
Column Standard non-polarMid-polarity (e.g., DB-5ms)Provides good separation of the isomers.
Alternative Analytical Techniques

If isomerization persists even with an optimized GC method, consider analytical techniques that do not require high temperatures.

1. High-Performance Liquid Chromatography (HPLC)

HPLC operates at or near ambient temperatures, making it an excellent alternative for analyzing thermally labile compounds like this compound.

2. Supercritical Fluid Chromatography (SFC)

SFC uses supercritical CO2 as the mobile phase and typically operates at lower temperatures than GC, offering another viable option for preventing isomerization.[1][2]

Experimental Protocols

Protocol 1: Optimized GC-MS Method for this compound Analysis

This protocol is designed to minimize the on-instrument isomerization of this compound.

1. Sample Preparation:

  • Dissolve the sample in a non-acidic solvent such as hexane (B92381) or ethyl acetate (B1210297) to a final concentration of approximately 10-100 µg/mL.
  • If the sample matrix is acidic, consider a neutralization step with a dilute base (e.g., 0.1 M sodium bicarbonate), followed by extraction into an organic solvent. Ensure the sample is dry before injection.
  • Store samples at low temperatures (4 °C) and protect from light before analysis.[1]

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC (or equivalent)
  • Mass Spectrometer: Agilent 5977 MSD (or equivalent)
  • Injection Mode: Pulsed Splitless or Cool On-Column
  • Inlet Temperature: 180 °C
  • Inlet Liner: Deactivated, single taper with glass wool
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Oven Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 250 °C.
  • Hold at 250 °C for 5 minutes.
  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • MSD Transfer Line: 250 °C
  • Ion Source: 230 °C
  • Quadrupole: 150 °C
  • Acquisition Mode: Scan (m/z 40-300)

Protocol 2: HPLC-UV Method for Neryl and Geranyl Isobutyrate

This protocol provides a starting point for the development of an HPLC method to avoid thermal degradation.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 10-100 µg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: 215 nm.
  • Injection Volume: 10 µL.

Visualization of Key Processes

Isomerization Pathway of this compound

isomerization_pathway neryl This compound (cis) transition_state Transition State neryl->transition_state Heat / Acid geranyl Geranyl Isobutyrate (trans) transition_state->geranyl

Caption: Isomerization of this compound to geranyl isobutyrate.

Analytical Workflow for Minimizing Isomerization

analytical_workflow sample_prep Sample Preparation (Neutral pH, Low Temp) analysis_choice Choice of Analytical Method sample_prep->analysis_choice gc_analysis GC Analysis (Cool Injection) analysis_choice->gc_analysis Volatile Matrix hplc_analysis HPLC/SFC Analysis (Ambient Temp) analysis_choice->hplc_analysis Thermally Labile data_acquisition Data Acquisition gc_analysis->data_acquisition hplc_analysis->data_acquisition data_processing Data Processing & Reporting data_acquisition->data_processing

Caption: Recommended analytical workflow for this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Neryl Isobutyrate in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of neryl isobutyrate in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility limited?

This compound is an ester of nerol (B1678202) and isobutyric acid, classified as a monoterpenoid.[1][2][3] Its chemical structure, characterized by a long hydrocarbon chain, makes it highly hydrophobic (lipophilic), leading to poor solubility in water.[4] This is quantified by its high LogP value of approximately 4.98, indicating a strong preference for fatty environments over aqueous ones. Its estimated aqueous solubility is extremely low, around 0.8235 mg/L at 25°C.[4]

Q2: What are the primary strategies for solubilizing this compound in aqueous media?

The main approaches to enhance the aqueous solubility of hydrophobic compounds like this compound involve:

  • Co-solvency: Blending water with miscible organic solvents.

  • Surfactant-based systems: Using surfactants to form micelles or emulsions that encapsulate the compound.

  • Cyclodextrin (B1172386) complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.

  • Lipid-based formulations: Dissolving the compound in oils and creating self-emulsifying drug delivery systems (SEDDS) or nanoemulsions.

  • Particle size reduction: Increasing the surface area by reducing the particle size to the micro or nano scale.

Q3: Which co-solvents are most effective for this compound?

While specific data for this compound is limited, based on its solubility in alcohol and the properties of similar terpene esters like neryl acetate (B1210297) and geranyl acetate, the following co-solvents are recommended for initial screening:

Neryl acetate is soluble in a 1:1 volume ratio with 95% ethanol, and geranyl acetate is soluble in a 1:9 volume ratio with 70% ethanol, suggesting that ethanol is a strong candidate.[1][5]

Q4: What types of surfactants are suitable for formulating this compound?

Non-ionic surfactants are generally preferred due to their lower toxicity. For creating oil-in-water (O/W) emulsions or nanoemulsions of this compound, a high Hydrophilic-Lipophilic Balance (HLB) is required. Commonly used surfactants include:

  • Polysorbates (Tweens): Such as Tween 80 (HLB 15), are effective for creating O/W emulsions.

  • Sorbitan esters (Spans): Such as Span 80 (HLB 4.3), are more suited for water-in-oil (W/O) emulsions but can be blended with Tweens to achieve a desired HLB for O/W systems.[6][7]

For instance, to emulsify an oil with a required HLB of 10, a blend of Span 80 and Tween 80 can be used.[6]

Q5: How does cyclodextrin complexation work to improve solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming an inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve in water. Beta-cyclodextrin (β-CD) and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Troubleshooting Guides

Issue 1: this compound precipitates when my co-solvent solution is diluted with an aqueous buffer.
Potential Cause Troubleshooting Step
Co-solvent concentration is too low in the final solution. Increase the proportion of the co-solvent in the final mixture. Determine the minimum co-solvent concentration required to maintain solubility through a titration experiment.
The aqueous buffer is causing a pH shift that affects solubility. Although this compound is non-ionizable, check for any potential interactions with buffer components. Test solubility in unbuffered water as a control.
The temperature of the solution has decreased. Ensure all solutions are maintained at a constant temperature. Some compounds are less soluble at lower temperatures.
Issue 2: My emulsion/nanoemulsion is unstable and shows phase separation (creaming or coalescence).
Potential Cause Troubleshooting Step
Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system. Adjust the HLB of your surfactant blend. For an O/W emulsion, a higher HLB is generally required. Try different ratios of high and low HLB surfactants (e.g., Tween 80 and Span 80).
Insufficient surfactant concentration. Increase the surfactant-to-oil ratio. A common starting point is a 1:1 ratio, which can be adjusted as needed.
Droplet size is too large. Optimize your homogenization process. For nanoemulsions, high-energy methods like high-pressure homogenization or ultrasonication are necessary to reduce droplet size.
Ostwald ripening (growth of larger droplets at the expense of smaller ones). This can be an issue with highly soluble oils. While this compound has low water solubility, consider adding a small amount of a completely insoluble oil (e.g., a long-chain triglyceride) to the oil phase to minimize this effect.
Issue 3: Low encapsulation efficiency in my cyclodextrin complex.
Potential Cause Troubleshooting Step
Inappropriate cyclodextrin type or concentration. Screen different cyclodextrins (β-CD, HP-β-CD, etc.) and vary the molar ratio of cyclodextrin to this compound (e.g., 1:1, 2:1).
Inefficient complexation method. Try different preparation methods such as kneading, solvent evaporation, or freeze-drying, as these can yield better complexation than simple mixing.
Presence of competing molecules. Ensure your aqueous medium is free from other hydrophobic molecules that could compete with this compound for the cyclodextrin cavity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₄O₂[8]
Molecular Weight 224.34 g/mol [8]
Appearance Colorless liquid[4]
LogP (o/w) ~4.98
Estimated Water Solubility 0.8235 mg/L at 25°C[4]
Solubility in Alcohol Soluble[4]

Table 2: Estimated Solubility of Terpene Esters in Ethanol

CompoundSolventSolubilitySource
Neryl Acetate 95% Ethanol1 mL in 1 mL[1]
Geranyl Acetate 70% Ethanol1 mL in 9 mL[5]
This compound EthanolSoluble (qualitative)[4]

Table 3: Common Excipients for this compound Formulations

Excipient Type Example Typical Starting Concentration Range
Co-solvent Propylene Glycol10-40% (v/v)
PEG 40010-30% (v/v)
Surfactant (High HLB) Tween 80 (Polysorbate 80)5-20% (w/v)
Surfactant (Low HLB) Span 80 (Sorbitan Oleate)1-10% (w/v)
Oil (for SEDDS/Nanoemulsion) Medium-Chain Triglycerides10-30% (w/v)
Cyclodextrin HP-β-CD1:1 or 2:1 molar ratio to this compound

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Co-solvents

Objective: To determine the saturation solubility of this compound in various co-solvent systems.

Materials:

  • This compound

  • Ethanol, Propylene Glycol, PEG 400

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • Analytical method for quantification (e.g., HPLC-UV, GC-MS)[9][10][11][12]

Method:

  • Prepare a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 40%, 60%, 80% v/v of co-solvent in buffer).

  • Add an excess amount of this compound to a known volume of each co-solvent mixture in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved this compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method.

Protocol 2: Preparation of a this compound Nanoemulsion

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound.

Materials:

  • This compound

  • Medium-chain triglyceride (MCT) oil

  • Tween 80

  • Span 80

  • Purified water

  • High-pressure homogenizer or ultrasonicator

Method:

  • Oil Phase Preparation: Dissolve a known amount of this compound in MCT oil. For example, start with a 1-5% (w/w) concentration of this compound in the oil phase.

  • Surfactant Blending: Prepare a surfactant blend of Tween 80 and Span 80 to achieve a desired HLB (e.g., 12-15).

  • Mixing: Add the surfactant blend to the oil phase and mix thoroughly. A typical starting oil-to-surfactant ratio is 1:1.

  • Coarse Emulsion Formation: Slowly add the oil/surfactant mixture to the aqueous phase (purified water) while stirring at high speed with a magnetic stirrer.

  • Homogenization: Process the coarse emulsion through a high-pressure homogenizer or an ultrasonicator to reduce the droplet size to the nano-range.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Monitor for physical stability over time at different storage conditions.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex

Objective: To prepare a solid inclusion complex of this compound with HP-β-CD to enhance aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Kneading apparatus or rotary evaporator

  • Vacuum oven or freeze-dryer

Method (Solvent Evaporation):

  • Dissolve HP-β-CD and this compound in a 1:1 molar ratio in a minimal amount of a 50:50 ethanol/water solution.

  • Stir the solution at room temperature for 24 hours.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Dry the resulting solid powder in a vacuum oven at 40°C for 24 hours or by freeze-drying.

  • Characterize the formation of the inclusion complex using techniques such as DSC, FTIR, or NMR.

  • Determine the aqueous solubility of the complex by adding an excess amount to water, shaking to equilibrium, and quantifying the dissolved this compound.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Evaluation A This compound D Mixing & Homogenization A->D B Solubilizing Agent (Co-solvent, Surfactant, or Cyclodextrin) B->D C Aqueous Medium C->D E Solubility Assay D->E F Particle Size Analysis D->F G Stability Testing D->G H Optimized Formulation E->H F->H G->H

Caption: A generalized workflow for developing and evaluating a solubilized this compound formulation.

solubilization_strategies cluster_methods Solubilization Methods A Insoluble this compound in Water B Co-solvency (e.g., Ethanol, PG, PEG 400) A->B  Addition of water-miscible solvent C Micellar Solubilization (e.g., Tween 80) A->C  Addition of surfactant D Cyclodextrin Complexation (e.g., HP-β-CD) A->D  Formation of inclusion complex E Lipid-Based Nano-delivery (e.g., Nanoemulsion, SEDDS) A->E  Dispersion in oil/surfactant mix F Solubilized this compound Formulation B->F C->F D->F E->F

Caption: Key strategies to overcome the aqueous solubility issues of this compound.

References

Technical Support Center: Neryl Isobutyrate Analysis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neryl isobutyrate. Here, you will find detailed information on identifying and removing common impurities from your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthetically prepared this compound sample?

A1: The most common impurities in this compound synthesized via Fischer esterification of nerol (B1678202) and isobutyric acid include:

  • Unreacted Starting Materials: Nerol and isobutyric acid.

  • Catalyst: Traces of the acid catalyst, typically sulfuric acid.

  • Water: A byproduct of the esterification reaction.

  • Isomeric Esters: Geranyl isobutyrate, the ester of nerol's geometric isomer, geraniol. Commercial nerol may contain some geraniol.

  • Rearrangement Products: Acid-catalyzed rearrangement of nerol can lead to the formation of other terpene alcohols like linalool (B1675412) and α-terpineol, which can also undergo esterification.[1]

Q2: Which analytical techniques are best suited for identifying impurities in this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for structural elucidation and confirming the identity of the main product and any significant impurities.[2]

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and well-ventilated area. This helps to prevent oxidation and hydrolysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Purity After Synthesis

Problem: The initial purity of the synthesized this compound is low, with significant amounts of starting materials remaining.

Potential Cause: The Fischer esterification reaction is an equilibrium process.[3] Incomplete reaction is a common reason for low purity.

Recommended Solutions:

  • Use Excess Reactant: Employ a molar excess of one of the reactants, typically the less expensive one (isobutyric acid), to drive the equilibrium towards the product side.

  • Remove Water: As water is a byproduct, its removal will shift the equilibrium towards the formation of the ester. This can be achieved by using a Dean-Stark apparatus during the reaction.[3]

  • Increase Reaction Time or Temperature: Ensure the reaction has proceeded for a sufficient amount of time at an appropriate temperature to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Issues During Liquid-Liquid Extraction

Problem: An emulsion forms during the aqueous workup, making separation of the organic and aqueous layers difficult.

Potential Cause: Vigorous shaking of the separatory funnel can lead to the formation of stable emulsions.

Recommended Solutions:

  • Gentle Mixing: Invert the separatory funnel gently to mix the layers instead of shaking vigorously.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break up the emulsion.[4]

  • Allow Time for Separation: Let the separatory funnel stand undisturbed for an extended period to allow the layers to separate.

Problem: The pH of the aqueous layer remains acidic after washing with a basic solution.

Potential Cause: Insufficient amount of basic solution used to neutralize the acid catalyst and unreacted isobutyric acid.

Recommended Solution:

  • Multiple Washes: Perform multiple washes with a saturated sodium bicarbonate or sodium carbonate solution.

  • Check for Gas Evolution: Continue adding the basic solution until the evolution of carbon dioxide gas (effervescence) ceases, indicating that all the acid has been neutralized.[5]

Challenges in Fractional Distillation

Problem: Poor separation of this compound from impurities with close boiling points.

Potential Cause: Simple distillation is not efficient enough to separate components with similar volatilities.

Recommended Solution:

  • Use a Fractionating Column: Employ a fractionating column (e.g., Vigreux, packed) between the distillation flask and the condenser to increase the number of theoretical plates and improve separation efficiency.[6][7]

  • Control the Heating Rate: Heat the distillation flask slowly and steadily to allow for proper equilibration between the liquid and vapor phases in the fractionating column.

  • Vacuum Distillation: Since this compound has a high boiling point, performing the distillation under reduced pressure will lower the boiling points of all components, potentially improving separation and preventing degradation of the product.[8]

Data Presentation

CompoundMolar Mass ( g/mol )Boiling Point (°C)Notes
This compound224.34135 @ 13 mmHg[2]Desired product.
Nerol154.25226-227Unreacted starting material.
Isobutyric Acid88.11152-154Unreacted starting material.
Geranyl Isobutyrate224.34~135 @ 13 mmHgIsomeric impurity.
Linalool154.25198-199Potential rearrangement product.[1]
α-Terpineol154.25219-220Potential rearrangement product.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Workup

This protocol is designed to remove acidic impurities and water-soluble compounds from the crude reaction mixture.

  • Transfer to Separatory Funnel: Allow the reaction mixture to cool to room temperature and transfer it to a separatory funnel.

  • Add Organic Solvent: Dilute the mixture with an immiscible organic solvent with a low boiling point, such as diethyl ether or ethyl acetate.

  • Aqueous Wash: Add an equal volume of deionized water and gently invert the funnel several times, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer.

  • Basic Wash: Add a saturated solution of sodium bicarbonate. Mix gently and vent. Continue until no more CO2 evolution is observed. Separate and discard the aqueous layer.[5]

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.[4]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Swirl and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

Protocol 2: Fractional Distillation for Final Purification

This protocol is for the final purification of this compound to remove impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer placed to measure the vapor temperature.

  • Add Crude Product: Add the crude this compound to the distillation flask along with a few boiling chips.

  • Heating: Begin heating the flask gently.

  • Collect Fractions: Collect the distillate in separate fractions as the temperature changes. The first fraction will contain lower-boiling impurities. A stable boiling point close to that of this compound indicates the collection of the pure product.[6]

  • Stop Distillation: Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.

Mandatory Visualization

Impurity_Identification_Workflow Impurity Identification Workflow A This compound Sample B GC-MS Analysis A->B C Mass Spectrum of Each Peak B->C D Library Search (e.g., NIST) C->D E Compare Retention Times and Mass Spectra with Standards C->E F Identified Impurities D->F E->F G Quantification of Impurities F->G

Caption: Workflow for identifying impurities in this compound.

Purification_Workflow This compound Purification Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Final Purification A Nerol + Isobutyric Acid (Acid Catalyst) B Liquid-Liquid Extraction A->B Crude Product C Wash with NaHCO3 (aq) B->C D Wash with Brine C->D E Dry with Anhydrous MgSO4 D->E F Solvent Removal E->F G Fractional Distillation (under vacuum) F->G Crude Ester H Pure this compound G->H

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Quantification of Neryl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of neryl isobutyrate using calibration curves.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor linearity (low R² value) in my this compound calibration curve?

Poor linearity in your calibration curve can stem from several sources, broadly categorized as issues with your standards, instrument problems, or the inherent limitations of the detector's linear range. It is crucial to systematically investigate each of these potential areas to resolve the issue.

Q2: How can I determine if my calibration standards are the source of the problem?

Errors in the preparation of your calibration standards are a frequent cause of non-linearity. Here's how to troubleshoot:

  • Prepare fresh standards: Always prepare fresh calibration standards for each analytical run. This compound, like many esters, can be susceptible to degradation over time.

  • Verify stock solution concentration: Re-prepare the primary stock solution, paying close attention to accurate weighing and dissolution.

  • Avoid serial dilutions for the entire curve: While convenient, preparing each standard by serially diluting the previous one can propagate errors. It is best practice to prepare standards by diluting the primary stock solution for each concentration level.

  • Check solvent purity: Ensure the solvent used for your standards is of high purity and does not contain any interfering contaminants.

Q3: What instrumental factors should I investigate if my standards are correctly prepared?

If you are confident in your standards, the next step is to examine the analytical instrument, most commonly a Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC).

  • Injector Issues (GC): The injector is a common source of non-linearity.

    • Active Sites: The injector liner can have active sites that adsorb the analyte, especially at low concentrations, leading to a non-linear response. Using a deactivated liner can mitigate this.

    • Injection Volume & Technique: Inconsistent injection volumes can lead to poor precision and linearity. Ensure your autosampler is functioning correctly or that manual injection technique is highly consistent.

    • Injector Temperature: An incorrect injector temperature can lead to analyte degradation or incomplete volatilization.

  • Column Issues: The analytical column can also contribute to non-linearity. Column degradation or contamination can lead to poor peak shape and inconsistent responses.

  • Detector Saturation: The detector has a linear dynamic range. If the concentration of your highest standard is too high, it can saturate the detector, leading to a flattening of the calibration curve at the upper end.

Q4: Could my sample matrix be affecting the linearity of my calibration curve?

Yes, this is known as a "matrix effect." Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the detector, leading to signal enhancement or suppression.

  • How to Identify Matrix Effects: Prepare a set of matrix-matched calibration standards. This involves spiking known concentrations of this compound into a blank sample matrix that is representative of your actual samples. If the slope of the matrix-matched curve is significantly different from your solvent-based calibration curve, a matrix effect is present.[1]

  • How to Mitigate Matrix Effects:

    • Use Matrix-Matched Calibration: This is the most common approach to compensate for matrix effects.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering compounds.

Troubleshooting Guides

Issue 1: Poor Linearity (R² < 0.99)
Potential Cause Troubleshooting Steps
Standard Preparation Errors 1. Prepare a fresh set of calibration standards from a newly prepared stock solution. 2. Use a different batch of solvent. 3. Have another analyst prepare the standards to rule out user-specific errors.
Injector Problems (GC) 1. Replace the injector liner with a new, deactivated liner. 2. Check the syringe for proper functioning and ensure no air bubbles are injected. 3. Optimize the injector temperature.
Detector Saturation 1. Lower the concentration of the highest calibration standard. 2. If using an MS detector, check for detector saturation in the instrument's diagnostic software.
Matrix Effects 1. Prepare and analyze matrix-matched standards. 2. If matrix effects are confirmed, use a matrix-matched calibration curve for quantification.[1]
Issue 2: Inconsistent Peak Areas for the Same Standard
Potential Cause Troubleshooting Steps
Autosampler/Injection Inconsistency 1. Check the autosampler syringe for blockages or leaks. 2. Ensure the injection volume is set correctly and consistently. 3. For manual injections, refine the injection technique for better reproducibility.
Sample Evaporation 1. Ensure vials are properly capped. 2. Use vial inserts to minimize the headspace for volatile samples.
System Instability 1. Allow the instrument to reach thermal equilibrium before starting the analysis. 2. Monitor system pressure for any fluctuations that may indicate a leak.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards
  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask.

    • Dissolve the this compound in a suitable high-purity solvent (e.g., methanol (B129727) or acetonitrile) and fill to the mark.

  • Working Stock Solution (e.g., 100 µg/mL):

    • Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the same solvent.

  • Calibration Standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL):

    • Prepare a series of calibration standards by diluting the working stock solution. For example, to prepare a 1 µg/mL standard, pipette 100 µL of the 100 µg/mL working stock into a 10 mL volumetric flask and dilute to the mark.

    • Prepare each standard individually from the working stock solution to avoid propagating dilution errors.

  • Storage: Prepare standards fresh before each analysis. If storage is necessary, store in amber vials under an inert atmosphere at ≤ 4°C.

Protocol 2: GC-MS Analysis of this compound

This is a representative protocol and may require optimization for your specific instrument and application.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.[2]

    • Mass Spectrometer: Agilent 5977A or equivalent.[2]

  • GC Conditions:

    • Column: Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

    • Injection Mode: Split or splitless, depending on the concentration.

    • Injector Temperature: 250 °C.[2]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 190 °C at 3 °C/min.

      • Ramp to 280 °C at 20 °C/min, hold for 2 minutes.[2]

  • MS Conditions:

    • MS Transfer Line Temperature: 280 °C.[2]

    • Ion Source Temperature: 230 °C.[2]

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 69, 41, 93).[3]

Visual Troubleshooting Guides

Troubleshooting_Poor_Linearity start Poor Linearity (R² < 0.99) check_standards Prepare Fresh Calibration Standards start->check_standards standards_ok Linearity Improved? check_standards->standards_ok check_instrument Investigate Instrument Parameters instrument_ok Linearity Improved? check_instrument->instrument_ok check_matrix Evaluate Matrix Effects matrix_ok Use Matrix-Matched Calibration check_matrix->matrix_ok standards_ok->check_instrument No solution_standards Problem Solved: Standard Preparation Was the Issue standards_ok->solution_standards Yes instrument_ok->check_matrix No solution_instrument Problem Solved: Instrument Settings Adjusted instrument_ok->solution_instrument Yes solution_matrix Problem Solved: Matrix Effects Compensated matrix_ok->solution_matrix

Caption: Troubleshooting workflow for poor calibration curve linearity.

Experimental_Workflow prep_stock Prepare Primary Stock Solution prep_working Prepare Working Stock Solution prep_stock->prep_working prep_standards Prepare Calibration Standards prep_working->prep_standards instrument_setup Instrument Setup & Equilibration prep_standards->instrument_setup prep_samples Prepare Samples (and Matrix-Matched Standards if needed) prep_samples->instrument_setup acquire_data Acquire Data (GC-MS/HPLC) instrument_setup->acquire_data process_data Process Data: Integrate Peaks acquire_data->process_data build_curve Construct Calibration Curve process_data->build_curve quantify Quantify this compound in Samples build_curve->quantify

Caption: General experimental workflow for this compound quantification.

References

Technical Support Center: Analysis of Neryl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of neryl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the influence of co-eluting compounds from the sample matrix on the ionization and subsequent detection of the target analyte, in this case, this compound.[1] In Gas Chromatography-Mass Spectrometry (GC-MS), this often leads to a phenomenon known as "matrix-induced signal enhancement," where the presence of matrix components can protect the analyte from thermal degradation in the injector port, resulting in a higher than actual signal.[2][3] Conversely, in Liquid Chromatography-Mass Spectrometry (LC-MS), ion suppression is more common, where matrix components interfere with the ionization of the analyte, leading to a decreased signal.[1] These effects can significantly impact the accuracy and precision of quantification.

Q2: What are the most common matrices in which this compound is analyzed and what challenges do they present?

A2: this compound is a common fragrance and flavor component found in essential oils (e.g., citrus oils), cosmetic products (e.g., creams, lotions, perfumes), and food products.[3][4][5] These matrices are complex and contain a wide variety of compounds such as other volatile terpenes, fatty acids, sugars, and pigments that can co-elute with this compound, causing matrix effects.[2]

Q3: What are the primary analytical techniques used for the quantification of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile compounds like this compound in complex matrices.[4][6] It offers excellent separation and identification capabilities. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used, particularly for less volatile fragrance compounds or when derivatization is employed.[3]

Q4: How can I minimize matrix effects during sample preparation?

A4: Effective sample preparation is crucial for minimizing matrix effects. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been adapted for complex matrices to remove interferences.[7][8] This method involves an extraction with a solvent like acetonitrile (B52724), followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents that remove specific matrix components.[7] For cosmetic creams, a modified QuEChERS approach can be employed to effectively separate this compound from the fatty and aqueous components of the matrix.

Q5: What calibration strategies can be used to compensate for matrix effects?

A5: When matrix effects cannot be eliminated through sample preparation, specific calibration strategies are necessary. The most effective methods include:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is free of the analyte but has a similar composition to the samples being analyzed. This helps to ensure that the standards and the samples experience the same matrix effects.[3]

  • Standard Addition Method: This technique involves adding known amounts of a this compound standard to aliquots of the sample extract. By plotting the instrument response against the concentration of the added standard, the original concentration of the analyte in the sample can be determined by extrapolation. This method is highly effective at compensating for matrix effects as the calibration is performed within the sample matrix itself.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor recovery of this compound (<80%) Inefficient extraction: The chosen solvent may not be effectively extracting this compound from the sample matrix. Analyte degradation: this compound may be degrading during sample preparation or injection.Optimize extraction solvent: Test different solvents or solvent mixtures to improve extraction efficiency. Consider a solvent with a polarity that is well-suited for esters. Use analyte protectants: For GC-MS, adding analyte protectants to the sample extract can prevent thermal degradation in the injector. Modify sample preparation: For complex matrices like creams, ensure thorough homogenization and consider techniques like QuEChERS to break emulsions and improve extraction.
Inconsistent results (high %RSD) Variable matrix effects: The composition of the matrix may vary between samples, leading to inconsistent signal enhancement or suppression. Inconsistent sample preparation: Variations in the sample preparation workflow can introduce variability.Employ the standard addition method: This method calibrates each sample individually, compensating for sample-to-sample variations in matrix effects. Use an internal standard: Adding a suitable internal standard early in the sample preparation process can help to correct for variations in extraction efficiency and instrument response. Automate sample preparation: Where possible, automating sample preparation steps can improve consistency.
Non-linear calibration curve Significant matrix effects: At higher concentrations, the matrix components may have a disproportionate effect on the analyte signal. Detector saturation: The concentration of the analyte may be exceeding the linear range of the detector.Use matrix-matched calibration or standard addition: These methods can help to linearize the calibration curve by accounting for matrix effects. Dilute the sample extract: Diluting the extract can bring the analyte concentration into the linear range of the detector and may also reduce the impact of the matrix.
Peak tailing or fronting Active sites in the GC system: Polar or active sites in the GC inlet liner or column can interact with the analyte, causing poor peak shape. Matrix overload: High concentrations of matrix components can overload the column.Use a deactivated inlet liner: A deactivated liner will have fewer active sites available to interact with the analyte. Perform regular maintenance: Regularly replace the inlet liner and trim the analytical column to remove active sites. Improve sample cleanup: A more effective cleanup step will reduce the amount of matrix components injected into the GC system.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table presents typical performance data for the analysis of similar volatile compounds (terpenes and other esters) in essential oils by GC-MS/MS. This data can be considered representative of what is achievable for this compound with a validated method.

Parameter Value Source
Recovery 80.23% - 115.41%[9]
Intra-day Precision (%RSD) ≤ 12.03%[9]
Inter-day Precision (%RSD) ≤ 11.34%[9]
Linearity (R²) ≥ 0.998[9]

Experimental Protocols

Protocol 1: QuEChERS-based Sample Preparation for this compound in a Cosmetic Cream

This protocol provides a general framework for the extraction and cleanup of this compound from a cosmetic cream matrix prior to GC-MS analysis.

Materials:

  • Cosmetic cream sample

  • Acetonitrile (ACN)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Weighing: Weigh 1 g of the homogenized cosmetic cream sample into a 50 mL centrifuge tube.

  • Hydration (if necessary): If the cream is particularly thick or has low water content, add 1-2 mL of deionized water and vortex to create a slurry.

  • Initial Extraction: Add 10 mL of acetonitrile to the centrifuge tube.

  • Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the organic phase.

  • Salting Out: Add 4 g of anhydrous MgSO₄. The salt helps to absorb water and force the separation of the acetonitrile layer.

  • Centrifugation: Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 150 mg of C18 sorbent.

  • Final Vortexing and Centrifugation: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract: The supernatant is the final extract ready for GC-MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A 1. Weigh 1g of cosmetic cream sample B 2. Add 10 mL Acetonitrile A->B C 3. Vortex for 1 minute B->C D 4. Add 4g MgSO4 C->D E 5. Centrifuge for 5 minutes D->E F 6. Transfer supernatant to dSPE tube (PSA + C18) E->F Transfer supernatant G 7. Vortex for 30 seconds F->G H 8. Centrifuge for 2 minutes G->H I Final Extract for GC-MS Analysis H->I Collect supernatant Standard_Addition_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Prepare sample extract C Aliquot sample extract into multiple vials A->C B Prepare this compound standard solutions D Spike aliquots with increasing standard concentrations B->D C->D E Analyze all samples by GC-MS D->E Analyze prepared samples F Plot Peak Area vs. Added Concentration E->F G Perform Linear Regression F->G H Determine concentration from x-intercept G->H Result Accurate Concentration of this compound H->Result

References

Technical Support Center: Resolution of Neryl and Geranyl Isobutyrate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic resolution of neryl and geranyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the separation of these geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What are neryl isobutyrate and geranyl isobutyrate, and why is their separation challenging?

This compound and geranyl isobutyrate are monoterpenoid esters that are geometric isomers (cis-trans isomers). This compound is the cis (or Z) isomer, while geranyl isobutyrate is the trans (or E) isomer. Their structural similarity results in very close physicochemical properties, such as boiling point and polarity, which makes their separation by conventional chromatographic techniques challenging, often leading to co-elution.

Q2: Are neryl and geranyl isobutyrate chiral molecules?

No, neryl and geranyl isobutyrate are achiral molecules.[1] Therefore, chiral chromatography is not a necessary approach for their separation. The key to resolving them lies in exploiting the subtle differences arising from their cis-trans geometry.

Q3: Which chromatographic techniques are best suited for separating these isomers?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for the separation of neryl and geranyl isobutyrate. The choice between the two depends on the sample matrix, available instrumentation, and the specific goals of the analysis (e.g., preparative vs. analytical scale). GC is often favored for the analysis of volatile fragrance compounds like these esters.

Q4: What are the key factors influencing the resolution of these isomers?

The primary factors affecting the resolution of neryl and geranyl isobutyrate are the choice of the chromatographic column (stationary phase), the composition of the mobile phase (in HPLC) or the temperature program (in GC), and the flow rate of the carrier gas or mobile phase. Fine-tuning these parameters is crucial to achieving baseline separation.

Troubleshooting Guides

Poor Resolution in Gas Chromatography (GC)

Problem: Neryl and geranyl isobutyrate peaks are co-eluting or showing poor separation in the gas chromatogram.

dot

Caption: Workflow for troubleshooting poor GC resolution of neryl and geranyl isobutyrate.

Solutions:

  • Optimize the Temperature Program:

    • Lower the Initial Temperature: Starting the temperature program at a lower temperature can enhance the separation of early-eluting compounds.

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 1-5 °C/min) increases the interaction time of the isomers with the stationary phase, which can significantly improve resolution.

    • Incorporate Isothermal Holds: Introducing a brief isothermal hold at a temperature just below the elution temperature of the isomer pair can improve their separation.

  • Select an Appropriate Stationary Phase:

    • The polarity of the stationary phase is critical. For cis-trans isomers of terpene esters, a more polar stationary phase often provides better selectivity. Consider columns with a high cyanopropyl content or polyethylene (B3416737) glycol (wax-type) phases.

  • Adjust Carrier Gas Flow Rate:

    • Ensure the carrier gas (e.g., Helium, Hydrogen) flow rate is optimal for the column dimensions. A flow rate that is too high or too low can lead to band broadening and decreased resolution.

  • Increase Column Length or Decrease Internal Diameter:

    • Using a longer column or a column with a smaller internal diameter increases the number of theoretical plates, which can lead to better separation.

Poor Resolution in High-Performance Liquid Chromatography (HPLC)

Problem: Co-elution or insufficient separation of neryl and geranyl isobutyrate peaks in the HPLC chromatogram.

dot

Caption: Logical workflow for improving HPLC separation of neryl and geranyl isobutyrate.

Solutions:

  • Optimize the Mobile Phase:

    • Normal-Phase HPLC: For non-polar compounds like these esters, normal-phase chromatography can be very effective. A mobile phase consisting of a non-polar solvent like hexane (B92381) with a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) can be used. A shallow gradient with a low concentration of the polar modifier has been shown to be effective for separating neryl and geranyl esters.

    • Reversed-Phase HPLC: While less common for these specific compounds, reversed-phase HPLC can be attempted. A mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water would be a starting point. Optimizing the ratio of the organic solvent to water is key.

  • Select a Suitable Stationary Phase:

    • Normal-Phase: A silica (B1680970) or alumina (B75360) column is typically used.

    • Reversed-Phase: A C18 or C8 column is a common starting point. Phenyl-hexyl columns can offer different selectivity for aromatic compounds, which might be beneficial if the sample matrix contains such interferences.

  • Adjust Flow Rate and Temperature:

    • Lowering the flow rate can sometimes improve resolution by allowing more time for the isomers to interact with the stationary phase.

    • Varying the column temperature can also influence selectivity and should be explored as a method development parameter.

Experimental Protocols

Gas Chromatography (GC) Method

This protocol is a general guideline and should be optimized for your specific instrumentation and sample.

ParameterSuggested Value/Condition
Column High-polarity column (e.g., DB-WAX, FFAP, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL (with appropriate split ratio, e.g., 50:1)
Oven Program - Initial Temperature: 60 °C, hold for 2 min- Ramp: 3 °C/min to 180 °C- Hold: Hold at 180 °C for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 280 °C
MS Transfer Line 280 °C
MS Ion Source 230 °C (for MS detection)
High-Performance Liquid Chromatography (HPLC) Method - Normal Phase

This protocol is based on methods used for the separation of other terpene esters.

ParameterSuggested Value/Condition
Column Silica or Alumina, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: n-HexaneB: Diethyl Ether
Gradient - Initial: 1% B- 0-10 min: Linear gradient to 5% B- 10-15 min: Hold at 5% B
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Volume 10 µL
Detector UV at 210 nm (as these esters have weak UV absorbance) or an Evaporative Light Scattering Detector (ELSD)

Data Presentation

Since no specific quantitative data for the separation of neryl and geranyl isobutyrate was found in the literature search, a representative data table cannot be provided at this time. Researchers should use the provided experimental protocols as a starting point and generate their own data for retention times, peak areas, and resolution. The goal is to achieve a resolution (Rs) value greater than 1.5 for baseline separation between the neryl and geranyl isobutyrate peaks.

dot

Caption: A logical cycle for data analysis and method optimization.

References

Technical Support Center: Deconvolution of Complex Chromatograms Featuring Neryl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the deconvolution of complex chromatograms containing neryl isobutyrate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic analysis and deconvolution of samples containing this compound.

IssuePossible CausesRecommended Solutions
Poor Resolution / Peak Co-elution with this compound Suboptimal chromatographic conditions. Inappropriate GC column.1. Optimize the temperature program: A slower temperature ramp can improve the separation of closely eluting compounds.[1] 2. Select a different stationary phase: Consider a column with a different polarity to enhance selectivity for terpene esters.[1] 3. Adjust carrier gas flow rate: Optimizing the linear velocity can improve column efficiency.[1] 4. Utilize deconvolution software: If baseline separation is not achievable, apply a deconvolution algorithm to the GC-MS data.[1]
Asymmetric Peak Shape (Tailing or Fronting) for this compound Tailing: Active sites in the GC system (inlet liner, column) interacting with the analyte.[1] Fronting: Column overload.1. For Tailing: Use a deactivated inlet liner and trim the first few centimeters of the GC column.[1] 2. For Fronting: Dilute the sample or inject a smaller volume.
Inconsistent Mass Spectrum Across the this compound Peak Co-elution of isomers or compounds with very similar retention times.[1]1. Employ a slower temperature ramp rate in your GC method.[1] 2. Consider a longer GC column or one with a different stationary phase to improve separation.[1] 3. Examine the mass spectra at the leading edge, apex, and tailing edge of the peak to confirm co-elution.[2]
Deconvolution Algorithm Fails to Separate Peaks Inappropriate algorithm parameters. Insufficient data quality (low number of data points across the peak).[1][2]1. Ensure sufficient data points: Aim for 20-25 data points across co-eluting peaks.[2][3] 2. Adjust deconvolution parameters: Modify peak width and shape constraints within the software.[1] 3. Improve peak shape: Ensure peaks are as sharp and symmetrical as possible before deconvolution.[2]
Baseline Drift or Noise Contaminated carrier gas, injector, or column. Fluctuations in detector temperature.1. Check gas purification traps and replace if necessary. 2. Clean the injector and replace the septum and liner.[4] 3. Bake out the column to remove contaminants.[4] 4. Ensure stable detector temperature.

Frequently Asked Questions (FAQs)

1. What is chromatographic deconvolution and why is it necessary for analyzing this compound in complex mixtures?

Chromatographic deconvolution is a computational technique used to separate the signals of two or more co-eluting compounds that are not fully resolved by the chromatographic system.[3] In complex samples, such as essential oils or natural product extracts where this compound might be found, the sheer number of components makes complete separation challenging. Deconvolution allows for the accurate identification and quantification of individual components, like this compound, even when their chromatographic peaks overlap.

2. What are the key parameters to consider when developing a GC-MS method for this compound analysis to facilitate deconvolution?

To facilitate deconvolution, the goal is to achieve the best possible chromatographic separation, even if it's not perfect. Key parameters include:

  • Column Selection: A mid-polar capillary column is often a good starting point for terpene esters.

  • Temperature Program: A slow temperature ramp rate increases the interaction time with the stationary phase and can improve the separation of closely eluting compounds.[1][2]

  • Carrier Gas Flow Rate: Optimizing the flow rate enhances column efficiency and peak resolution.

  • Data Acquisition Rate: A sufficient number of data points across each peak is crucial for deconvolution algorithms to work effectively. A minimum of 8-10 points across the peak at half-height is recommended for a single peak, and 20-25 points for co-eluting peaks.[2][3]

3. How can I confirm the presence of this compound if it is co-eluting with another compound?

The most effective method is to examine the mass spectra across the chromatographic peak. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it indicates the presence of more than one compound.[2] You can then compare the extracted mass spectra to a reference library to identify the individual components. Deconvolution software can automate this process by mathematically separating the mixed spectra into pure component spectra.

4. What does the mass spectrum of this compound look like?

The electron ionization (EI) mass spectrum of this compound will show characteristic fragment ions. The top five peaks by relative abundance are typically at m/z 69, 41, 43, 93, and 68.[5]

m/zRelative Abundance
6999.99
4162.23
4356.25
9348.52
6847.64

Data from PubChem CID 5365991[5]

5. Can deconvolution separate isomers of this compound?

Deconvolution relies on differences in either retention time or mass spectra. If two isomers have identical mass spectra and elute at the exact same time (total co-elution), they cannot be resolved by deconvolution alone.[2] However, if there are slight differences in their fragmentation patterns or retention times, advanced deconvolution algorithms may be able to separate them.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in a Complex Mixture

This protocol outlines a general procedure for the analysis of a sample containing this compound using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

  • Dilute the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration within the linear range of the instrument.

2. GC-MS Parameters:

  • Injector: Split/splitless injector at 250°C.

  • Column: A mid-polar capillary column (e.g., DB-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a suitable starting point.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 5°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Scan Rate: Set to acquire at least 20-25 data points across a typical peak width.

Protocol 2: Deconvolution of Co-eluting Peaks

This protocol describes the general steps for using deconvolution software to separate co-eluting peaks.

1. Data Import:

  • Import the raw GC-MS data file into your deconvolution software.

2. Peak Detection:

  • Define the retention time window where the co-eluting peaks of interest are located.

  • Set the peak detection parameters, such as the signal-to-noise threshold and peak width.

3. Deconvolution:

  • Select the deconvolution algorithm. Common algorithms include those based on multivariate curve resolution.

  • The software will attempt to mathematically separate the mass spectra of the co-eluting compounds.

4. Component Identification:

  • Compare the deconvoluted mass spectra to a reference library (e.g., NIST) to identify the individual components, including this compound.

5. Review and Refine:

  • Visually inspect the results to ensure the deconvolution was successful.

  • Adjust algorithm parameters and re-run the deconvolution if necessary.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Complex Sample Dilution Dilution in Solvent Sample->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection RawData Raw Chromatogram Detection->RawData Deconvolution Deconvolution RawData->Deconvolution Identification Component Identification Deconvolution->Identification

Caption: Experimental workflow from sample preparation to data analysis.

troubleshooting_tree Start Poor Peak Resolution Q1 Are all peaks affected? Start->Q1 A1_Yes Physical Issue Q1->A1_Yes Yes A1_No Chemical Issue (Co-elution) Q1->A1_No No Sol_Physical Check for leaks, column damage, or dead volume. A1_Yes->Sol_Physical Sol_Optimize Optimize GC Method: - Slower temperature ramp - Change column - Adjust flow rate A1_No->Sol_Optimize Sol_Decon Utilize Deconvolution Software Sol_Optimize->Sol_Decon

References

Minimizing degradation of neryl isobutyrate in sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of neryl isobutyrate during sample preparation for analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a volatile organic compound classified as a terpene ester.[1][2] Like other esters, it is susceptible to degradation, primarily through hydrolysis, which can be catalyzed by the presence of water, acids, or bases.[3] Temperature can also accelerate its degradation.[4] This degradation can lead to the formation of nerol (B1678202) and isobutyric acid, resulting in inaccurate quantification and misinterpretation of analytical results.

Q2: What are the primary degradation pathways for this compound?

The most common degradation pathway for this compound is hydrolysis of the ester bond. This reaction breaks the molecule into its constituent alcohol (nerol) and carboxylic acid (isobutyric acid). This process can be accelerated by acidic or basic conditions and elevated temperatures.

Potential Degradation Pathway of this compound

NerylIsobutyrate This compound Degradation Degradation NerylIsobutyrate->Degradation Nerol Nerol Degradation->Nerol IsobutyricAcid Isobutyric Acid Degradation->IsobutyricAcid Catalysts Catalysts (H₂O, Acid, Base, Heat) Catalysts->Degradation

A diagram illustrating the primary degradation pathway of this compound.

Q3: What are the ideal storage conditions for this compound standards and samples?

To minimize degradation, this compound standards and samples should be stored in a cool, dry, and dark environment. It is recommended to use amber glass vials with PTFE-lined caps (B75204) to prevent exposure to light and minimize contact with reactive surfaces. Storage at low temperatures (e.g., 4°C or -20°C) is advisable, especially for long-term storage. Solvents used for stock solutions should be of high purity and anhydrous to prevent hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Hydrolysis during extraction: Presence of water in the sample or solvents.- Use anhydrous solvents (e.g., hexane, ethyl acetate) for extraction. - Dry the sample matrix with a drying agent like anhydrous sodium sulfate (B86663) before solvent extraction.
Degradation due to pH: Sample matrix is acidic or basic.- Neutralize the sample to a pH of approximately 7 before extraction. - Use a buffered extraction solvent if the sample matrix is strongly acidic or basic.
Thermal degradation: High temperatures used during sample preparation (e.g., evaporation).- Evaporate solvents at low temperatures using a gentle stream of nitrogen or under reduced pressure (rotary evaporator). - Avoid prolonged exposure to heat.
Appearance of unexpected peaks (nerol, isobutyric acid) Degradation of this compound: Hydrolysis has occurred.- Review the sample preparation workflow for sources of water, acid, or base contamination. - Prepare fresh samples using the recommended preventative measures.
Inconsistent results between replicates Variable degradation: Inconsistent sample handling procedures.- Standardize all sample preparation steps, including extraction time, temperature, and solvent volumes. - Ensure all glassware is thoroughly dried before use.
Contamination: Carryover from previous samples or contaminated solvents.- Thoroughly clean all glassware between samples. - Use fresh, high-purity solvents for each batch of samples.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for extracting this compound from aqueous matrices such as environmental water samples or biological fluids.

Methodology:

  • Sample pH Adjustment: Adjust the pH of the aqueous sample (e.g., 10 mL) to ~7.0 using a suitable buffer or dilute acid/base.

  • Solvent Addition: Transfer the sample to a separatory funnel and add an equal volume of a water-immiscible, volatile organic solvent (e.g., hexane, ethyl acetate).

  • Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the organic layer (top layer for hexane, bottom for some other solvents) into a clean, dry collection tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh solvent, combining the organic extracts.

  • Concentration: If necessary, concentrate the combined organic extracts under a gentle stream of nitrogen at room temperature to the desired final volume.

  • Analysis: The sample is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Solid or Liquid Samples

HS-SPME is a solvent-free technique ideal for volatile compounds like this compound in various matrices.[5]

Methodology:

  • Sample Preparation: Place a known amount of the sample (liquid or solid) into a headspace vial. For solid samples, grinding may be necessary to increase surface area.

  • Internal Standard: If required, add an appropriate internal standard.

  • Vial Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Incubation: Place the vial in a heating block or autosampler incubator at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.

  • Extraction: Expose a conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 10-20 minutes) to adsorb the volatile analytes.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption and analysis.

Recommended GC-MS Parameters for this compound Analysis (Note: These are general parameters and may require optimization for specific instrumentation and applications.)

Parameter Setting
Injection Mode Splitless
Injector Temperature 250 °C
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Scan Range 40-400 amu

Data Summary

Due to the limited availability of specific quantitative data on this compound degradation in the public domain, the following table presents hypothetical data for illustrative purposes. This table is intended to demonstrate how to structure and present such data once it becomes available through experimental studies.

Table 1: Hypothetical Stability of this compound under Various Conditions

Condition Parameter Value % this compound Remaining (after 24h)
pH pH 3 (Aqueous Buffer)25 °C85%
pH 7 (Aqueous Buffer)25 °C98%
pH 9 (Aqueous Buffer)25 °C70%
Temperature 4 °C (in Hexane)->99%
25 °C (in Hexane)-99%
50 °C (in Hexane)-92%
Solvent Hexane (anhydrous)25 °C99%
Methanol25 °C95%
Acetonitrile25 °C97%

Visualizations

Workflow for Minimizing this compound Degradation

cluster_prep Sample Preparation start Start: Sample Collection ph_adjust pH Adjustment (if necessary, to ~7) start->ph_adjust extraction Extraction (LLE or SPME) ph_adjust->extraction drying Drying Step (Anhydrous Na₂SO₄) extraction->drying concentration Concentration (Low Temperature) drying->concentration analysis GC-MS Analysis concentration->analysis

References

Enhancing the signal-to-noise ratio for trace level neryl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of trace level neryl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize experimental parameters and enhance the signal-to-noise ratio for reliable and accurate results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, particularly at trace levels.

Q1: I am not seeing a peak for this compound, or the peak is very small. What are the potential causes and solutions?

A1: Low or no signal for your analyte can stem from multiple factors, from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.

  • Sample Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection. Consider sample enrichment techniques.

  • Injection Issues: A high split ratio may be venting the majority of your sample. For trace analysis, using a low split ratio or a splitless injection is preferable. Also, verify your injection volume and ensure the syringe is functioning correctly.[1]

  • Inlet Temperature: An inlet temperature that is too low can result in incomplete volatilization of this compound. Conversely, a temperature that is too high may cause thermal degradation. A starting point of 250°C is often suitable for similar esters.

  • Column Issues: The GC column may be contaminated or have active sites, leading to poor peak shape and reduced signal. Conditioning the column or trimming a small portion from the inlet side can help.[2] Ensure you are using a column with appropriate polarity; a non-polar or semi-polar column (e.g., DB-5ms or HP-5MS) is generally suitable for esters.[3]

  • Mass Spectrometer (MS) Parameters: The MS may not be optimally tuned for your analyte. Ensure the ion source is clean and the detector voltage is adequate.[2] For improved sensitivity in trace analysis, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode. The mass spectrum of this compound shows characteristic ions at m/z 69, 41, 93, and 68, which can be used for SIM analysis.[4]

Q2: My baseline is very noisy, making it difficult to integrate the this compound peak. How can I reduce the baseline noise?

A2: A noisy baseline can obscure small peaks and lead to inaccurate quantification. The source of the noise can be electronic, chemical, or related to the gas supply.[5][6]

  • Gas Purity: Impurities in the carrier gas (e.g., helium) can contribute significantly to baseline noise. Ensure high-purity gas is used and that gas purifiers and moisture traps are installed and functioning correctly.[6][7]

  • Contamination: Contamination can originate from several sources:

    • Septum Bleed: Over-tightening the septum nut or using a degraded septum can release siloxanes, which appear as "ghost peaks" or a rising baseline.[1] Regular replacement of the injector septum is recommended.[6]

    • Column Bleed: Exceeding the column's maximum operating temperature can cause the stationary phase to degrade and elute, resulting in a rising baseline.[1] Using a low-bleed column (often designated with "ms") and proper column conditioning can minimize this.

    • Dirty Inlet Liner: The inlet liner can accumulate non-volatile residues from previous injections. Regular inspection and replacement are crucial, especially when analyzing complex matrices.[1]

  • Leaks: Small leaks in the system can introduce oxygen, which can damage the column and increase baseline noise.[8] A thorough leak check of all fittings from the gas source to the MS is recommended.

  • Detector Issues: A contaminated detector can also be a source of noise. If the noise is high-frequency and increases with detector temperature, cleaning the detector may be necessary.[8]

Q3: How can I pre-concentrate my sample to improve the signal-to-noise ratio for this compound?

A3: For trace-level analysis, pre-concentration techniques are often essential. Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are powerful solvent-free methods for extracting and concentrating volatile and semi-volatile compounds like this compound from liquid or gaseous samples.[7][9]

  • Solid-Phase Microextraction (SPME): Involves exposing a coated fiber to the sample (directly or in the headspace) to adsorb analytes. The fiber is then desorbed in the GC inlet. For terpenes and esters, fibers coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) are often effective due to their mixed-mode polarity.[10]

  • Stir Bar Sorptive Extraction (SBSE): This technique uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS) compared to SPME, which can provide higher recovery and sensitivity for less polar compounds.[11][12] The stir bar is placed in the sample, and after a set extraction time, it is removed, dried, and thermally desorbed.

The choice between SPME and SBSE depends on the specific matrix and the properties of the analyte. SBSE generally offers higher sensitivity for many compounds due to the larger volume of the extraction phase.[11][12]

Q4: I am observing matrix effects in my analysis. How can I mitigate them?

A4: Matrix effects occur when other components in the sample interfere with the ionization of the target analyte, causing either signal enhancement or suppression.[13] This is a common challenge in the analysis of complex samples like food and biological fluids.

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is similar to your sample. This helps to ensure that the standards and samples experience similar matrix effects.

  • Stable Isotope-Labeled Internal Standard: The use of a deuterated or ¹³C-labeled internal standard that is chemically identical to the analyte is the most effective way to compensate for matrix effects. The internal standard is added to the sample before extraction and will be affected by the matrix in the same way as the native analyte, allowing for accurate quantification.

  • Analyte Protectants: Adding "analyte protectants" to the sample and standard solutions can help to reduce the interaction of active analytes with sites in the GC inlet, thereby minimizing matrix-induced enhancement.[14][15]

  • Sample Cleanup: If possible, perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering matrix components before analysis.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound

This protocol is suitable for the extraction and concentration of this compound from a liquid matrix (e.g., a beverage or aqueous sample).

Materials:

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/PDMS)

  • 20 mL headspace vials with screw caps (B75204) and septa

  • Heated agitator for SPME

  • GC-MS system

Procedure:

  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial. If applicable, add an appropriate internal standard.

  • Equilibration: Seal the vial and place it in the heated agitator. Equilibrate the sample at 40°C for 5 minutes with agitation (e.g., 300 rpm).[16]

  • Extraction: Expose the SPME fiber to the headspace of the vial at 40°C for 20 minutes with continued agitation.

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet, which is set to 250°C. Desorb for 3 minutes in splitless mode.

  • GC-MS Analysis: Start the GC-MS run concurrently with the desorption step.

Protocol 2: Stir Bar Sorptive Extraction (SBSE) for this compound

This protocol is designed for higher sensitivity extraction of this compound from aqueous samples.

Materials:

  • PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness)

  • Glass vials (e.g., 10-20 mL) with screw caps

  • Magnetic stir plate

  • Thermal desorption unit (TDU) coupled to a GC-MS system

Procedure:

  • Sample Preparation: Place 10 mL of the liquid sample into a glass vial. Add an internal standard if required.

  • Extraction: Add the PDMS-coated stir bar to the vial. Stir the sample at a constant speed (e.g., 1000 rpm) for 60 minutes at room temperature.[17]

  • Stir Bar Removal and Drying: After extraction, remove the stir bar with clean forceps, rinse briefly with deionized water, and gently dry with a lint-free tissue.

  • Thermal Desorption: Place the dried stir bar into a glass thermal desorption tube. The tube is then placed in the TDU.

  • Desorption and GC-MS Analysis: The TDU rapidly heats the stir bar to desorb the analytes, which are then cryofocused before being transferred to the GC column for analysis. A typical desorption program might be: start at 40°C, ramp at 60°C/min to 280°C, and hold for 5 minutes.

Data Presentation

The following tables summarize typical parameters and expected performance improvements.

Table 1: Recommended GC-MS Parameters for this compound Analysis

ParameterSettingRationale
Inlet
ModeSplitlessMaximizes analyte transfer to the column for trace analysis.
Temperature250 °CEnsures efficient volatilization without thermal degradation.
Column
TypeHP-5MS (or equivalent)A non-polar column suitable for the analysis of esters.[3]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing a good balance of resolution and analysis time.
Carrier Gas
TypeHeliumInert carrier gas compatible with MS.
Flow Rate1.0 mL/min (constant flow)Provides optimal column efficiency.
Oven Program
Initial Temperature60 °C, hold for 2 minAllows for good focusing of volatile compounds at the head of the column.
Ramp Rate10 °C/min to 280 °CProvides good separation of components with varying boiling points.
Final HoldHold at 280 °C for 5 minEnsures elution of any less volatile compounds.
Mass Spectrometer
ModeSIM (Selected Ion Monitoring)Increases sensitivity by only monitoring characteristic ions of the analyte.
Monitored Ions (m/z)69 (quantifier), 41, 93, 68 (qualifiers)Based on the electron ionization mass spectrum of this compound.[4]
Ion Source Temp.230 °CStandard temperature for good ionization efficiency.
Quadrupole Temp.150 °CStandard temperature for stable mass filtering.

Table 2: Comparison of Pre-concentration Techniques for Trace Analysis

This table provides a general comparison based on data for similar semi-volatile organic compounds, illustrating the potential for signal enhancement.

TechniqueTypical Sample VolumeRelative SensitivityLimit of Detection (LOD) RangeAdvantages
Liquid-Liquid Extraction50-100 mLBaselineng/L rangeWell-established, can handle larger volumes.
SPME (100 µm PDMS)5-10 mL~10-100x improvement0.3 - 84 ppt[11]Fast, easily automated, minimal solvent use.[9]
SBSE (10 mm, 0.5 mm PDMS)10-20 mL~100-1000x improvement0.08 - 2 ppt[11]Higher recovery and sensitivity for many analytes.[11][12]

Note: Sensitivity and LODs are highly compound and matrix-dependent. This data is for illustrative purposes based on the analysis of PAHs.[11]

Visualizations

The following diagrams illustrate key workflows for troubleshooting and experimental procedures.

Troubleshooting_Low_Signal Troubleshooting Workflow for Low/No Signal start Low or No Peak for This compound check_conc Is sample concentration adequate? start->check_conc check_injection Is injection method optimized for trace analysis? check_conc->check_injection Yes enrich_sample Action: Use pre-concentration (SPME/SBSE). check_conc->enrich_sample No check_gc_params Are GC parameters (inlet, column, oven) appropriate? check_injection->check_gc_params Yes optimize_injection Action: Use Splitless mode. Verify injection volume. check_injection->optimize_injection No check_ms_params Are MS parameters (tune, mode) optimized? check_gc_params->check_ms_params Yes optimize_gc Action: Check inlet temp (250°C). Condition/trim column. Verify column type. check_gc_params->optimize_gc No optimize_ms Action: Clean ion source. Use SIM mode (m/z 69, 41, 93). check_ms_params->optimize_ms No end_ok Problem Resolved check_ms_params->end_ok Yes enrich_sample->check_injection optimize_injection->check_gc_params optimize_gc->check_ms_params optimize_ms->end_ok

Caption: Troubleshooting workflow for low or no signal of this compound.

SPME_Workflow HS-SPME Experimental Workflow prep 1. Sample Preparation (5 mL into 20 mL vial) equil 2. Equilibration (40°C, 5 min) prep->equil extract 3. Headspace Extraction (Expose fiber, 40°C, 20 min) equil->extract desorb 4. Thermal Desorption (GC Inlet, 250°C, 3 min) extract->desorb analyze 5. GC-MS Analysis desorb->analyze

Caption: Experimental workflow for HS-SPME analysis.

SBSE_Workflow SBSE Experimental Workflow prep 1. Sample Preparation (10 mL into vial) extract 2. Sorptive Extraction (Add stir bar, stir 60 min) prep->extract dry 3. Remove & Dry Stir Bar extract->dry desorb 4. Thermal Desorption (TDU) dry->desorb analyze 5. GC-MS Analysis desorb->analyze

Caption: Experimental workflow for SBSE analysis.

References

Technical Support Center: Neryl Isobutyrate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neryl isobutyrate. The information provided aims to address common issues related to inter-run variability in this compound measurements, primarily using gas chromatography (GC) based methods.

Frequently Asked Questions (FAQs)

Q1: What is a typical and acceptable level of inter-run variability for this compound measurements?

A1: For quantitative analysis of terpenes and their esters, such as this compound, using gas chromatography (GC-FID or GC-MS), an acceptable level of inter-run precision is generally considered to be a relative standard deviation (%RSD) of less than 15%. Many validated methods for terpene analysis demonstrate even better precision, often with %RSD values below 10%. The acceptable limit can depend on the specific application and regulatory requirements.

Q2: My %RSD for this compound measurements between runs is consistently high (>15%). What are the most likely causes?

A2: High inter-run variability is a common issue in GC analysis and can stem from several sources. The most frequent culprits include:

  • Inconsistent Sample Preparation: Variations in dilutions, extraction efficiency, or the presence of contaminants can significantly impact results.

  • Injection Variability: Issues with the autosampler, such as inconsistent injection volumes or needle depth, are a primary source of error.

  • Instrumental Drift: Changes in oven temperature, carrier gas flow rate, or detector response over time can lead to shifts in peak areas and retention times.

  • Column Degradation: Over time, the stationary phase of the GC column can degrade, leading to poor peak shape and inconsistent results.

  • Analyte Instability: this compound, like many terpenes, can be sensitive to heat, light, and oxidation, leading to degradation if samples are not handled and stored properly.

Q3: Can the sample matrix affect the measurement of this compound?

A3: Yes, the sample matrix can significantly impact the accuracy and precision of this compound measurements. Matrix effects can cause signal enhancement or suppression, leading to inaccurate quantification. It is crucial to validate your analytical method in a matrix that closely matches your samples or to use techniques like matrix-matched calibration or the standard addition method to compensate for these effects.

Q4: How can I determine if this compound is degrading in my samples?

A4: To assess the stability of this compound in your samples, you can perform a simple stability study. Analyze a freshly prepared sample and then re-analyze it after storing it under your typical laboratory conditions for a set period (e.g., 24 or 48 hours). A significant decrease in the peak area of this compound, or the appearance of new, unidentified peaks, may indicate degradation. For more rigorous analysis, forced degradation studies under stress conditions (e.g., acid, base, heat, light, oxidation) can be conducted to identify potential degradation products and pathways.

Troubleshooting Guides

Issue 1: High Variability in Peak Area (%RSD > 15%)

This is one of the most common issues in quantitative GC analysis. Follow this guide to systematically troubleshoot the problem.

Troubleshooting Steps:

  • Check the Injection System:

    • Syringe/Autosampler: Inspect the syringe for bubbles or damage. Ensure the injection volume is consistent. If using an autosampler, run a sequence of the same standard to check for injection precision.

    • Injector Port: Check the septum for leaks or overuse and replace if necessary. Clean the injector liner and replace it if it is visibly contaminated.

  • Verify Sample Preparation:

    • Pipettes and Dilutions: Ensure all volumetric glassware and automated pipettes are properly calibrated.

    • Solvent and Reagents: Use high-purity solvents and reagents to avoid introducing contaminants.

    • Internal Standard: If not already in use, incorporating a suitable internal standard can help correct for variations in injection volume and sample workup.

  • Assess Instrument Stability:

    • Carrier Gas: Check for leaks in the gas lines and ensure a stable flow rate.

    • Oven Temperature: Verify that the oven temperature is stable and accurately programmed.

    • Detector: Ensure the detector is clean and operating within its specified parameters.

Issue 2: Drifting Retention Times

Shifts in retention time can lead to misidentification of peaks and integration errors, contributing to variability.

Troubleshooting Steps:

  • Check Carrier Gas Flow: Fluctuations in the carrier gas flow rate are a primary cause of retention time drift. Verify the gas supply and check for leaks in the system.

  • Inspect the GC Column:

    • Column Bleed: High column bleed can affect retention times. Condition the column according to the manufacturer's instructions.

    • Column Contamination: Contaminants from the sample matrix can build up on the column. Bake out the column at a high temperature (within its specified limits) to remove contaminants.

    • Column Age: If the column is old or has been used extensively, it may need to be replaced.

  • Ensure Temperature Stability: Confirm that the GC oven is maintaining a stable and accurate temperature throughout the analytical run.

Quantitative Data Summary

The following tables summarize typical performance data for the quantitative analysis of terpenes using GC-based methods. While this data is not specific to this compound, it provides a benchmark for expected performance.

Table 1: Inter-run and Intra-run Precision for Terpene Analysis by GC-FID

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)
α-Pinene< 3.0%< 7.0%
Limonene< 2.5%< 6.5%
Linalool< 3.5%< 8.0%
β-Caryophyllene< 4.0%< 9.0%

Data synthesized from publicly available studies on terpene analysis.

Table 2: Recovery Rates for Terpenes in a Spiked Matrix

AnalyteConcentration LevelAverage Recovery (%)
MyrceneLow92.5%
High98.7%
TerpinoleneLow89.9%
High95.2%

Data represents typical recovery values and can vary based on the complexity of the sample matrix.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by GC-MS

This protocol provides a general procedure for the quantitative analysis of this compound in a liquid sample.

1. Sample Preparation:

  • Accurately weigh or pipette the sample into a volumetric flask.

  • If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analytes of interest.

  • Add a suitable internal standard (e.g., tetradecane) to all samples, standards, and blanks.

  • Dilute to the final volume with an appropriate solvent (e.g., hexane (B92381) or ethyl acetate).

2. GC-MS Instrument Conditions:

  • GC System: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet: Split/Splitless, 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MSD Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Acquisition Mode: Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent as the samples, bracketing the expected sample concentration range.

  • Analyze the calibration standards and construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration.

4. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard in both samples and standards.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction IS_Addition Internal Standard Addition Extraction->IS_Addition Vortex Vortex/Mix IS_Addition->Vortex Injection GC Injection Vortex->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

troubleshooting_variability cluster_solutions Potential Solutions Start High Inter-Run Variability (%RSD > 15%) Check_Injection Investigate Injection System (Syringe, Septum, Liner) Start->Check_Injection Check_SamplePrep Review Sample Preparation (Dilutions, Pipetting) Start->Check_SamplePrep Check_Instrument Assess Instrument Stability (Flow, Temperature) Start->Check_Instrument Check_Column Evaluate Column Performance (Bleed, Contamination) Start->Check_Column Sol_Injection Clean/Replace Injector Components Check_Injection->Sol_Injection Sol_SamplePrep Recalibrate Pipettes, Use Internal Standard Check_SamplePrep->Sol_SamplePrep Sol_Instrument Leak Check, Verify Temperatures Check_Instrument->Sol_Instrument Sol_Column Condition or Replace Column Check_Column->Sol_Column

Caption: Troubleshooting high inter-run variability.

Validation & Comparative

A Comparative Guide to the Analytical Validation of Neryl Isobutyrate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, the required sensitivity, and the desired throughput. Below is a summary of expected performance characteristics for hypothetical GC-MS and HPLC methods for the analysis of neryl isobutyrate.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Specificity High (Mass spectral data provides structural confirmation)Moderate (Dependent on chromatographic resolution)
Robustness GoodExcellent

Experimental Protocols

Detailed methodologies for the hypothetical validation of GC-MS and HPLC methods for this compound analysis are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).

  • Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • For sample analysis, dissolve the material containing this compound in methanol to achieve a concentration within the calibration range.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector, operated in split mode (10:1) at 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 69, 93, 136).[6]

3. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, high).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples of a mid-range concentration standard. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a blank matrix and a sample spiked with potential impurities to ensure no interfering peaks at the retention time of this compound. The mass spectrum will provide confirmation of the analyte's identity.

High-Performance Liquid Chromatography (HPLC) Method

While less common for volatile compounds like this compound, an HPLC method can be developed, particularly for non-volatile sample matrices. An approach similar to that for prenyl isobutyrate could be adapted.[7]

1. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile (B52724).

  • Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For sample analysis, dissolve the material containing this compound in the mobile phase to achieve a concentration within the calibration range.

2. Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by a UV scan of this compound (likely in the low UV range, e.g., 210 nm).

3. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve.

  • Accuracy: Perform recovery studies as described for the GC-MS method.

  • Precision: Assess repeatability and intermediate precision as described for the GC-MS method.

  • LOD and LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope.

  • Specificity: Analyze a blank matrix and a sample spiked with potential impurities to check for interfering peaks at the retention time of this compound.

Visualizing the Validation Workflow

The following diagram illustrates the general workflow for the validation of an analytical method, in accordance with ICH guidelines.

Analytical_Method_Validation_Workflow A Method Development & Optimization B Define Analytical Procedure & Purpose A->B C Validation Protocol B->C D Performance Characteristics Evaluation C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Validation Report E->K F->K G->K H->K I->K J->K L Method Implementation & Routine Use K->L

Caption: General workflow for analytical method validation.

References

A Comparative Analysis of Neryl Isobutyrate and Geranyl Isobutyrate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of neryl isobutyrate and its isomer, geranyl isobutyrate. While both are monoterpenoid esters found in various essential oils and used in the flavor and fragrance industries, their reported biological activities, particularly in the context of therapeutic potential, warrant a closer examination. This document summarizes the available experimental data, outlines relevant experimental protocols, and illustrates the potential signaling pathways involved.

Overview of Biological Activities

This compound and geranyl isobutyrate are geometric isomers, differing in the configuration of the double bond at the C2 position. This stereoisomerism can influence their interaction with biological targets and, consequently, their bioactivity.

This compound is qualitatively described as possessing potent anti-inflammatory and analgesic effects, suggesting its potential in pharmaceutical formulations for managing inflammatory disorders and pain.[] It is a known constituent of the essential oils of plants such as Pulicaria dysenterica and Carpesium divaricatum.[2]

Geranyl Isobutyrate has been investigated for a broader range of biological activities, with some quantitative data available. Studies have indicated its potential as an antimicrobial, anti-inflammatory, and cytotoxic agent.[3][] Its mechanism of action is thought to involve its hydrolysis by esterases into geraniol (B1671447) and isobutyric acid, which then exert their own biological effects.[3]

Data Presentation: A Comparative Summary

The following tables summarize the available quantitative data for the biological activities of this compound and geranyl isobutyrate. A significant disparity in the availability of quantitative data is evident, with more specific experimental results published for geranyl isobutyrate.

Table 1: Comparison of Anti-inflammatory and Antimicrobial Activities

ActivityCompoundExperimental ModelResults
Anti-inflammatory This compoundNot specified in available literaturePotent anti-inflammatory and analgesic effects (qualitative)[]
Geranyl IsobutyrateNot specified in available literaturePotential anti-inflammatory and anti-cancer properties (qualitative)[]
Antimicrobial This compoundNot specified in available literatureIndicated as an antimicrobial agent[2]
Geranyl IsobutyrateNot specified in available literaturePotential antimicrobial properties[3]

Note: The lack of quantitative data for this compound in publicly available literature limits a direct numerical comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the comparison of neryl and geranyl isobutyrate activities.

In Vitro Anti-inflammatory Activity Assay (Cytokine Release Assay)

This protocol outlines a general method for assessing the anti-inflammatory effects of compounds by measuring the inhibition of pro-inflammatory cytokine release from cultured immune cells, such as macrophages.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound or geranyl isobutyrate (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept constant and non-toxic across all wells) for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation: An inflammatory response is induced by adding a stimulating agent such as lipopolysaccharide (LPS) to the cell cultures (excluding the negative control group).

  • Incubation: The plates are incubated for a period sufficient to allow for cytokine production and release (e.g., 24 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

  • Data Analysis: The percentage inhibition of cytokine release by the test compound is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits cytokine release by 50%) can then be determined.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Compound Preparation: A stock solution of this compound or geranyl isobutyrate is prepared in a solvent that facilitates its dispersion in the aqueous broth, such as dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions of the compound are then prepared in the broth in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microorganism suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound and geranyl isobutyrate exert their effects are not fully elucidated for the parent compounds. However, based on their hydrolysis products, geraniol/nerol and isobutyric acid, potential mechanisms can be inferred.

Hydrolysis and Downstream Effects

Both this compound and geranyl isobutyrate are esters that can be hydrolyzed by cellular esterases to yield their respective alcohols (nerol and geraniol) and isobutyric acid. These hydrolysis products are known to have biological activities.

Hydrolysis_Pathway cluster_0 Ester Hydrolysis This compound This compound Nerol Nerol This compound->Nerol Isobutyric Acid Isobutyric Acid This compound->Isobutyric Acid Geranyl Isobutyrate Geranyl Isobutyrate Geraniol Geraniol Geranyl Isobutyrate->Geraniol Geranyl Isobutyrate->Isobutyric Acid Esterases Esterases Esterases->this compound Esterases->Geranyl Isobutyrate Anti_Inflammatory_Pathway cluster_1 Inferred Mechanism of Action Geraniol / Nerol Geraniol / Nerol IKK IKK Geraniol / Nerol->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response

References

Comparative analysis of different neryl isobutyrate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Routes for Neryl Isobutyrate

This compound, a valuable ester prized for its sweet, rosy, and fruity aroma, is a significant component in the flavor and fragrance industries.[1] Its synthesis can be achieved through several routes, each with distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact. This guide provides a comparative analysis of the primary chemical and enzymatic methods for this compound synthesis, supported by experimental data to aid researchers and professionals in selecting the optimal route for their specific needs.

Chemical Synthesis Routes

Conventional chemical methods for ester synthesis, while well-established, often require harsh reaction conditions and can lead to the formation of byproducts, necessitating extensive purification steps.

Direct Acid-Catalyzed Esterification (Fischer-Speier Esterification)

This classic method involves the reaction of nerol (B1678202) with isobutyric acid in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2] The reaction is reversible and driven to completion by removing the water formed, often through azeotropic distillation.[3]

Advantages:

  • Utilizes readily available and inexpensive starting materials.

  • The procedure is relatively simple to perform.

Disadvantages:

  • Requires high temperatures and long reaction times.

  • The strong acid catalyst can cause side reactions such as isomerization and cyclization of the terpene alcohol, nerol.[4]

  • The catalyst must be neutralized and removed from the final product, which can complicate purification.

  • The reversible nature of the reaction can limit the final yield if water is not efficiently removed.[5]

Acylation with Isobutyryl Chloride

A more reactive approach involves the use of isobutyryl chloride, which reacts with nerol to form the ester and hydrochloric acid. This reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the HCl produced.

Advantages:

  • The reaction is generally faster and proceeds to completion due to the high reactivity of the acid chloride.

  • It is not a reversible reaction, leading to potentially higher yields.

Disadvantages:

  • Isobutyryl chloride is more expensive and corrosive than isobutyric acid.

  • The generation of HCl requires the use of a base, which must be removed during workup.

  • Isobutyryl chloride is sensitive to moisture.

Acylation with Isobutyric Anhydride (B1165640)

Using isobutyric anhydride is another effective method for the acylation of nerol. The reaction produces this compound and isobutyric acid as a byproduct. A catalyst, such as an ion exchange resin, can be employed to accelerate the reaction.[6]

Advantages:

  • Higher yielding and faster than Fischer esterification.

  • Avoids the generation of strong acids like HCl.

Disadvantages:

  • Isobutyric anhydride is more costly than isobutyric acid.

  • One equivalent of the isobutyrate is consumed to form the isobutyric acid byproduct, which is poor atom economy.

Enzymatic Synthesis Route

Enzymatic synthesis, a cornerstone of green chemistry, utilizes lipases as biocatalysts to produce esters under mild conditions. This method is gaining prominence for the production of high-value flavor and fragrance compounds.[7][8]

Lipase-Catalyzed Esterification/Transesterification

Immobilized lipases, such as Candida antarctica lipase (B570770) B (commercially available as Novozym 435), are highly efficient catalysts for the synthesis of this compound.[9][10] The reaction can be performed either as a direct esterification of nerol and isobutyric acid or as a transesterification using an isobutyrate ester (e.g., ethyl isobutyrate) as the acyl donor.

Advantages:

  • High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts.

  • Mild Reaction Conditions: Reactions are typically carried out at lower temperatures (30-70 °C), preserving the integrity of the thermolabile terpene structures.[8]

  • "Natural" Product Labeling: Enzymatically synthesized flavors can often be labeled as "natural," which is a significant advantage in the food and fragrance markets.[11]

  • Reusable Catalyst: Immobilized enzymes can be recovered and reused for multiple reaction cycles, reducing overall cost.[9]

  • Environmentally Friendly: The process avoids the use of harsh acids and corrosive reagents.

Disadvantages:

  • Higher Initial Catalyst Cost: The initial investment for commercial immobilized enzymes can be higher than for simple acid catalysts.[12]

  • Slower Reaction Rates (in some cases): Enzymatic reactions can sometimes be slower than their chemical counterparts, although optimization can significantly improve reaction times.

Comparative Data

The following table summarizes key performance indicators for the different synthesis routes of this compound and similar terpene esters. Data for chemical routes are representative of typical esterifications of terpene alcohols, as specific data for this compound is limited in the literature.

ParameterDirect Acid-Catalyzed EsterificationAcylation with Isobutyryl ChlorideAcylation with Isobutyric AnhydrideLipase-Catalyzed Esterification
Catalyst H₂SO₄, p-TsOHPyridine (base)Ion Exchange ResinImmobilized Lipase (e.g., Novozym 435)
Temperature 60-110 °C[3]Room Temperature40 °C[6]35-60 °C[9][13]
Reaction Time 1-10 hours[3]Typically faster than esterification~30 minutes[6]4-8 hours[9]
Yield 65-97% (highly dependent on water removal)[5]High (generally >90%)~98% (for neryl acetate)[6]80-100%[9]
Purity Lower due to side reactionsHighHighVery High
Key Byproducts Water, isomerization/cyclization productsHCl, pyridinium (B92312) saltsIsobutyric acidWater
Environmental Impact High (strong acid, high energy)Moderate (corrosive reagent, solvent use)Moderate (anhydride use)Low (mild conditions, reusable catalyst)

Experimental Protocols

General Protocol for Fischer-Speier Esterification
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add nerol (1 equivalent), isobutyric acid (1.5 equivalents), and a catalytic amount of sulfuric acid (e.g., 5 drops).[14]

  • Add a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.[14]

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

General Protocol for Acylation with Isobutyryl Chloride
  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve nerol (1 equivalent) and pyridine (1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Cool the mixture in an ice bath.

  • Add isobutyryl chloride (1.1 equivalents) dropwise from the dropping funnel.[15]

  • Allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

  • Wash the reaction mixture with water, dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol for Lipase-Catalyzed Esterification of Nerol
  • In a screw-capped vial, combine nerol (1 equivalent), isobutyric acid (1 equivalent), and the immobilized lipase (e.g., Novozym 435, ~10% w/w of substrates).[9][10] A solvent such as n-hexane can be used if needed to improve miscibility.[16]

  • Place the vial in an orbital shaker set to the desired temperature (e.g., 35 °C) and agitation speed (e.g., 200 rpm).[9]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Once the reaction reaches the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with solvent and dried for reuse.

  • The filtrate, containing the this compound, can be used as is or further purified by vacuum distillation if necessary.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product Nerol Nerol Reaction Reflux with Water Removal (Dean-Stark) Nerol->Reaction IsobutyricAcid Isobutyric Acid IsobutyricAcid->Reaction Catalyst H₂SO₄ Catalyst->Reaction Neutralization Neutralization (NaHCO₃ wash) Reaction->Neutralization Drying Drying (Na₂SO₄) Neutralization->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for Fischer-Speier Esterification.

Enzymatic_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Separation cluster_outputs Outputs Nerol Nerol Reaction Incubation with Shaking (Mild Temperature) Nerol->Reaction IsobutyricAcid Isobutyric Acid IsobutyricAcid->Reaction Enzyme Immobilized Lipase (Novozym 435) Enzyme->Reaction Filtration Filtration Reaction->Filtration Product This compound Filtration->Product RecycledEnzyme Recycled Enzyme Filtration->RecycledEnzyme Reaction_Pathways cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Nerol_Chem Nerol Neryl_Isobutyrate_Chem This compound Nerol_Chem->Neryl_Isobutyrate_Chem + Isobutyric Acid (H⁺ catalyst) Nerol_Chem->Neryl_Isobutyrate_Chem + Isobutyryl Chloride (Base) Nerol_Chem->Neryl_Isobutyrate_Chem + Isobutyric Anhydride Isobutyric_Acid Isobutyric Acid Isobutyryl_Chloride Isobutyryl Chloride Isobutyric_Anhydride Isobutyric Anhydride Nerol_Enz Nerol Neryl_Isobutyrate_Enz This compound Nerol_Enz->Neryl_Isobutyrate_Enz Esterification Neryl_Isobutyrate_Enz2 This compound Nerol_Enz->Neryl_Isobutyrate_Enz2 Transesterification Isobutyric_Acid_Enz Isobutyric Acid Isobutyric_Acid_Enz->Neryl_Isobutyrate_Enz Ethyl_Isobutyrate Ethyl Isobutyrate Ethyl_Isobutyrate->Neryl_Isobutyrate_Enz2 Lipase Lipase Lipase->Neryl_Isobutyrate_Enz Lipase->Neryl_Isobutyrate_Enz2

References

A Comparative Guide to the Quantification of Neryl Isobutyrate: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of chemical compounds is paramount. Neryl isobutyrate, a terpene ester with applications in flavors and fragrances, requires accurate analytical methods for its determination in various matrices. This guide provides a detailed comparison of two common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This document outlines detailed experimental protocols for both methods, presents quantitative performance data in a comparative table, and includes workflow diagrams for clarity. The methodologies and performance metrics are based on established analytical practices for terpene and fragrance analysis.

Method Comparison: GC-MS vs. HPLC

Gas Chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer, GC-MS offers excellent selectivity and sensitivity. High-Performance Liquid Chromatography, particularly reverse-phase HPLC, is another powerful separation technique, though it is more commonly used for less volatile or thermally labile compounds. The choice between these methods will depend on the sample matrix, available instrumentation, and the specific requirements of the analysis.

Data Presentation

A summary of the key performance characteristics for each method is presented below. These values are representative of what can be expected when analyzing terpene esters based on literature for similar compounds.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.3 µg/mL0.1 - 1.0 µg/mL
Limit of Quantitation (LOQ) 0.04 - 1.0 µg/mL0.4 - 3.0 µg/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 10%< 15%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and highly sensitive method for the quantification of volatile compounds like this compound.

1. Sample Preparation (Liquid Extraction):

  • Weigh approximately 100-200 mg of the homogenized sample into a centrifuge tube.

  • Add a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) and an appropriate internal standard (e.g., n-tridecane).

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate any solid material.

  • Transfer the supernatant to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms or similar capillary column (30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound.

3. Method Validation:

  • Linearity: Prepare a series of calibration standards of this compound in the chosen solvent. Inject the standards and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within an acceptable range, typically 90-110%.

  • Precision:

    • Repeatability: Analyze at least six replicate preparations of the same sample.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The relative standard deviation (%RSD) should be less than 10%.

  • Limits of Detection (LOD) and Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

While GC-MS is generally preferred for volatile compounds, HPLC can be a viable alternative, especially when analyzing samples that also contain non-volatile components. The main challenge for analyzing terpene esters like this compound by HPLC with UV detection is their typically weak UV absorbance.

1. Sample Preparation (Solvent Extraction):

  • Weigh approximately 300 mg of the homogenized sample into a centrifuge tube.

  • Add 5 mL of a suitable solvent such as methanol (B129727) or acetonitrile.

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge the sample.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with 60% B.

    • Increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: this compound lacks a strong chromophore, so a low wavelength (e.g., 210 nm) is necessary, which may lead to interference from other compounds.

3. Method Validation:

  • Linearity: Prepare calibration standards in the mobile phase. Plot peak area versus concentration to determine the linear range and correlation coefficient (r² ≥ 0.99).

  • Accuracy: Perform spike and recovery studies on a blank matrix at three different concentration levels. Recoveries should ideally be within 85-115%.

  • Precision: Assess repeatability and intermediate precision by analyzing multiple preparations of a sample. The %RSD should be less than 15%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio or the calibration curve statistics.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing (100-200 mg) Solvent Addition of Solvent & Internal Standard Sample->Solvent Extraction Vortex & Centrifuge Solvent->Extraction Transfer Transfer Supernatant to GC Vial Extraction->Transfer Injection Injection into GC Transfer->Injection Separation Separation on DB-5ms Column Injection->Separation Detection Detection by MS (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Quantification using Calibration Curve Integration->Calibration Report Final Report Calibration->Report

Caption: Workflow for this compound Quantification by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing (~300 mg) Solvent Addition of Solvent Sample->Solvent Extraction Vortex, Sonicate & Centrifuge Solvent->Extraction Filtration Filter Supernatant into HPLC Vial Extraction->Filtration Injection Injection into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection Detection by UV (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Quantification using Calibration Curve Integration->Calibration Report Final Report Calibration->Report

Caption: Workflow for this compound Quantification by HPLC-UV.

A Comparative Analysis of the Bioactivity of Neryl Isobutyrate and Other Terpene Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivity of neryl isobutyrate alongside other structurally related and functionally relevant terpene esters. While this compound is recognized for its potent anti-inflammatory and analgesic effects, publicly available quantitative data from specific bioactivity assays are limited.[] This guide synthesizes the available information on comparable terpene esters to offer a valuable reference for research and drug development.

Section 1: Comparative Bioactivity Data

The following tables summarize the available quantitative data for the anti-inflammatory, antimicrobial, and anticancer activities of selected terpene esters. It is important to note the absence of specific IC50 or MIC values for this compound in the reviewed scientific literature.

Table 1: Anti-inflammatory Activity of Selected Terpene Esters

Terpene EsterAssayTarget/MechanismResultReference
Linalyl Acetate (B1210297)Carrageenan-induced edema in ratsInhibition of edema formationLess relevant and more delayed effect compared to linalool[2]
Bornyl AcetateLipopolysaccharide (LPS)-stimulated human chondrocytesInhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), NO production; Inhibition of NF-κB and MAPK signaling pathwaysDemonstrates significant anti-inflammatory and immunomodulatory effects[2]
This compound Not SpecifiedNot SpecifiedPotent anti-inflammatory and analgesic effects (Qualitative) []

Table 2: Antimicrobial Activity of Selected Terpene Esters

Terpene EsterMicroorganism(s)AssayResult (MIC/MBC)Reference
Bornyl AcetateGram-positive and Gram-negative bacteriaNot SpecifiedShows antimicrobial effects[2]
Citronellyl Butyrate (B1204436)Not SpecifiedNot SpecifiedReported antibacterial activity[3]
This compound Not SpecifiedNot SpecifiedNo quantitative data available

Table 3: Anticancer Activity of Selected Terpene Esters

Terpene EsterCell Line(s)AssayResult (IC50)Reference
Geranyl IsovalerateHCT116 (Colon Carcinoma)MTT AssayDose- and time-dependent inhibition of cell viability[4]
Geranyl ButyrateNot SpecifiedNot SpecifiedReported anticancer activity[3]
This compound Not SpecifiedNot SpecifiedNo quantitative data available

Section 2: Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key bioactivity assays, which can be adapted for the evaluation of this compound and other terpene esters.

Anti-inflammatory Activity Assay (In Vitro)

Objective: To determine the inhibitory effect of a test compound on the production of inflammatory mediators in cell culture.

Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Measure the amount of nitric oxide in the culture supernatant using the Griess reagent system.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Antimicrobial Activity Assay

Objective: To determine the minimum concentration of a test compound required to inhibit the growth of or kill a specific microorganism.

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Anticancer Activity Assay (In Vitro)

Objective: To assess the cytotoxic effect of a test compound on cancer cells.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture a human cancer cell line (e.g., HCT116) in an appropriate medium and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Section 3: Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which a compound exerts its biological effects is fundamental for drug development. While the specific signaling pathways modulated by this compound are not yet elucidated, the mechanisms of other bioactive terpene esters provide valuable insights.

Anti-inflammatory Signaling: The NF-κB Pathway

Linalyl acetate and bornyl acetate have been shown to exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Ub Ubiquitination IκBα->Ub Degradation NF-κB NF-κB NF-κB_n NF-κB (Active) NF-κB->NF-κB_n Translocation IκBα-NF-κB IκBα-NF-κB (Inactive) Proteasome Proteasomal Degradation Ub->Proteasome Degradation Linalyl Acetate Linalyl Acetate Linalyl Acetate->IKK Complex Inhibits Bornyl Acetate Bornyl Acetate Bornyl Acetate->IKK Complex Inhibits DNA DNA NF-κB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by linalyl acetate and bornyl acetate.

Anticancer Signaling: The Apoptosis Pathway

Geranyl isovalerate has been demonstrated to induce apoptosis in colon cancer cells.[4] Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_cytoplasm Cytoplasm Geranyl Isovalerate Geranyl Isovalerate Bax/Bak Bax/Bak Geranyl Isovalerate->Bax/Bak Activates Bcl-2 Bcl-2 Geranyl Isovalerate->Bcl-2 Inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Forms pores Bcl-2->Bax/Bak Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Pro-caspase-3 Pro-caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Induction of apoptosis by geranyl isovalerate via the mitochondrial pathway.

Section 4: Conclusion and Future Directions

This guide highlights the therapeutic potential of various terpene esters, with demonstrated anti-inflammatory, antimicrobial, and anticancer activities. While this compound is noted for its bioactivity, a clear need exists for quantitative studies to substantiate these claims and to elucidate its mechanisms of action. Future research should focus on:

  • Quantitative Bioactivity Screening: Performing in vitro assays to determine the IC50 and MIC values of this compound against a panel of inflammatory markers, microbial strains, and cancer cell lines.

  • Comparative Studies: Conducting head-to-head comparisons of this compound with its isomers (e.g., geranyl isobutyrate) and other relevant terpene esters to understand structure-activity relationships.

  • Mechanism of Action Studies: Investigating the effects of this compound on key signaling pathways, such as NF-κB and apoptosis, to understand its molecular targets.

Such studies will be instrumental in unlocking the full therapeutic potential of this compound and other promising terpene esters for the development of novel pharmaceuticals.

References

A Comparative Guide to the Inter-laboratory Analysis of Neryl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fragrance and flavor analysis, ensuring the purity and consistent quality of compounds like neryl isobutyrate is paramount. This guide provides a comparative overview of common analytical methodologies employed in an inter-laboratory setting for the analysis of this compound. The data presented, while illustrative of typical method performance, is synthesized from established analytical practices for fragrance compounds.

Data Presentation: Inter-laboratory Performance of Analytical Methods

The following table summarizes hypothetical performance data for two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). These values represent typical precision and accuracy that would be expected in a proficiency test across multiple laboratories.

Parameter GC-MS GC-FID
Purity Assay (mean %) 98.598.6
Repeatability (RSDr, %) 0.80.6
Reproducibility (RSDR, %) 1.51.2
Limit of Detection (LOD, mg/kg) 0.51.0
Limit of Quantitation (LOQ, mg/kg) 1.53.0
Recovery (%) 95-10596-104
  • RSDr: Relative Standard Deviation of Repeatability

  • RSDR: Relative Standard Deviation of Reproducibility

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are typical protocols for the GC-MS and GC-FID analysis of this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a common preparatory step for both GC-MS and GC-FID analysis of fragrance allergens in cosmetic matrices.[1]

  • Objective: To extract this compound from a sample matrix.

  • Procedure:

    • Weigh 1.0 g of the sample into a 15 mL centrifuge tube.

    • Add 5 mL of a suitable solvent (e.g., methyl tert-butyl ether).[1]

    • Vortex for 1 minute to ensure thorough mixing.

    • Add 5 mL of water and vortex for another minute.[1]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the upper organic layer and pass it through anhydrous sodium sulfate (B86663) to remove any residual water.[1]

    • The extract is now ready for injection into the GC system.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for both identifying and quantifying volatile and semi-volatile compounds.[2]

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 280 °C.[3]

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Identification: Based on comparison of mass spectra with a reference library (e.g., NIST) and retention time matching with a standard.

3. Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis

GC-FID is a robust and widely used technique for the quantitative analysis of organic compounds.[4]

  • Instrument: Gas Chromatograph with a Flame Ionization Detector.

  • Column: A polar phase column, such as CarboWax, can be effective for separating critical components.[5]

  • Carrier Gas: Hydrogen or Helium.[5]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Hold: 10 minutes at 250 °C.

  • Injection Volume: 1 µL in split mode.

  • Detector Temperature: 300 °C.

  • Quantitation: Based on the peak area relative to a calibration curve generated from certified reference standards. The internal normalization method may also be used for determining the concentration of components.[6]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical processes described.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Analysis cluster_results Results Sample Sample Weighing Extraction Liquid-Liquid Extraction Sample->Extraction Drying Drying with Na2SO4 Extraction->Drying GC_Injection GC Injection Drying->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection MS Detection Separation->MS_Detection FID_Detection FID Detection Separation->FID_Detection Data_Processing_MS Data Processing (MS) MS_Detection->Data_Processing_MS Data_Processing_FID Data Processing (FID) FID_Detection->Data_Processing_FID Report_MS Identification & Quantitation Data_Processing_MS->Report_MS Report_FID Quantitation Data_Processing_FID->Report_FID

Caption: General workflow for the analysis of this compound.

method_comparison_logic cluster_gcms GC-MS Method cluster_gcfid GC-FID Method Start Analytical Goal: this compound Analysis GCMS_Adv Advantages: - High Specificity - Structural Information - Lower Detection Limits Start->GCMS_Adv Need Identification? GCFID_Adv Advantages: - Robust & Reliable - Lower Cost - Good for Quantitation Start->GCFID_Adv Routine Quantitation? GCMS_Disadv Disadvantages: - Higher Cost - More Complex Maintenance Decision Method Selection GCMS_Disadv->Decision GCFID_Disadv Disadvantages: - Not Specific - No Structural Information GCFID_Disadv->Decision

Caption: Logic for selecting an analytical method for this compound.

References

Confirming the Identity of Neryl Isobutyrate: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for neryl isobutyrate against its common alternative and geometric isomer, geranyl isobutyrate. Detailed experimental protocols and data are presented to aid in the unambiguous identification and confirmation of this compound in complex mixtures.

Introduction

This compound is a monoterpene ester valued for its characteristic sweet, fruity, and floral aroma, finding applications in the flavor, fragrance, and pharmaceutical industries. Chemically, it is the isobutyrate ester of nerol, the cis-isomer of 3,7-dimethylocta-2,6-dien-1-ol. Its trans-isomer counterpart is geranyl isobutyrate. Due to their structural similarity, distinguishing between these isomers is a critical analytical challenge. This guide outlines key analytical techniques and provides comparative data to facilitate accurate identification.

Physical and Chemical Properties

A comparison of the fundamental physical and chemical properties of this compound and its common isomer, geranyl isobutyrate, is essential for preliminary characterization.

PropertyThis compoundGeranyl IsobutyrateReference
Molecular Formula C₁₄H₂₄O₂C₁₄H₂₄O₂[1][2]
Molecular Weight 224.34 g/mol 224.34 g/mol [1][2]
CAS Number 2345-24-62345-26-8[1][2]
Appearance Colorless liquidColorless to pale yellow liquid[3][4]
Odor Sweet, fresh, fruity, raspberry, strawberry, greenRosy, fruity, buttery[3][4]
Boiling Point 229 °C (lit.)Not available[4]
Density 0.895 g/mL at 25 °C (lit.)0.885-0.893 g/mL (d20/4)[2][4]
Refractive Index 1.457 (lit.) at 20°C1.451-1.457 at 20°C[2][4]

Chromatographic and Spectrometric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the definitive identification and differentiation of this compound and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column, while MS provides information about the mass-to-charge ratio of fragmented ions, creating a unique mass spectrum for each compound.

A standard protocol for the analysis of terpene esters like this compound is as follows:

  • Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Spectrometer or equivalent.[5]

  • Column: Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent DB-5MS column.[5][6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Injector Temperature: 250 °C.[5]

  • Injection Mode: Split (e.g., 10:1 ratio) or splitless, depending on sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.[5]

    • Ramp to 190 °C at a rate of 3 °C/min.[5]

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 2 minutes.[5]

  • MS Transfer Line Temperature: 280 °C.[5]

  • Ion Source Temperature: 230 °C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][5]

  • Mass Range: m/z 40-500.[5]

The Kovats retention index (RI) is a standardized measure that helps in the identification of compounds by comparing their retention times to those of n-alkane standards. The mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint.

CompoundKovats Retention Index (Non-polar column)Key Mass Spectral Peaks (m/z)Reference
This compound ~1487-151869 (100%), 41 (62%), 43 (56%), 93 (49%), 68 (48%)[1]
Geranyl Isobutyrate ~151593 (100%), 69 (61%), 68 (38%), 121 (32%), 136 (27%)[2]

Note: Retention indices can vary slightly between different GC systems and conditions.

The mass spectra of this compound and geranyl isobutyrate are very similar due to their isomeric nature. Both typically show a base peak at m/z 69, corresponding to the isoprene (B109036) fragment. However, subtle differences in the relative intensities of other fragments, such as the molecular ion (m/z 224, often weak or absent) and other terpene-related fragments (e.g., m/z 93, 121, 136), can be observed and used for differentiation when compared with authentic reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules, including the stereochemistry of isomers. For neryl and geranyl esters, ¹H and ¹³C NMR are particularly useful in distinguishing the cis and trans configuration around the C2-C3 double bond.

A general protocol for acquiring NMR spectra of terpene esters is as follows:

  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Techniques: ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY and HSQC for unambiguous signal assignment.

The chemical shifts (δ) of the protons and carbons near the C2-C3 double bond are particularly diagnostic for differentiating between neryl (cis) and geranyl (trans) isomers.

¹H NMR Spectral Data (indicative values)

Proton AssignmentThis compound (cis)Geranyl Isobutyrate (trans)Key Differentiating Feature
H2 (vinylic) ~5.4 ppm (t)~5.3 ppm (t)Subtle downfield shift in the cis isomer.
CH₂-1 (allylic) ~4.6 ppm (d)~4.5 ppm (d)The allylic protons adjacent to the ester group are slightly deshielded in the cis isomer.
CH₃ at C3 ~1.75 ppm (s)~1.68 ppm (s)The methyl group on the double bond is typically more deshielded in the cis isomer.

¹³C NMR Spectral Data (indicative values)

Carbon AssignmentThis compound (cis)Geranyl Isobutyrate (trans)Key Differentiating Feature
C1 (CH₂O) ~61 ppm~61 ppm
C2 (=CH) ~120 ppm~118 ppm
C3 (=C(CH₃)) ~142 ppm~142 ppm
CH₃ at C3 ~23 ppm~16 ppmThe methyl carbon at C3 shows a significant upfield shift in the trans isomer due to the gamma-gauche effect. This is a very reliable indicator.

Workflow for Identity Confirmation

The following diagram illustrates a typical workflow for the confirmation of this compound identity using reference standards.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Comparison cluster_3 Identity Confirmation Sample Sample Dilution Dilution Sample->Dilution GC-MS_Analysis GC-MS Analysis Dilution->GC-MS_Analysis NMR_Analysis NMR Analysis Dilution->NMR_Analysis GC_Data Retention Index Mass Spectrum GC-MS_Analysis->GC_Data NMR_Data Chemical Shifts Coupling Constants NMR_Analysis->NMR_Data Comparison Compare Sample Data with Reference Data GC_Data->Comparison NMR_Data->Comparison Reference_Data Reference Standard Data (this compound & Geranyl Isobutyrate) Reference_Data->Comparison Confirmation Identity Confirmed: This compound Comparison->Confirmation Match Not_Confirmed Identity Not Confirmed or Mixture of Isomers Comparison->Not_Confirmed No Match

Caption: Workflow for the identification of this compound.

Conclusion

The definitive identification of this compound requires a multi-faceted analytical approach. While physical and chemical properties provide initial clues, they are insufficient for distinguishing it from its geometric isomer, geranyl isobutyrate. The combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides the necessary data for unambiguous confirmation. By comparing the Kovats retention index, mass spectral fragmentation patterns, and, most importantly, the diagnostic chemical shifts in ¹H and ¹³C NMR spectra with those of authentic reference standards, researchers can confidently confirm the identity and isomeric purity of this compound.

References

Navigating the Isomeric Landscape: A Comparative Guide to the Analysis of Neryl Isobutyrate and its Chiral Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of analytical methodologies for the isomeric analysis of terpene esters, clarifying common misconceptions and providing a data-driven comparison of enantioselective techniques for the closely related chiral compound, linalyl acetate (B1210297).

For researchers, scientists, and drug development professionals working with fragrance and flavor compounds, a precise understanding of isomeric composition is paramount. Isomers, molecules with the same chemical formula but different structural arrangements, can exhibit vastly different sensory and biological properties. This guide addresses a common point of confusion regarding the analysis of neryl isobutyrate and provides a comprehensive comparison of modern analytical techniques for resolving both geometric isomers and enantiomers of related terpene esters.

Initially, it is crucial to clarify a fundamental aspect of this compound's stereochemistry. Contrary to what might be assumed, This compound is an achiral molecule . This means it does not have a non-superimposable mirror image (enantiomer) and therefore, an "enantioselective analysis" is not applicable. The isomeric complexity of this compound lies in its geometric isomerism, where it exists as the cis or (Z)-isomer, while its counterpart, geranyl isobutyrate, is the trans or (E)-isomer. These two geometric isomers can be effectively separated and quantified using standard chromatographic techniques.

This guide will first briefly touch upon the analysis of these geometric isomers and then pivot to a detailed, data-supported comparison of enantioselective methods for a structurally similar and commercially significant chiral terpene ester: linalyl acetate . By examining the analytical strategies for linalyl acetate, this guide will provide the in-depth comparison of enantioselective techniques originally sought.

Distinguishing Geometric Isomers: Neryl vs. Geranyl Isobutyrate

The primary method for separating and identifying this compound and its geometric isomer, geranyl isobutyrate, is Gas Chromatography-Mass Spectrometry (GC-MS). The separation is based on the different boiling points and polarities of the two isomers, while mass spectrometry provides definitive identification based on their fragmentation patterns.

A typical GC-MS method for the analysis of these isomers would involve a non-polar or medium-polarity capillary column. The separation is achieved through a programmed temperature gradient, which allows for the elution of the compounds based on their volatility.

Enantioselective Analysis: A Comparative Study of Linalyl Acetate

Linalyl acetate, unlike this compound, possesses a chiral center and exists as two enantiomers: (R)-(-)-linalyl acetate and (S)-(+)-linalyl acetate. These enantiomers have distinct aromatic properties, with the (R)-enantiomer often described as having a floral, lavender-like scent, while the (S)-enantiomer has a more herbaceous aroma.[1] Consequently, the ability to separate and quantify these enantiomers is of significant interest. The two primary techniques for this purpose are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).

Comparative Performance of Chiral GC and Chiral HPLC for Linalyl Acetate

The choice between chiral GC and chiral HPLC for the enantioselective analysis of linalyl acetate depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Chiral GC is often the preferred method for volatile compounds like terpene esters due to its high resolution and speed.[2] Chiral HPLC, however, can be advantageous for less volatile compounds or when a specific type of detector is required.

The following table summarizes the performance of representative chiral GC and chiral HPLC methods for the separation of linalyl acetate enantiomers.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Analyte Form Direct analysisDirect analysis
Stationary Phase Chiral Stationary Phase (e.g., Cyclodextrin-based)Chiral Stationary Phase (e.g., Polysaccharide-based)
Carrier Gas/Mobile Phase Inert Gas (e.g., Helium, Hydrogen)Mixture of organic solvents (e.g., Hexane (B92381)/Isopropanol)
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS)UV Detector, Refractive Index Detector (RID)
Separation Principle Direct separation of enantiomers based on differential interactions with the chiral stationary phase.[3]Direct separation of enantiomers based on differential interactions with the chiral stationary phase.
Typical Performance High resolution and efficiency are commonly achieved.Can provide excellent resolution, but may require more method development.

Detailed Experimental Protocols

For reproducible and accurate results, detailed experimental protocols are essential. Below are representative protocols for the analysis of linalyl acetate enantiomers using chiral GC and a general approach for chiral HPLC.

Method 1: Chiral Gas Chromatography (GC)

This method is suitable for the direct enantioselective analysis of linalyl acetate in essential oils and other fragrance formulations.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral GC Column: A cyclodextrin-based chiral stationary phase is recommended, such as an Rt-βDEXse or a CycloDex-B column.[1][4]

GC Conditions:

  • Injector Temperature: 250 °C[1]

  • Injection Volume: 1 µL[1]

  • Injection Mode: Split

  • Carrier Gas: Helium or Hydrogen at a constant flow.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 2 °C/minute.

    • Hold at 180 °C for 5 minutes.[1]

  • Detector Temperature (FID): 250 °C[1]

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent like hexane or ethanol (B145695) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of about 100 µg/mL for injection.[1]

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

While less common for volatile esters like linalyl acetate, chiral HPLC can be a viable alternative. The development of a suitable method often involves screening different chiral stationary phases and mobile phase compositions.

Instrumentation:

  • HPLC system with a UV or Refractive Index (RID) detector.

  • Chiral HPLC Column: Polysaccharide-based chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a common starting point.

General HPLC Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized to achieve separation.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled, as temperature can affect selectivity.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) or RID.

Sample Preparation:

  • Dissolve the sample in the mobile phase to an appropriate concentration.

  • Filter the sample through a 0.45 µm filter before injection.

Visualizing the Concepts and Workflows

To further clarify the relationships between the discussed isomers and the analytical workflow, the following diagrams are provided.

Isomeric Relationships of Terpene Esters cluster_0 Achiral Isomers cluster_1 Chiral Analog This compound This compound Geranyl Isobutyrate Geranyl Isobutyrate This compound->Geranyl Isobutyrate Geometric Isomers (cis/trans) Linalool (chiral alcohol) Linalool (chiral alcohol) (R)-Linalyl Acetate (R)-Linalyl Acetate Linalool (chiral alcohol)->(R)-Linalyl Acetate Esterification (S)-Linalyl Acetate (S)-Linalyl Acetate Linalool (chiral alcohol)->(S)-Linalyl Acetate Esterification (R)-Linalyl Acetate->(S)-Linalyl Acetate Enantiomers

Caption: Isomeric relationships of this compound and linalyl acetate.

General Workflow for Enantioselective Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Filtration (for HPLC) Filtration (for HPLC) Dilution->Filtration (for HPLC) Vialing Vialing Filtration (for HPLC)->Vialing Injection Injection Vialing->Injection Separation on Chiral Column Separation on Chiral Column Injection->Separation on Chiral Column Detection (FID/MS or UV/RID) Detection (FID/MS or UV/RID) Separation on Chiral Column->Detection (FID/MS or UV/RID) Chromatogram Generation Chromatogram Generation Detection (FID/MS or UV/RID)->Chromatogram Generation Peak Integration Peak Integration Chromatogram Generation->Peak Integration Enantiomeric Ratio Calculation Enantiomeric Ratio Calculation Peak Integration->Enantiomeric Ratio Calculation Reporting Reporting Enantiomeric Ratio Calculation->Reporting

Caption: General workflow for the enantioselective analysis of chiral compounds.

References

A Comparative Guide to the Efficacy of Natural vs. Synthetic Neryl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of natural and synthetic neryl isobutyrate, focusing on their known properties and potential efficacy. While direct comparative studies on the efficacy of natural versus synthetic this compound are not available in current scientific literature, this document outlines the characteristics of each, presents standard experimental protocols to assess their potential biological activities, and describes relevant signaling pathways. This information is intended to guide researchers in designing and interpreting studies to evaluate and compare the efficacy of this compound from different sources.

Introduction to this compound

This compound is an organic ester with a characteristic sweet, fruity, and rose-like aroma. It is found in the essential oils of various plants and is also produced synthetically for use in the flavor, fragrance, and potentially, pharmaceutical industries.[1] While its primary commercial application lies in its aromatic properties, preliminary research suggests potential anti-inflammatory and analgesic effects, as well as tyrosinase inhibitory activity.

Natural this compound:

Natural this compound is a component of essential oils extracted from various plants. Its presence has been reported in species such as Artemisia absinthium L. and Telekia speciosa (Schreb.) Baumg.[1] The concentration and purity of this compound from natural sources can vary depending on the plant species, growing conditions, and extraction methods. Natural extracts contain a complex mixture of compounds, which may act synergistically to enhance or modify the biological activity of this compound.

Synthetic this compound:

Synthetic this compound is produced through the chemical esterification of nerol (B1678202) with isobutyric acid or its anhydride.[1] This process allows for the production of a highly pure compound, free from the other components found in natural extracts. The consistency and purity of synthetic this compound make it a preferred standard for research and a reliable ingredient for commercial applications where a specific, reproducible aroma or effect is desired.

Comparative Data on Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are generally consistent for both natural and synthetic forms of the pure compound.

PropertyValue
Molecular Formula C₁₄H₂₄O₂
Molecular Weight 224.34 g/mol
Appearance Colorless liquid
Odor Sweet, fruity, rose-like
Boiling Point 272.6 °C
Density 0.895 g/mL at 25 °C
Solubility Insoluble in water; soluble in alcohol
CAS Number 2345-24-6

Data sourced from various chemical databases.

Potential Efficacy and Experimental Protocols

While direct comparative efficacy data is lacking, the potential biological activities of this compound can be assessed using established in vitro and in vivo experimental models. The choice between natural and synthetic this compound in these assays would depend on the research question: evaluating the specific activity of the pure compound (synthetic) versus the effect of the compound within its natural matrix (natural extract).

This compound is suggested to possess anti-inflammatory effects.[] Standard assays to evaluate this potential include:

  • In Vitro: Inhibition of Nitric Oxide (NO) Production in Macrophages

    • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

    • Methodology:

      • Culture RAW 264.7 macrophages in a 96-well plate.

      • Pre-treat the cells with various concentrations of natural or synthetic this compound for 1-2 hours.

      • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

      • Measure the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

      • Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A known anti-inflammatory drug (e.g., dexamethasone) should be used as a positive control.

  • In Vivo: Carrageenan-Induced Paw Edema in Rodents

    • Principle: This model assesses the ability of a compound to reduce acute inflammation induced by the injection of carrageenan into the paw of a rat or mouse.

    • Methodology:

      • Administer natural or synthetic this compound orally or intraperitoneally to the animals.

      • After a set period (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

      • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

      • Calculate the percentage of edema inhibition compared to the vehicle-treated control group. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.[3]

The potential analgesic effects of this compound can be investigated using the following models.[]

  • In Vivo: Acetic Acid-Induced Writhing Test in Mice

    • Principle: This test evaluates the peripheral analgesic activity of a compound by measuring its ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

    • Methodology:

      • Administer natural or synthetic this compound to mice.

      • After a predetermined time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

      • Observe the mice for a set period (e.g., 20 minutes) and count the number of writhes.

      • Calculate the percentage of inhibition of writhing compared to the control group. A standard analgesic (e.g., aspirin) should be used as a positive control.

  • In Vivo: Hot Plate Test in Mice or Rats

    • Principle: This model assesses the central analgesic activity of a compound by measuring the reaction time of the animal to a thermal stimulus.

    • Methodology:

      • Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

      • Measure the baseline latency for the animal to show a pain response (e.g., licking its paws or jumping).

      • Administer natural or synthetic this compound.

      • Measure the reaction time on the hot plate at various time points after administration (e.g., 30, 60, 90, and 120 minutes).

      • An increase in the reaction time compared to the baseline indicates an analgesic effect. A standard central analgesic (e.g., morphine) should be used as a positive control.[4]

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation.

  • In Vitro: Mushroom Tyrosinase Inhibition Assay

    • Principle: This spectrophotometric assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome (B613829).

    • Methodology:

      • Prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of natural or synthetic this compound.

      • Pre-incubate the mixture for a short period (e.g., 10 minutes).

      • Initiate the reaction by adding the substrate, L-DOPA.

      • Measure the formation of dopachrome by monitoring the absorbance at 475 nm over time.

      • Calculate the percentage of tyrosinase inhibition. Kojic acid is commonly used as a standard inhibitor.[5][6]

Signaling Pathways and Mechanisms of Action

Understanding the potential signaling pathways involved can provide insights into the efficacy of this compound.

Terpenoids, the class of compounds to which this compound belongs, are known to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.[7][8]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) Nucleus->ProInflammatory_Genes Activates Transcription Neryl_Isobutyrate This compound (Hypothesized) Neryl_Isobutyrate->IKK Inhibits (Hypothesized) tyrosinase_inhibition cluster_0 Enzymatic Reaction cluster_1 Inhibition Tyrosinase Tyrosinase Dopachrome Dopachrome (Product) Tyrosinase->Dopachrome L_DOPA L-DOPA (Substrate) L_DOPA->Tyrosinase Neryl_Isobutyrate This compound Neryl_Isobutyrate->Tyrosinase Binds to (Inhibition) experimental_workflow Source Source Material (Natural Extract vs. Synthetic Compound) Characterization Chemical Characterization (GC-MS, HPLC for purity and concentration) Source->Characterization In_Vitro In Vitro Assays (e.g., Anti-inflammatory, Tyrosinase Inhibition) Characterization->In_Vitro In_Vivo In Vivo Models (e.g., Analgesic, Anti-inflammatory) Characterization->In_Vivo Data_Analysis Data Analysis and Comparison (IC50, ED50 values) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

References

Navigating Neryl Isobutyrate Bioassays: A Comparative Guide to Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

The anti-inflammatory and analgesic potential of novel compounds is typically screened and validated through a combination of in vitro and in vivo bioassays. The choice of assay depends on the specific research question, throughput requirements, and the desired level of biological complexity. This guide delves into the methodologies and performance metrics of key assays relevant to the potential therapeutic actions of neryl isobutyrate.

In Vitro Bioassays: A Foundation for Mechanistic Insights

In vitro assays provide a controlled environment to investigate the direct effects of a compound on specific molecular targets or cellular pathways. They are generally characterized by higher throughput and lower costs compared to in vivo models.

Cell-Based Assays: Cytokine Release

Cell-based assays are instrumental in understanding how a compound modulates cellular responses in a disease-relevant context. A common approach for assessing anti-inflammatory activity is to measure the inhibition of pro-inflammatory cytokine release from immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Table 1: Comparison of In Vitro Anti-Inflammatory Bioassays

Assay TypePrincipleTypical ThroughputKey Performance MetricsAdvantagesLimitations
ELISA (Enzyme-Linked Immunosorbent Assay) for Cytokine Release (e.g., TNF-α, IL-6) Quantifies the concentration of a specific cytokine in cell culture supernatant using an antibody-antigen reaction.Medium to HighIntra-assay CV: <10% Inter-assay CV: <15%[1][2]High specificity and sensitivity, well-established protocols.[1]Multiple washing steps can introduce variability, relatively long incubation times.
Enzyme Inhibition Assays (e.g., COX-2) Measures the ability of a compound to inhibit the activity of a specific pro-inflammatory enzyme.HighZ'-factor: > 0.5 CV: <15%Highly reproducible, suitable for high-throughput screening, provides direct mechanistic information.May not reflect cellular or in vivo efficacy due to factors like cell permeability and metabolism.

CV: Coefficient of Variation. A lower CV indicates higher precision. Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.

Enzyme Inhibition Assays

For compounds that may target specific enzymes in the inflammatory cascade, enzyme inhibition assays are a primary screening tool. For instance, the inhibition of cyclooxygenase-2 (COX-2) is a key mechanism for many anti-inflammatory drugs.

In Vivo Bioassays: Assessing Systemic Efficacy

In vivo models are indispensable for evaluating the overall efficacy, pharmacokinetics, and potential side effects of a compound in a whole-organism setting.

Models of Inflammation

The carrageenan-induced paw edema model is a widely used and highly reproducible acute inflammatory model.[3][4][5][6] It allows for the assessment of a compound's ability to reduce swelling, a cardinal sign of inflammation.

Models of Analgesia

To evaluate the pain-relieving properties of a compound, several in vivo models are employed. The hot plate test assesses the central analgesic activity by measuring the latency of a rodent's response to a thermal stimulus.[7][8][9][10] The acetic acid-induced writhing test is a sensitive method for detecting peripheral analgesic activity by counting the number of abdominal constrictions induced by an irritant.[11][12][13][14]

Table 2: Comparison of In Vivo Anti-inflammatory and Analgesic Bioassays

Assay TypePrincipleKey Performance MetricsAdvantagesLimitations
Carrageenan-Induced Paw Edema Measures the reduction of paw swelling induced by carrageenan injection.Reproducibility: High[3][4][5][6] CV: Variable depending on protocol and measurement method.Well-characterized model of acute inflammation, sensitive to NSAIDs and corticosteroids.Does not model chronic inflammation, results can be influenced by animal strain and age.[15]
Hot Plate Test Measures the latency to a painful response (e.g., paw licking, jumping) on a heated surface.Reproducibility: Good[7] Variability: Can be influenced by factors like animal weight and habituation.[9][16]Assesses central analgesic activity, non-inflammatory pain model.Response can be influenced by motor impairment or learning.
Acetic Acid-Induced Writhing Test Counts the number of abdominal constrictions induced by acetic acid injection.Reproducibility: Good Sensitivity: High for peripheral analgesics.[13]Simple and sensitive for screening peripheral analgesics.[13]Non-specific pain model, can be influenced by motor effects of the test compound.

Experimental Protocols

In Vitro Assay: Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol outlines a common fluorometric method for assessing COX-2 inhibition.

  • Reagent Preparation : Prepare COX assay buffer, a fluorometric probe, COX cofactor, arachidonic acid (substrate), and the test compound (e.g., this compound) at various concentrations.

  • Enzyme and Compound Incubation : In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the test compound or control (e.g., celecoxib). Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation : Add the fluorometric probe and cofactor to the wells. Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Signal Detection : Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535/587 nm) over a period of 5-10 minutes.

  • Data Analysis : Calculate the rate of the enzymatic reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then calculated.

In Vivo Assay: Carrageenan-Induced Paw Edema

This protocol describes the standard procedure for the carrageenan-induced paw edema model in rodents.

  • Animal Acclimatization : Acclimate animals (e.g., Wistar rats) to the laboratory conditions for at least one week prior to the experiment.

  • Baseline Measurement : Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration : Administer the test compound (e.g., this compound) or a reference drug (e.g., indomethacin) orally or intraperitoneally at predetermined doses. A control group receives the vehicle.

  • Induction of Inflammation : After a set period (e.g., 1 hour) to allow for compound absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement : Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis : Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Visualizing Pathways and Workflows

Understanding the underlying biological pathways and the experimental process is crucial for interpreting bioassay results. The following diagrams, generated using Graphviz (DOT language), illustrate a key inflammatory signaling pathway and a general workflow for screening potential anti-inflammatory compounds.

G cluster_pathway NF-κB Signaling Pathway in Inflammation Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Stimulus->TLR4 IKK IκB Kinase (IKK) TLR4->IKK activates IkB Inhibitor of NF-κB (IκB) IKK->IkB phosphorylates NFkB Nuclear Factor-κB (NF-κB) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Genes activates

Caption: Simplified NF-κB signaling pathway.

G cluster_workflow General Bioassay Workflow Start Compound Library (e.g., this compound) InVitro In Vitro Screening (e.g., COX-2 Inhibition) Start->InVitro HitID Hit Identification & Lead Optimization InVitro->HitID InVivo In Vivo Validation (e.g., Paw Edema) HitID->InVivo Efficacy Efficacy & Safety Assessment InVivo->Efficacy End Preclinical Candidate Efficacy->End

Caption: A typical drug discovery workflow.

Conclusion

The selection of an appropriate bioassay is paramount for the successful evaluation of the anti-inflammatory and analgesic properties of this compound or any other test compound. While in vitro assays offer high throughput and mechanistic insights, in vivo models provide crucial information on systemic efficacy and potential liabilities. Researchers should carefully consider the reproducibility and robustness of their chosen assays, as indicated by metrics such as the coefficient of variation and Z'-factor, to ensure the generation of reliable and translatable data. This guide serves as a foundational resource for making informed decisions in the preclinical assessment of novel therapeutic agents.

References

Performance of Neryl Isobutyrate Analysis Across Diverse Analytical Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and characterization of neryl isobutyrate, a terpene ester with significant applications in the flavor, fragrance, and pharmaceutical industries, is paramount for quality control and research and development. This guide provides a comprehensive comparison of the performance of this compound analysis using various analytical instrument setups, including Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC). The information presented is supported by experimental data from studies on this compound and structurally similar terpene esters, offering a clear perspective on the strengths and limitations of each technique.

At a Glance: GC vs. HPLC for this compound Analysis

Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like this compound due to its high separation efficiency for such molecules. When coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides robust and sensitive analytical methods. GC-FID is a cost-effective and reliable method for routine quantification, while GC-MS offers unparalleled identification capabilities and sensitivity, making it ideal for complex matrices and trace-level analysis.

High-Performance Liquid Chromatography (HPLC), while a powerful tool for a wide range of non-volatile or thermally sensitive compounds, is generally less suited for the direct analysis of volatile terpene esters like this compound. However, it can be a viable option in specific workflows, particularly when the simultaneous analysis of both volatile and non-volatile compounds is required.

Quantitative Performance Comparison

The following tables summarize typical validation parameters for the analysis of terpenes and terpene esters using GC-MS, GC-FID, and HPLC. While specific data for this compound may vary, these values provide a reliable benchmark for expected performance.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance for Terpene Analysis [1][2][3]

ParameterTypical Performance RangeRemarks
Linearity (r²)>0.99Excellent linearity over a wide concentration range.
Limit of Detection (LOD)0.017–0.129 µg/mLHighly sensitive, suitable for trace analysis.
Limit of Quantification (LOQ)0.047 µg/mL (average)Precise quantification at very low levels.
Accuracy (% Recovery)84.6–98.9%High accuracy for reliable quantification.
Precision (%RSD)1.73–14.6%Good repeatability and reproducibility.

Table 2: Gas Chromatography-Flame Ionization Detection (GC-FID) Performance for Terpene Analysis [4]

ParameterTypical Performance RangeRemarks
Linearity (r²)>0.99Robust linearity for quantitative analysis.
Limit of Detection (LOD)0.3 µg/mLGood sensitivity for most applications.
Limit of Quantification (LOQ)1.0 µg/mLReliable for routine quality control.
Accuracy (% Recovery)89–111%Acceptable accuracy for various matrices.
Precision (%RSD)<10%Good precision for routine assays.

Table 3: High-Performance Liquid Chromatography (HPLC-UV/DAD) Performance for Terpene Analysis [2][5]

ParameterTypical Performance RangeRemarks
Linearity (r²)>0.99Good linearity, dependent on chromophore.
Limit of Detection (LOD)0.25 µg/mLSensitivity is compound-dependent.
Limit of Quantification (LOQ)0.75 µg/mLSuitable for moderately concentrated samples.
Accuracy (% Recovery)95.0–105.7%High accuracy with appropriate sample preparation.
Precision (%RSD)0.32–8.47%Excellent precision.

Experimental Protocols

Detailed methodologies are critical for achieving reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound and similar terpene esters using GC-MS, GC-FID, and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of volatile compounds in complex matrices.[5]

1. Sample Preparation (Liquid Extraction):

  • Weigh approximately 100-200 mg of the homogenized sample into a centrifuge tube.

  • Add a suitable organic solvent (e.g., hexane, pentane, or ethanol) and an internal standard (e.g., n-tridecane).

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate solid material.

  • Transfer the supernatant to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or a similar 5% diphenyl / 95% dimethylpolysiloxane column.[5][6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 3 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is suitable for routine quantitative analysis of this compound.[4]

1. Sample Preparation:

  • Follow the same liquid extraction procedure as described for the GC-MS protocol.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector.

  • Column: Agilent DB-5 (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Injection Mode: Split injection.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 3 minutes.

    • Ramp: 5 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Detector Temperature: 300 °C.

  • Gas Flows: Hydrogen and Air flows optimized for the detector.

High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol

This protocol is a general method for terpene analysis and may require optimization for this compound, which lacks a strong chromophore for UV detection. Coupling with a mass spectrometer (LC-MS) would significantly enhance sensitivity and specificity.[5]

1. Sample Preparation:

  • Weigh approximately 300 mg of the homogenized sample into a centrifuge tube.

  • Add 5 mL of acetone (B3395972) or ethanol.

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge the sample.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).[5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a higher proportion of mobile phase A, gradually increasing the concentration of mobile phase B to elute the compounds of interest.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at low UV wavelengths (e.g., 210-230 nm) may be possible, but with limited sensitivity for this compound.

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the typical workflows for GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Transfer Supernatant Transfer Centrifugation->Transfer Injection GC Injection Transfer->Injection Separation Chromatographic Separation (GC) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Identification Compound Identification Chromatogram->Identification Quantification Quantification Identification->Quantification

A typical workflow for the analysis of this compound using GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction (e.g., Acetone) Sample->Extraction Sonication Sonication Extraction->Sonication Filtration Filtration Sonication->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (LC) Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

A general workflow for the analysis of terpenes using HPLC-UV/DAD.

Logical Comparison of Analytical Techniques

The choice of analytical instrumentation is dictated by the specific requirements of the analysis. The following diagram illustrates the decision-making process based on key analytical needs.

Decision_Tree Start Analytical Goal for This compound HighSensitivity High Sensitivity & Trace Level Analysis? Start->HighSensitivity RoutineQuant Routine Quantitative Analysis? HighSensitivity->RoutineQuant No GCMS GC-MS HighSensitivity->GCMS Yes Qualitative Need for Unambiguous Identification? Simultaneous Simultaneous Analysis with Non-Volatiles? Qualitative->Simultaneous No Qualitative->GCMS Yes RoutineQuant->Qualitative No GCFID GC-FID RoutineQuant->GCFID Yes Simultaneous->GCFID No HPLC HPLC-UV/DAD or LC-MS Simultaneous->HPLC Yes

Decision tree for selecting an analytical technique for this compound.

Conclusion and Recommendations

For the comprehensive analysis of this compound, Gas Chromatography is the most suitable technique.

  • GC-MS is the gold standard for both qualitative and quantitative analysis, offering excellent sensitivity, selectivity, and the ability to identify unknown compounds in complex matrices. It is the recommended technique for research, development, and stringent quality control applications.

  • GC-FID is a robust, cost-effective, and reliable alternative for routine quantitative analysis where the identity of this compound is already established. It is well-suited for high-throughput quality control environments.

  • HPLC is not the primary recommended technique for the analysis of volatile this compound. Its application should be considered only in specific cases where the simultaneous analysis of non-volatile compounds is a primary objective, and a mass spectrometer is used as the detector to overcome the sensitivity limitations of UV detection for this compound.

The selection of the optimal analytical instrument setup should be guided by the specific analytical goals, sample matrix, required sensitivity, and available resources. For most applications involving this compound, a well-validated GC-MS or GC-FID method will provide the most reliable and accurate results.

References

A Comparative Analysis of Neryl Isobutyrate-Based Insect Lures: An Indirect Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Overview of Structurally Related Floral Esters

To infer the potential efficacy of neryl isobutyrate as an insect lure, we can examine the known properties and insect interactions of structurally similar compounds, such as neryl acetate (B1210297), geranyl isobutyrate, and linalyl isobutyrate. These compounds share similar chemical motifs and are also found in floral scents, which are known to attract a variety of insects.

CompoundChemical StructureKnown Insect InteractionsPotential Application as Lure
This compound C₁₄H₂₄O₂Not documented in scientific literature as an insect attractant. Used as a fragrance and flavor agent with a fruity, rosy, or berry-like aroma.[1][2]Hypothetical: The floral and fruity scent profile suggests potential as an attractant for various insect species, particularly those that feed on nectar or fruit. Further research is required to determine its efficacy.
Neryl Acetate C₁₂H₂₀O₂Explored for its natural insect-repelling qualities, suggesting it may act as a deterrent for some species.[3][4] However, its sweet, floral aroma could be attractive to others. It is the acetate ester of nerol.[5]Ambiguous: Could potentially attract certain pollinators while repelling herbivores. The specific context and target insect species would be critical.
Geranyl Isobutyrate C₁₄H₂₄O₂This ester of geraniol (B1671447) is noted for its presence in various essential oils and has been investigated for antimicrobial properties.[1] Its direct role as an insect attractant is not well-documented.Speculative: Similar to this compound, its fruity-floral scent profile suggests a potential, but untested, role as an attractant.
Linalyl Isobutyrate C₁₄H₂₄O₂Used in fragrance compositions to create lavender, cologne, and fruity blends.[6][7] Linalool (B1675412), a component of this ester, is a known floral odorant that can be attractive to various noctuid moths.[8]Plausible: The presence of the linalool moiety, a known insect attractant, suggests that linalyl isobutyrate could be a promising candidate for lure development, particularly for moths.

Experimental Protocols for Evaluating Insect Lures

The following is a generalized experimental protocol for conducting field trials to assess the efficacy of insect attractants, based on established methodologies.

1. Lure Preparation:

  • Active Ingredient: this compound (or other candidate attractants) of high purity.

  • Dispenser: A slow-release dispenser, such as a rubber septum, cotton wick, or polyethylene (B3416737) sachet, is impregnated with a standardized dose of the lure.

  • Control: A dispenser containing only the solvent used to dissolve the attractant (e.g., hexane) or an empty dispenser.

2. Trap Design and Placement:

  • Trap Type: The choice of trap depends on the target insect species (e.g., delta traps, wing traps, or McPhail traps).

  • Randomization: Traps are placed in the field in a randomized block design to minimize the effects of location bias.

  • Spacing: Traps are spaced sufficiently far apart to avoid interference with one another (typically >20 meters).

  • Rotation: To account for any remaining positional effects, the traps are rotated among the locations at regular intervals (e.g., weekly).

3. Data Collection and Analysis:

  • Trap Inspection: Traps are inspected at regular intervals (e.g., daily or weekly), and the number of captured target insects is recorded.

  • Specimen Identification: Captured insects are identified to the species level.

  • Statistical Analysis: The trap capture data is analyzed using appropriate statistical methods (e.g., ANOVA or non-parametric equivalents) to determine if there are significant differences in attraction between the different lures and the control.

Signaling Pathways and Experimental Workflows

Insect Olfactory Signaling Pathway

The attraction of an insect to a floral compound like this compound is mediated by its olfactory system. The process begins with the detection of the odorant molecule by Odorant Receptors (ORs) located on the dendrites of olfactory sensory neurons, which are housed in sensilla on the insect's antennae.[9][10] This binding event triggers a signal transduction cascade that ultimately results in a behavioral response, such as upwind flight towards the odor source.

G cluster_0 Antenna cluster_1 Antennal Lobe (Brain) cluster_2 Higher Brain Centers Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds to OR Odorant Receptor (OR) OBP->OR Transports to OSN Olfactory Sensory Neuron (OSN) OR->OSN Activates Glomerulus Glomerulus OSN->Glomerulus Signal Transduction PN Projection Neuron (PN) Glomerulus->PN Synapses with MushroomBody Mushroom Body (Learning & Memory) PN->MushroomBody LateralHorn Lateral Horn (Innate Behavior) PN->LateralHorn Behavior Behavioral Response (Attraction) MushroomBody->Behavior LateralHorn->Behavior

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Lure Efficacy Testing

The process of evaluating a novel insect lure like this compound follows a structured workflow, from initial laboratory-based screenings to large-scale field trials.

G cluster_0 Phase 1: Laboratory Screening cluster_1 Phase 2: Small-Scale Field Trials cluster_2 Phase 3: Large-Scale Field Validation cluster_3 Outcome EAG Electroantennography (EAG) Screening Olfactometer Olfactometer Behavioral Assays EAG->Olfactometer Promising candidates DoseResponse Dose-Response Studies Olfactometer->DoseResponse Effective attractants LureOptimization Lure & Trap Optimization DoseResponse->LureOptimization Optimal concentration FieldValidation Multi-Location Field Trials LureOptimization->FieldValidation Optimized system Specificity Non-Target Species Analysis FieldValidation->Specificity Recommendation Recommendation for Use Specificity->Recommendation

References

Orthogonal Methods for the Structural Confirmation of Neryl Isobutyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of chemical entities is a cornerstone of chemical research and drug development. Neryl isobutyrate, a monoterpene ester with applications in the flavor and fragrance industries, requires rigorous analytical characterization to ensure its identity and purity. This guide provides a comparative overview of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural confirmation of this compound. We present a summary of key experimental data, detailed methodologies, and a logical workflow to guide researchers in applying these powerful techniques.

Data Presentation: A Comparative Analysis of Spectroscopic Data

The following table summarizes the expected quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for the structural confirmation of this compound.

Analytical Technique Parameter Expected Value/Observation for this compound Structural Information Provided
¹H NMR Chemical Shift (δ)~5.3-5.5 ppm (olefinic protons)Presence and environment of protons in the molecule.
~4.6 ppm (methylene protons adjacent to ester oxygen)
~2.3 ppm (methine proton in isobutyrate group)
~1.2-2.1 ppm (allylic and methylene (B1212753) protons)
~0.9-1.2 ppm (methyl protons)
Coupling Constants (J)Characteristic values for cis-olefinic protons and splitting patterns for adjacent protons.Connectivity of protons.
IntegrationProportional to the number of protons giving rise to the signal.Ratio of different types of protons.
¹³C NMR Chemical Shift (δ)~177 ppm (carbonyl carbon)Presence and electronic environment of carbon atoms.
~120-140 ppm (olefinic carbons)
~60-65 ppm (methylene carbon adjacent to ester oxygen)
~20-40 ppm (aliphatic carbons)
Mass Spectrometry (GC-MS) Molecular Ion Peak (M⁺)m/z 224Molecular weight of the compound.[1]
Fragmentation PatternCharacteristic fragments at m/z 69 (isoprenyl cation), 43 (isobutyryl cation), 93, 41, 68.[1]Structural fragments of the molecule.
Infrared (IR) Spectroscopy Absorption Bands (cm⁻¹)~1735-1750 cm⁻¹ (C=O stretch)Presence of a carbonyl group (ester).[1]
~1150-1250 cm⁻¹ (C-O stretch)Presence of an ester linkage.
~2850-3000 cm⁻¹ (C-H stretch, sp³)Presence of saturated C-H bonds.
~3000-3100 cm⁻¹ (C-H stretch, sp²)Presence of unsaturated C-H bonds.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Use a standard single-pulse experiment.

  • Acquire the spectrum at a proton frequency of 400 MHz or higher for better resolution.

  • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • A relaxation delay of 1-2 seconds is typically sufficient.

3. ¹³C NMR Acquisition:

  • Use a proton-decoupled pulse sequence to simplify the spectrum.

  • Acquire the spectrum at a carbon frequency of 100 MHz or higher.

  • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

  • A longer acquisition time and more scans are generally required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • A relaxation delay of 2-5 seconds is recommended.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC)

GC-MS is ideal for the analysis of volatile compounds like this compound, providing both separation and structural information.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

2. GC Conditions:

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 5-10 °C/min) to separate the components of the sample.

  • Carrier Gas: Use an inert gas, typically Helium, at a constant flow rate.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Scan Range: Set the mass-to-charge ratio (m/z) scan range to cover the expected molecular weight and fragment ions (e.g., m/z 40-300).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

1. Sample Preparation (for liquid samples):

  • Neat Liquid (Thin Film): Place a drop of neat this compound between two IR-transparent salt plates (e.g., NaCl or KBr) to create a thin film.

  • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal. This method requires minimal sample preparation.

2. Data Acquisition:

  • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Collect a background spectrum of the empty salt plates or ATR crystal before running the sample.

  • Co-add multiple scans to improve the signal-to-noise ratio.

Mandatory Visualization: Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for employing orthogonal methods in the structural confirmation of this compound.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Data Integration & Confirmation IR Infrared (IR) Spectroscopy NMR_1H 1D NMR (¹H) IR->NMR_1H Informs NMR strategy Confirmation Structural Confirmation of This compound IR->Confirmation GC_MS_Initial Gas Chromatography-Mass Spectrometry (GC-MS) GC_MS_Initial->NMR_1H Confirms MW GC_MS_Initial->Confirmation NMR_13C 1D NMR (¹³C) NMR_1H->NMR_13C Provides proton environment NMR_2D 2D NMR (COSY, HSQC, HMBC) (Optional, for complex structures) NMR_1H->NMR_2D Correlates H-H & C-H NMR_1H->Confirmation NMR_13C->NMR_2D Provides carbon framework NMR_13C->Confirmation NMR_2D->Confirmation Sample Sample: this compound Sample->IR Functional Group ID Sample->GC_MS_Initial Purity & Molecular Weight

Caption: Workflow for the orthogonal structural confirmation of this compound.

Comparison of Orthogonal Methods

Each analytical technique provides unique and complementary information, and their combined use strengthens the confidence in the structural assignment.

  • Infrared (IR) Spectroscopy:

    • Strengths: Fast, non-destructive, and excellent for identifying the presence of key functional groups, such as the carbonyl (C=O) and ester (C-O) groups in this compound.

    • Limitations: Provides limited information about the overall molecular structure and connectivity. It is generally not used for determining the complete structure of an unknown compound on its own.

  • Mass Spectrometry (MS):

    • Strengths: Provides the molecular weight of the compound with high accuracy. The fragmentation pattern offers valuable clues about the structural components of the molecule. When coupled with GC, it also provides information on the purity of the sample.

    • Limitations: Isomers can be difficult to distinguish based on mass spectra alone. The molecular ion may not always be observed, especially with energetic ionization methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Strengths: Unparalleled in its ability to provide detailed information about the molecular structure, including the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. Both ¹H and ¹³C NMR provide a wealth of data for unambiguous structure elucidation.

    • Limitations: Requires a larger amount of sample compared to MS. The complexity of the spectra can increase significantly for larger molecules, sometimes requiring advanced 2D NMR techniques for complete assignment.

By integrating the data from these three orthogonal techniques, researchers can achieve a comprehensive and definitive structural confirmation of this compound, ensuring the quality and reliability of their scientific findings and product development efforts.

References

A Comparative Analysis of Neryl Isobutyrate Content in Various Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neryl isobutyrate, a monoterpene ester, is a volatile organic compound found in the essential oils of various plants. It is recognized for its sweet, fruity, and floral aroma, contributing significantly to the characteristic scent of many aromatic plants. Beyond its olfactory properties, this compound and the essential oils containing it are of interest to researchers for their potential biological activities. This guide provides a quantitative comparison of this compound concentrations across different plant varieties, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound

The concentration of this compound in the essential oils of plants can vary significantly depending on the species, geographical origin, and the part of the plant utilized for extraction. The following table summarizes the quantitative data available in the scientific literature.

Plant SpeciesFamilyPlant PartThis compound Content (% of Essential Oil)Reference
Pulicaria dysentericaAsteraceaeAerial Parts16.4 - 22.1[1]
Carpesium divaricatumAsteraceaeRoots17.6
Carpesium macrocephalumAsteraceaeShoots~12
Anthemis nobilis (Roman Chamomile)AsteraceaeFlowers5.86[2]
Carpesium divaricatumAsteraceaeShoots3
Artemisia absinthium (Wormwood)AsteraceaeHerb0 - 3.2
Telekia speciosaAsteraceaeAerial PartsPresent, but not a major component[3]
Helichrysum italicum (Immortelle)AsteraceaeFlowersPresent, but not a major component[3]

Experimental Protocols

The quantification of this compound in plant essential oils typically involves two key stages: extraction of the essential oil from the plant material and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oils from plant material is hydrodistillation.

Apparatus:

  • Clevenger-type apparatus

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Collection vessel

Procedure:

  • Sample Preparation: The plant material (e.g., leaves, flowers, stems, roots) is harvested and, if necessary, air-dried or used fresh. The material is often ground or crushed to increase the surface area for efficient oil extraction.

  • Distillation: The prepared plant material is placed in a round-bottom flask and submerged in water. The flask is then heated.

  • Vaporization: As the water boils, the steam passes through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture rises into the condenser, where it is cooled by circulating cold water. This causes the vapor to condense back into a liquid.

  • Separation: The condensed liquid, a mixture of water and essential oil, flows into a collection vessel (decanter). As essential oils are generally less dense than water, they form a separate layer on top.

  • Collection: The upper layer of essential oil is carefully separated from the aqueous layer (hydrosol).

  • Drying and Storage: The collected essential oil may be dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a dark, airtight container, typically under refrigeration, to prevent degradation.

Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.

Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

  • Capillary column (e.g., HP-5MS, DB-5).

  • Helium as the carrier gas.

Typical GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initially set at a lower temperature (e.g., 60 °C) and gradually increased to a higher temperature (e.g., 240 °C) at a specific rate (e.g., 3 °C/min).

  • Carrier Gas Flow Rate: Typically around 1 mL/min.

  • Ionization Mode (MS): Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Quantification Procedure:

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane, ethanol).

  • Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC.

  • Separation: The volatile components of the essential oil are separated based on their boiling points and polarity as they pass through the capillary column.

  • Detection and Identification: As each component elutes from the column, it is detected by the FID and MS. The MS fragments the molecules and produces a unique mass spectrum for each compound. The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard and by matching the spectrum with a reference library (e.g., NIST, Wiley).

  • Quantification: The relative percentage of this compound in the essential oil is calculated based on the peak area of the compound relative to the total peak area of all identified components in the chromatogram.

Visualizing the Methodologies

To better illustrate the processes involved in the quantitative analysis of this compound, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_extraction Essential Oil Extraction cluster_analysis Quantitative Analysis plant_material Plant Material (e.g., leaves, flowers) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Extracted Essential Oil hydrodistillation->essential_oil gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) essential_oil->gc_ms data_analysis Data Analysis gc_ms->data_analysis quantification This compound Quantification (%) data_analysis->quantification

Fig. 1: Experimental workflow for this compound quantification.

Biosynthesis of this compound

This compound is a terpenoid, a large and diverse class of organic compounds produced by a variety of plants. Its biosynthesis follows the general isoprenoid pathway and culminates in an esterification reaction.

The biosynthesis begins with the production of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. These units are then condensed to form geranyl pyrophosphate (GPP), the precursor to all monoterpenes. GPP is then converted to nerol (B1678202).

The final step in the formation of this compound is the esterification of nerol with an activated form of isobutyric acid, which is typically isobutyryl-coenzyme A (isobutyryl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs)[4][5][6][7][8]. These enzymes facilitate the transfer of the isobutyryl group from isobutyryl-CoA to the hydroxyl group of nerol, forming this compound and releasing coenzyme A. Isobutyryl-CoA itself is derived from the catabolism of the amino acid valine[9].

Biosynthesis_Pathway cluster_precursors Precursor Synthesis cluster_terpenoid_pathway Monoterpene Pathway cluster_esterification Esterification valine Valine isobutyryl_coa Isobutyryl-CoA valine->isobutyryl_coa Catabolism aat Alcohol Acyltransferase (AAT) isobutyryl_coa->aat ipp_dmapp IPP & DMAPP gpp Geranyl Pyrophosphate (GPP) ipp_dmapp->gpp nerol Nerol gpp->nerol nerol->aat neryl_isobutyrate This compound aat->neryl_isobutyrate

Fig. 2: Biosynthesis pathway of this compound.

References

A Comparative Benchmarking Study on the Synthesis of Neryl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthetic procedures for producing neryl isobutyrate, a valuable fragrance and flavor compound. The performance of different methods, including traditional chemical synthesis and biocatalytic approaches, is evaluated based on experimental data from established literature. This document aims to assist researchers in selecting the most suitable synthesis strategy based on factors such as yield, reaction conditions, and environmental impact.

Executive Summary

The synthesis of this compound is achievable through several methods, primarily direct esterification, transesterification, and enzymatic catalysis. Direct esterification using acid catalysts like sulfuric acid or p-toluenesulfonic acid is a common approach. Transesterification offers an alternative chemical route, while enzymatic synthesis, particularly using lipases, presents a greener and more specific option. While direct quantitative comparisons for this compound are not always available in the literature, data from the synthesis of the closely related neryl acetate (B1210297), along with general principles of esterification, provide a strong basis for evaluation. Enzymatic methods, particularly with immobilized lipases like Novozyme 435, demonstrate high conversion rates (often exceeding 90%) under mild conditions.

Data Presentation: A Comparative Analysis of Synthesis Procedures

The following table summarizes the key quantitative data for different this compound and analogous neryl acetate synthesis methods.

MethodCatalystAcyl DonorAlcoholMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction TimeConversion/YieldReference
Enzymatic Synthesis (Neryl Acetate) Novozyme 435Ethyl acetateNerol (B1678202)1:12.652.72 h91.6% conversion[1]
Enzymatic Synthesis (Neryl Acetate) Free Lipase (B570770)Vinyl acetateNerol1:5405 hHigh Yield (not specified)[1][2]
Enzymatic Synthesis (Neryl Acetate) Immobilized Candida albicans lipase-Nerol---91.6% conversion[2]
Chemical Synthesis (General Isobutyrate Esters) Sodium Methoxide (B1231860)Isobutyric-acetic anhydrideTerpene Alcohols-Reflux-High Yield (not specified)[3]
Chemical Synthesis (General Esters) p-Toluenesulfonic acidCarboxylic AcidsAlcohols---Good Yields[4][5][6]
Chemical Synthesis (General Esters) Sulfuric AcidCarboxylic AcidsAlcoholsExcess Acid60-801-3 h>90% Yield[7]

Experimental Protocols

Enzymatic Synthesis of Neryl Acetate (Proxy for this compound)

This protocol is based on the enzymatic synthesis of neryl acetate and can be adapted for this compound by replacing the acyl donor.

Materials:

  • Nerol

  • Isobutyric acid or an isobutyrate ester (e.g., ethyl isobutyrate)

  • Immobilized Lipase (e.g., Novozyme 435)

  • Solvent (optional, solvent-free is often preferred)

  • Shaker incubator

Procedure:

  • Combine nerol and the isobutyrate source in a sealed reaction vessel. A molar ratio of alcohol to acyl donor can be optimized, with ratios such as 1:5 or higher sometimes being used.[1][2]

  • Add the immobilized lipase to the mixture. The enzyme loading is typically a small percentage of the total reactant weight (e.g., 1-5% w/w).

  • Incubate the mixture at a controlled temperature, typically between 40°C and 60°C, with constant agitation (e.g., 200 rpm) to ensure proper mixing.[1][2][8]

  • Monitor the reaction progress over time by taking samples and analyzing them using gas chromatography (GC) to determine the conversion of nerol to this compound.

  • Once the reaction reaches the desired conversion, the immobilized enzyme can be easily removed by filtration for potential reuse.

  • The product, this compound, can be purified from the reaction mixture using standard techniques such as vacuum distillation.

Chemical Synthesis via Direct Esterification (General Procedure)

This is a general protocol for acid-catalyzed esterification that can be applied to the synthesis of this compound.

Materials:

  • Nerol

  • Isobutyric acid

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • An organic solvent capable of forming an azeotrope with water (e.g., toluene)

  • Dean-Stark apparatus

  • Heating mantle and reflux condenser

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve nerol and a slight excess of isobutyric acid in the chosen solvent.

  • Add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).

  • Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction towards the product.

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Chemical Synthesis via Transesterification (General Procedure)

This protocol is based on a general method for preparing isobutyrate esters using a basic catalyst.

Materials:

  • Nerol

  • An isobutyrate ester (e.g., methyl isobutyrate or ethyl isobutyrate)

  • A strong base catalyst (e.g., sodium methoxide)

  • An inert solvent (optional)

  • Heating mantle and reflux condenser

Procedure:

  • In a reaction vessel, combine nerol and an excess of the isobutyrate ester.

  • Add a catalytic amount of sodium methoxide to the mixture.[3]

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • The progress of the transesterification can be monitored by observing the distillation of the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol).

  • Once the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid.

  • Wash the mixture with water to remove any remaining salts and catalyst residues.

  • Dry the organic layer and purify the this compound by vacuum distillation.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthesis procedures.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Nerol Nerol Mix Mix & Heat Nerol->Mix IsobutyricAcid Isobutyric Acid IsobutyricAcid->Mix AddCatalyst Add Acid Catalyst (H₂SO₄ or p-TSA) Mix->AddCatalyst Reflux Reflux with Water Removal AddCatalyst->Reflux Neutralize Neutralize Reflux->Neutralize Wash Wash Neutralize->Wash Dry Dry Wash->Dry Distill Vacuum Distillation Dry->Distill Product This compound Distill->Product

Caption: Workflow for Direct Acid-Catalyzed Esterification.

Transesterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Nerol Nerol Mix Mix Nerol->Mix IsobutyrateEster Isobutyrate Ester IsobutyrateEster->Mix AddCatalyst Add Base Catalyst (e.g., NaOMe) Mix->AddCatalyst Reflux Reflux AddCatalyst->Reflux Neutralize Neutralize Reflux->Neutralize Wash Wash Neutralize->Wash Dry Dry Wash->Dry Distill Vacuum Distillation Dry->Distill Product This compound Distill->Product Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Nerol Nerol Mix Mix Nerol->Mix AcylDonor Acyl Donor (Isobutyric Acid or Ester) AcylDonor->Mix AddEnzyme Add Immobilized Lipase Mix->AddEnzyme Incubate Incubate with Agitation AddEnzyme->Incubate Filter Filter to Remove Enzyme Incubate->Filter Purify Purification (e.g., Distillation) Filter->Purify Product This compound Purify->Product

References

Safety Operating Guide

Proper Disposal of Neryl Isobutyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Neryl Isobutyrate as a substance that may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety Considerations

While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, other sources indicate significant potential hazards.[1][2][3] To ensure the highest safety standards, it is crucial to handle and dispose of this chemical with caution, assuming it poses the risks of skin sensitization and high aquatic toxicity.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including:

  • Gloves: Inspect gloves for integrity before use. Utilize proper glove removal techniques to avoid skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard lab coat should be worn to protect from splashes.

Step-by-Step Disposal Procedure

The proper disposal of this compound depends on the quantity of waste generated. Under no circumstances should this chemical be disposed of down the drain.[3]

Small Quantities (e.g., residual amounts in sample vials)
  • Rinsing: Triple rinse the empty container with a suitable organic solvent (e.g., ethanol (B145695) or acetone).

  • Collection of Rinsate: The solvent rinsate must be collected and treated as hazardous waste.

  • Container Disposal: Once thoroughly rinsed, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

Large Quantities (e.g., expired stock, significant spill residue)
  • Containment: Ensure the waste this compound is stored in a suitable, closed, and properly labeled container.[3]

  • Waste Collection: Arrange for collection by your institution's licensed hazardous waste disposal service.

  • Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal environmental regulations.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Absorb: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain and absorb the spilled liquid.

  • Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for hazardous waste disposal.

Summary of Physical and Disposal Data

PropertyValueSource
Chemical Formula C₁₄H₂₄O₂[3]
Molecular Weight 224.34 g/mol [3]
Appearance Colorless liquid[4]
Solubility in Water Practically insoluble[4]
Primary Disposal Concern High aquatic toxicity[1]
GHS Hazard Statements H317: May cause an allergic skin reactionH400: Very toxic to aquatic lifeH411: Toxic to aquatic life with long lasting effects[1]

Disposal Workflow

start This compound Waste is_small Small Quantity? start->is_small rinse Triple rinse container with organic solvent is_small->rinse Yes large_quantity Large Quantity is_small->large_quantity No collect_rinsate Collect rinsate as hazardous waste rinse->collect_rinsate dispose_container Dispose of empty container per institutional guidelines collect_rinsate->dispose_container end Disposal Complete dispose_container->end store_waste Store in a sealed, labeled container large_quantity->store_waste waste_pickup Arrange for hazardous waste collection store_waste->waste_pickup waste_pickup->end

This compound Disposal Decision Workflow

References

Essential Safety and Logistical Information for Handling Neryl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. While Neryl isobutyrate is not classified as a hazardous substance, adhering to best practices in chemical handling and disposal is crucial for maintaining a secure and compliant workspace. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Personal Protective Equipment (PPE)

Even when working with non-hazardous chemicals, a baseline of personal protective equipment is a cornerstone of good laboratory practice. This protects against unforeseen reactions, spills, and potential long-term exposure.

Recommended PPE for Handling this compound
PPE CategoryTypeRationale
Hand Protection Nitrile glovesPreferred for their chemical resistance and tendency to visibly tear upon puncture. Provides a reliable barrier during incidental contact.[1]
Eye Protection Safety glasses with side shieldsProtects against accidental splashes of this compound or other chemicals in the laboratory environment.
Body Protection Laboratory coatPrevents contamination of personal clothing and protects the skin from spills.

Operational Plan for Handling this compound

A structured operational plan minimizes the risk of accidents and ensures the integrity of your research.

Pre-Handling Checklist
  • Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before use.

  • Ensure Adequate Ventilation: Work in a well-ventilated area. While this compound has low volatility, good air circulation is a general laboratory safety measure.

  • Inspect PPE: Before each use, check gloves for any signs of degradation or punctures.[2] Ensure safety glasses are clean and fit properly.

  • Clear Workspace: Maintain a clean and uncluttered work area to prevent spills and accidents.[3]

Step-by-Step Handling Protocol
  • Don PPE: Put on your lab coat, safety glasses, and nitrile gloves.

  • Dispense Chemical: When transferring this compound, do so carefully to avoid splashing. If possible, work over a tray or absorbent pad to contain any potential spills.

  • Secure Container: After dispensing, securely close the this compound container.[4][5]

  • Post-Handling: Wipe down the work area with an appropriate solvent. Remove gloves and dispose of them in the designated waste container. Wash hands thoroughly with soap and water.

Disposal Plan for this compound and Contaminated Materials

Proper chemical waste disposal is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • This compound Waste: Although not classified as hazardous, it is prudent to collect waste this compound in a dedicated, labeled, and sealed container. Do not pour it down the drain.[6][7]

  • Contaminated Materials: Any materials that come into direct contact with this compound, such as used gloves, pipette tips, and absorbent pads, should be collected in a separate, clearly labeled waste container.

Disposal Procedure
  • Container Labeling: All waste containers must be clearly labeled with the contents ("this compound Waste" or "this compound Contaminated Materials") and the date.[4][7]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[4][5][7]

  • Waste Pickup: Follow your institution's guidelines for hazardous or chemical waste pickup. Contact your Environmental Health and Safety (EHS) office for specific procedures.

Logical Workflow for PPE Selection and Disposal

The following diagram illustrates the decision-making process for selecting appropriate PPE and the subsequent disposal of materials after handling this compound.

PPE_Disposal_Workflow cluster_ppe_selection PPE Selection cluster_disposal_plan Disposal Plan start Start: Handling This compound assess_task Assess Task: Incidental Contact Expected start->assess_task select_gloves Select Hand Protection: Nitrile Gloves assess_task->select_gloves select_eye Select Eye Protection: Safety Glasses with Side Shields assess_task->select_eye select_body Select Body Protection: Laboratory Coat assess_task->select_body handling_complete Handling Complete segregate_waste Segregate Waste handling_complete->segregate_waste liquid_waste Liquid this compound Waste Container segregate_waste->liquid_waste solid_waste Contaminated Solid Waste Container (Gloves, etc.) segregate_waste->solid_waste label_containers Label Waste Containers liquid_waste->label_containers solid_waste->label_containers store_waste Store in Satellite Accumulation Area label_containers->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup

Caption: Workflow for PPE selection and waste disposal for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.